molecular formula C18H21N2O7P B1670373 Dhp-218 CAS No. 102097-78-9

Dhp-218

Cat. No.: B1670373
CAS No.: 102097-78-9
M. Wt: 408.3 g/mol
InChI Key: GSWINTXYUFHJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWINTXYUFHJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80875051
Record name DHP-218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102097-78-9
Record name Dhp 218
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102097789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DHP-218
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of DHP-218 (Donafenib): A Multikinase Inhibitor Targeting Tumor Growth and Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

DHP-218, more commonly known as donafenib, is an orally active, small molecule multikinase inhibitor. It is a deuterated derivative of sorafenib, a modification that improves the drug's stability, extends its half-life, and increases systemic exposure, potentially allowing for a lower effective dose and improved tolerability.[1][2] Donafenib, like its predecessor sorafenib, exerts its antineoplastic effects through a dual mechanism of action: the direct inhibition of tumor cell proliferation and survival, and the suppression of tumor-associated angiogenesis.[3] This guide provides a detailed examination of the molecular mechanisms, quantitative inhibitory data, and key experimental protocols relevant to the action of donafenib.

Mechanism of Action

Donafenib's therapeutic effects stem from its ability to bind to and inhibit the activity of several protein kinases, including serine/threonine kinases and receptor tyrosine kinases (RTKs), which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and the formation of new blood vessels.[1][3]

Inhibition of Tumor Cell Proliferation: The RAF/MEK/ERK Pathway

A primary target of donafenib is the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers, leading to uncontrolled cell division and survival. Donafenib directly inhibits RAF kinases, particularly RAF-1 and B-RAF (both wild-type and mutant forms). By blocking RAF, donafenib prevents the downstream phosphorylation and activation of MEK and ERK, ultimately leading to the inhibition of tumor cell proliferation and the induction of apoptosis.

Inhibition of Tumor Angiogenesis

Donafenib also targets several receptor tyrosine kinases that are pivotal for angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize. Key RTKs inhibited by donafenib include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3): Inhibition of these receptors blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This disrupts the proliferation and migration of endothelial cells, which are essential for blood vessel formation.

  • Platelet-Derived Growth Factor Receptor (PDGFR-β): PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR-β by donafenib contributes to the destabilization and regression of the tumor vasculature.

  • Other Kinases: Donafenib also shows inhibitory activity against other kinases involved in oncogenesis, such as c-KIT, FLT3, and FGFR-1.

Induction of Ferroptosis and Apoptosis

Recent studies have indicated that donafenib can activate the p53 signaling pathway in hepatocellular carcinoma. This activation leads to an increase in reactive oxygen species (ROS) accumulation and subsequent induction of ferroptosis, an iron-dependent form of programmed cell death, in addition to enhancing apoptosis.

Data Presentation

The inhibitory activity of donafenib and its parent compound, sorafenib, has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Kinase Inhibition Profile (IC50 Values)
Target KinaseDonafenib (Sorafenib-d3) IC50 (nM)Sorafenib IC50 (nM)
RAF/MEK/ERK Pathway
Raf-166
B-Raf2222
B-Raf (V600E)Not Specified38
Receptor Tyrosine Kinases (RTKs)
VEGFR-2 (Flk-1)1590
VEGFR-32020
PDGFR-βNot Specified57
c-KitNot Specified68
FLT3Not Specified58
FGFR-1Not Specified580
Table 2: Antiproliferative Activity in Cell Lines (IC50 Values)
Cell LineCancer TypeSorafenib IC50 (µM)
HepG2Hepatocellular Carcinoma7.10
Huh7Hepatocellular Carcinoma11.03
MDA-MB-231Breast Cancer2.6
PLC/PRF/5Hepatocellular Carcinoma6.3
HepG2Hepatocellular Carcinoma4.5

Experimental Protocols

The following are generalized protocols for key experiments used to determine the mechanism of action of multikinase inhibitors like donafenib.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity in a cell-free system.

  • Objective: To measure the IC50 value of donafenib against specific kinases (e.g., Raf-1, VEGFR-2).

  • Materials:

    • Purified, active recombinant kinase.

    • Kinase-specific substrate (e.g., a FRET-labeled peptide).

    • Donafenib, dissolved in DMSO.

    • ATP (Adenosine Triphosphate).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of donafenib in assay buffer. The final DMSO concentration should be kept low (≤ 1%).

    • Add a small volume of each donafenib dilution to the wells of the microplate. Include no-inhibitor (100% activity) and no-enzyme (background) controls.

    • Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a master mix of the substrate and ATP to all wells.

    • Incubate the plate for 60 minutes at a controlled temperature (e.g., 30°C).

    • Stop the reaction according to the assay kit's instructions.

    • Measure the fluorescence signal using a microplate reader.

    • Calculate the percent inhibition for each donafenib concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Anti-Angiogenesis Assay: Endothelial Cell Tube Formation

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

  • Objective: To evaluate the anti-angiogenic potential of donafenib by observing its effect on endothelial cell tube formation.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Matrigel or a similar basement membrane extract.

    • Endothelial cell growth medium.

    • Donafenib, dissolved in DMSO.

    • 96-well plates.

    • Microscope.

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of donafenib or vehicle control (DMSO).

    • Seed the HUVECs onto the polymerized Matrigel.

    • Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

    • Observe the formation of tube-like structures under a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by tubes using imaging software.

    • Compare the results from donafenib-treated wells to the vehicle control to determine the inhibitory effect.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by donafenib.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF (Raf-1, B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Donafenib This compound (Donafenib) Donafenib->RAF

Caption: this compound (Donafenib) inhibits the RAF/MEK/ERK signaling pathway.

Angiogenesis_Pathway VEGF VEGF VEGFR VEGFR-2, VEGFR-3 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR EndothelialCell Endothelial Cell Activation, Proliferation, Migration VEGFR->EndothelialCell VesselFormation New Blood Vessel Formation PDGFR->VesselFormation EndothelialCell->VesselFormation Donafenib This compound (Donafenib) Donafenib->VEGFR Donafenib->PDGFR

Caption: this compound (Donafenib) inhibits key pathways in angiogenesis.

Conclusion

This compound (donafenib) is a potent multikinase inhibitor that targets critical pathways involved in tumor growth and angiogenesis. Its mechanism of action, centered on the inhibition of the RAF/MEK/ERK pathway and key receptor tyrosine kinases like VEGFR and PDGFR, provides a strong rationale for its clinical use in cancers such as hepatocellular carcinoma. The deuteration of the sorafenib structure offers potential pharmacokinetic advantages, which may translate to an improved safety and efficacy profile. Further research and clinical studies will continue to elucidate the full therapeutic potential of this agent.

References

Dhp-218 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Dhp-218

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by the synonym PAK-9, is a dihydropyridine phosphonate derivative that acts as a voltage-gated calcium channel (VDCCs) blocker.[1] Initially developed by Nippon Shinyaku Co., Ltd., it was investigated as a potential therapeutic agent for cardiovascular conditions such as hypertension and myocardial ischemia.[2] As a member of the dihydropyridine class, this compound exhibits selectivity for L-type calcium channels, particularly in the vasculature, leading to vasodilation and a reduction in blood pressure.[2][3] The development of this compound has since been discontinued.[1] This guide provides a comprehensive overview of its chemical structure, properties, and known pharmacological effects based on available scientific literature.

Chemical Structure and Properties

This compound is an organophosphorus compound with a dihydropyridine core structure. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
Common Name This compound
Synonym PAK-9
CAS Number 102097-78-9
IUPAC Name methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Table 2: Physicochemical Properties
PropertyValue
Molecular Formula C18H21N2O7P
Molecular Weight 408.35 g/mol
SMILES O=C(C1=C(C)NC(C)=C(P2(OCCCO2)=O)C1C3=CC=CC=C3--INVALID-LINK--=O)OC
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis

The synthesis of this compound has been described as an improved method involving a modified Hantzsch synthesis. This classical reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For this compound, the key intermediate, a dioxaphosphorinane, is prepared from an allenylphosphonate via an enaminophosphonate. This is followed by a Knoevenagel condensation with an imine to yield a benzylideneacetonylphosphonate. The final step to create the dihydropyridine ring is achieved through the modified Hantzsch synthesis, which utilizes a dehydrating agent to improve the yield.

A generalized workflow for the synthesis is presented below.

G Allenylphosphonate Allenylphosphonate Enaminophosphonate Enaminophosphonate Allenylphosphonate->Enaminophosphonate Dioxaphosphorinane Dioxaphosphorinane (Key Intermediate) Enaminophosphonate->Dioxaphosphorinane Benzylideneacetonylphosphonate Benzylideneacetonylphosphonate Dioxaphosphorinane->Benzylideneacetonylphosphonate Knoevenagel Condensation Imine Imine Imine->Benzylideneacetonylphosphonate Final_Product This compound Benzylideneacetonylphosphonate->Final_Product Modified Hantzsch Synthesis

A simplified workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

As a dihydropyridine calcium channel blocker, this compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels. These channels are crucial for the influx of extracellular calcium into smooth muscle cells of the vasculature. By blocking these channels, this compound reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation. This, in turn, lowers peripheral resistance and blood pressure. Dihydropyridines are known for their high affinity for vascular calcium channels over those in the myocardium, which results in potent antihypertensive effects with minimal impact on heart contractility.

The signaling pathway affected by this compound is illustrated below.

G cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel Ca_intracellular Ca2+ (intracellular) L_type_Ca_Channel->Ca_intracellular Relaxation Vasodilation L_type_Ca_Channel->Relaxation Leads to Dhp218 This compound Dhp218->L_type_Ca_Channel Inhibits Ca_extracellular Ca2+ (extracellular) Ca_extracellular->L_type_Ca_Channel Influx Calmodulin Calmodulin Ca_intracellular->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Myosin Light Chain Kinase (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Signaling pathway of this compound in vascular smooth muscle cells.

Pharmacological Studies

The pharmacological effects of this compound have been investigated in preclinical models. The available quantitative and qualitative data are presented below.

In Vitro Studies

Limited in vitro data is available from studies on isolated rat aorta.

Table 3: In Vitro Pharmacological Data
ParameterValueSpeciesTissueExperimental Condition
pA2 9.11RatAortaCalcium-induced contraction in high K+ solution
IC50 6.3 nmol/lRatAortaHigh K+-induced contraction
IC50 66 nmol/lRatAortaPhenylephrine-induced contraction
In Vivo Studies

Studies in dogs have been conducted to compare the vascular effects of this compound with its effects on atrioventricular (AV) nodal conductivity.

Key Findings:

  • In isolated, blood-perfused AV node preparations, this compound administered directly into the AV node artery caused a long-lasting increase in AV conduction time, leading to second- or third-degree AV block at high doses.

  • When administered into the artery supplying the His-Purkinje-ventricular system, no significant effect on AV conduction was observed.

  • Intravenous administration in anesthetized, open-chest dogs resulted in a rapid and long-lasting decrease in blood pressure.

  • AV conduction time was only prolonged at the highest doses.

  • These findings suggest that this compound has a notable selectivity for the vasculature over the AV node.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following are summaries of the methodologies based on the published research.

In Vitro Rat Aorta Contraction Assay

The inhibitory effect of this compound on vascular smooth muscle contraction was likely assessed using a standard organ bath setup.

Probable Methodology:

  • Tissue Preparation: Thoracic aortas from rats were excised, cleaned of connective tissue, and cut into rings.

  • Mounting: The aortic rings were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Induction: Contractions were induced by either a high potassium solution (to induce depolarization-dependent calcium influx) or a vasoconstrictor agent like phenylephrine (which acts on alpha-adrenergic receptors).

  • Drug Application: this compound was added to the organ baths at varying concentrations to determine its inhibitory effect on the induced contractions.

  • Data Analysis: The pA2 value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was calculated for the calcium-induced contractions. The IC50 values, the concentration of the inhibitor that reduces the response by 50%, were determined for both high potassium- and phenylephrine-induced contractions.

In Vivo Canine Cardiovascular Studies

The study on the cardiovascular effects of this compound in dogs likely involved the following procedures.

Probable Methodology:

  • Animal Preparation: Dogs were anesthetized, and catheters were inserted for drug administration and blood pressure monitoring. In the open-chest model, the heart was exposed to allow for direct measurement of cardiac parameters.

  • Isolated AV Node Preparation: For in situ studies, the AV node was perfused with blood from a donor artery, allowing for localized drug administration.

  • Measurements: Parameters such as blood pressure, heart rate, and AV conduction time were continuously monitored.

  • Drug Administration: this compound was administered either intravenously for systemic effects or directly into the perfusing artery for localized effects on the AV node.

  • Data Analysis: Changes in cardiovascular parameters from baseline were measured and compared across different doses of this compound.

Below is a logical workflow for the in vivo canine studies.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Dog Instrumentation Insert Catheters (IV, BP monitoring) Anesthesia->Instrumentation Open_Chest Open-Chest Procedure (for direct cardiac access) Instrumentation->Open_Chest IV_Admin Intravenous This compound Administration Open_Chest->IV_Admin Localized_Admin Localized Administration (to AV node artery) Open_Chest->Localized_Admin Measurements Monitor: - Blood Pressure - Heart Rate - AV Conduction Time IV_Admin->Measurements Localized_Admin->Measurements Compare_Dose Compare Effects at Different Doses Measurements->Compare_Dose Assess_Selectivity Assess Vasculature vs. AV Node Selectivity Compare_Dose->Assess_Selectivity

Logical workflow for the in vivo canine cardiovascular studies.

Conclusion

This compound is a dihydropyridine phosphonate calcium channel antagonist with demonstrated potent vasodilatory effects and a degree of selectivity for the vasculature over the cardiac conduction system. While its development was discontinued, the available data provides valuable insights for researchers in the field of cardiovascular drug discovery and development. The information on its synthesis and pharmacological activity, though not exhaustive, can serve as a reference for the design and evaluation of new calcium channel blockers.

References

The Rise and Discontinuation of Dhp-218: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhp-218, also known as PAK-9, is a dihydropyridine phosphonate derivative developed by Nippon Shinyaku that acts as a potent L-type calcium channel antagonist. It was investigated for its potential as a long-acting antihypertensive and coronary vasodilator. Despite demonstrating significant in vitro potency and selectivity for vascular tissue, its clinical development for hypertension and ischemic heart disorders was discontinued. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and pharmacological profile of this compound, intended for researchers and professionals in the field of drug development.

Introduction

Dihydropyridine (DHP) calcium channel blockers are a well-established class of drugs for the management of cardiovascular diseases, primarily hypertension and angina pectoris. Their mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This compound emerged as a novel analogue within this class, distinguished by the incorporation of a phosphonate moiety. This structural modification was likely intended to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages such as a longer duration of action.

Discovery and Development

This compound was originated and developed by Nippon Shinyaku.[1] It was identified as a potent calcium channel antagonist with potential therapeutic applications in hypertension and myocardial ischemia.[2] Despite promising preclinical findings, the development of this compound was ultimately discontinued for these indications.[1] The specific reasons for the discontinuation have not been publicly detailed but could be related to a variety of factors including, but not limited to, its clinical efficacy, safety profile, or pharmacokinetic properties in humans.

Synthesis of this compound

The chemical structure of this compound is methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate.[2] Its chemical formula is C18H21N2O7P, with a molecular weight of 408.35.[2]

While a detailed, step-by-step protocol for the synthesis of this compound is not fully available in the public domain, the synthetic strategy involves a modified Hantzsch dihydropyridine synthesis. This classical multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For this compound, this process is adapted to incorporate the unique phosphonate group. An improved synthetic route has been reported to increase the overall yield from 1.7% to 22%.

A general workflow for the synthesis of dihydropyridine phosphonates can be conceptualized as follows:

G Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation β-Ketoester β-Ketoester β-Ketoester->Knoevenagel Condensation Phosphonate-containing β-ketoester/enamine Phosphonate-containing β-ketoester/enamine Michael Addition Michael Addition Phosphonate-containing β-ketoester/enamine->Michael Addition Ammonia source Ammonia source Ammonia source->Phosphonate-containing β-ketoester/enamine Knoevenagel Condensation->Michael Addition Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Final Product This compound Cyclization & Dehydration->Final Product

Caption: Generalized workflow for the Hantzsch synthesis of a dihydropyridine phosphonate like this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a calcium channel antagonist, specifically targeting L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells. The influx of extracellular calcium through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle. By blocking these channels, this compound inhibits calcium influx, leading to smooth muscle relaxation and vasodilation.

The signaling pathway initiated by vasoconstrictors and inhibited by this compound is detailed below:

G cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC L_type_Ca_Channel L-type CaV1.2 Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Vasoconstrictor Vasoconstrictor Vasoconstrictor->GPCR PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Increased_Ca Increased Cytosolic Ca²⁺ Ca_influx->Increased_Ca Ca_release->Increased_Ca Calmodulin Calmodulin Increased_Ca->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Active_MLCK Active MLCK MLCK->Active_MLCK Myosin_LC Myosin Light Chain Active_MLCK->Myosin_LC Phosphorylated_MLC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_MLC Contraction Smooth Muscle Contraction Phosphorylated_MLC->Contraction Dhp_218 This compound Dhp_218->L_type_Ca_Channel Inhibition

Caption: Signaling pathway of vascular smooth muscle contraction and the inhibitory action of this compound.

Pharmacological Data

In Vitro Pharmacology

The available quantitative data for this compound demonstrates its high potency as a calcium channel antagonist.

ParameterValueTissue/Assay ConditionReference
pA2 9.11Rat aorta (Calcium-induced contraction in high K+ solution)
IC50 6.3 nmol/LRat aorta (High K+-induced contraction)
IC50 66 nmol/LRat aorta (Phenylephrine-induced contraction)
Preclinical Pharmacology

Studies in animal models have provided insights into the in vivo effects of this compound.

SpeciesKey FindingsReference
Dogs - Produced a long-lasting fall in blood pressure. - Showed appreciable selectivity for vasculature versus the atrioventricular (AV) node, with minimal effects on AV conduction at doses that caused significant vasodilation.

Experimental Protocols

In Vitro Vasorelaxant Activity Assay (General Protocol)

The following is a generalized protocol for assessing the vasorelaxant effects of a compound like this compound on isolated arterial rings, based on standard pharmacological procedures.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Isolation Isolate rat thoracic aorta Cutting Cut into rings (2-3 mm) Isolation->Cutting Mounting Mount rings in organ bath Cutting->Mounting Equilibration Equilibrate under tension in Krebs solution Mounting->Equilibration Contraction Induce contraction with high K⁺ or phenylephrine Equilibration->Contraction Addition Cumulative addition of this compound Contraction->Addition Measurement Measure isometric tension changes Addition->Measurement CRC Construct concentration-response curves Measurement->CRC Calculation Calculate IC₅₀ and pA₂ values CRC->Calculation

Caption: Experimental workflow for determining the in vitro vasorelaxant activity of this compound.

Detailed Steps:

  • Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by inducing a contraction with a high potassium (e.g., 60 mM KCl) solution or a specific agonist like phenylephrine.

  • Drug Addition: Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

  • Data Acquisition and Analysis: The changes in isometric tension are recorded. The relaxation induced by each concentration of this compound is expressed as a percentage of the maximal contraction induced by the agonist. Concentration-response curves are then plotted to determine the IC50 (the concentration of the drug that produces 50% of the maximal relaxation) and pA2 values.

Conclusion

This compound is a potent dihydropyridine phosphonate-based calcium channel antagonist that demonstrated significant and long-lasting antihypertensive effects in preclinical models, with a favorable selectivity for the vasculature. While the inclusion of the phosphonate moiety represents an interesting medicinal chemistry strategy, the compound's development was halted. The available data provides a valuable case study for researchers in cardiovascular drug discovery, highlighting the challenges in translating potent in vitro and preclinical activity into a clinically viable therapeutic. Further investigation into the synthesis and pharmacological properties of such phosphonate-containing dihydropyridines may yet uncover derivatives with improved drug-like properties.

References

In-Depth Technical Guide to the Biological Targets and Pathways of Dhp-218

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhp-218, also identified as PAK-9, is a potent dihydropyridine phosphonate derivative that functions as a calcium channel antagonist.[1] Its primary pharmacological action is the selective blockade of L-type voltage-gated calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function. This targeted action leads to significant coronary vasodilation and pronounced, long-lasting antihypertensive effects. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative inhibitory activities.

Core Biological Target: L-Type Voltage-Gated Calcium Channels (LVGCCs)

The principal biological target of this compound is the L-type voltage-gated calcium channel (LVGCC), a member of the family of ion channels that mediate the influx of calcium ions (Ca²⁺) into cells in response to membrane depolarization. In the cardiovascular system, LVGCCs are predominantly located on the plasma membrane of vascular smooth muscle cells and cardiac myocytes.

This compound, as a dihydropyridine derivative, exhibits high affinity for the α1 subunit of the LVGCC, which forms the pore of the channel. By binding to this subunit, this compound allosterically modulates the channel's conformation, stabilizing it in a closed or inactivated state. This blockade prevents or reduces the influx of extracellular Ca²⁺ into the cell.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound as a vasodilator and antihypertensive agent stem from its ability to interrupt the signaling cascade that leads to smooth muscle contraction.

Inhibition of Calcium-Dependent Contraction in Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of Ca²⁺ through LVGCCs is a critical step in initiating contraction. The binding of this compound to these channels disrupts this process through the following pathway:

  • Blockade of Ca²⁺ Influx: this compound binds to the L-type calcium channels on the vascular smooth muscle cell membrane, inhibiting the influx of extracellular calcium.

  • Reduced Intracellular Calcium: This blockade leads to a decrease in the intracellular concentration of free Ca²⁺.

  • Inhibition of Calmodulin Activation: The reduced Ca²⁺ levels prevent the binding of calcium to calmodulin, a key calcium-sensing protein.

  • Decreased MLCK Activity: The Ca²⁺-calmodulin complex is required to activate myosin light chain kinase (MLCK). With lower levels of activated calmodulin, MLCK activity is diminished.

  • Reduced Myosin Light Chain Phosphorylation: MLCK is responsible for phosphorylating the regulatory light chain of myosin. Reduced MLCK activity results in decreased phosphorylation of the myosin light chain.

  • Inhibition of Cross-Bridge Cycling: Phosphorylation of the myosin light chain is essential for the interaction between actin and myosin filaments (cross-bridge cycling), which is the molecular basis of muscle contraction.

  • Vasodilation: The inhibition of cross-bridge cycling leads to the relaxation of the vascular smooth muscle, resulting in vasodilation, a widening of the blood vessels. This, in turn, reduces peripheral vascular resistance and lowers blood pressure.

G cluster_inhibition Dhp218 This compound LVGCC L-Type Voltage-Gated Calcium Channel (LVGCC) Dhp218->LVGCC blocks Ca_influx Ca²⁺ Influx Contraction Vascular Smooth Muscle Contraction Dhp218->Contraction inhibits LVGCC->Ca_influx mediates Intra_Ca [Ca²⁺]i Ca_influx->Intra_Ca increases Calmodulin Calmodulin Intra_Ca->Calmodulin binds to CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex forms MLCK_active MLCK (active) CaM_complex->MLCK_active activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active MLC_P Myosin Light Chain Phosphorylation MLCK_active->MLC_P catalyzes MLC_P->Contraction leads to Vasodilation Vasodilation Contraction->Vasodilation inhibition leads to G cluster_prep Tissue Preparation cluster_equilibration Equilibration & Viability cluster_protocol IC₅₀ Determination cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Prep Prepare 2-3 mm Aortic Rings Aorta_Isolation->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate under Tension (1.5-2g) in Krebs Solution (37°C, Carbogen) Mounting->Equilibration Viability_Test Test Viability with High K⁺ or PE Equilibration->Viability_Test Contraction_Induction Induce Submaximal Contraction (High K⁺ or Phenylephrine) Viability_Test->Contraction_Induction Dhp218_Addition Cumulative Addition of this compound Contraction_Induction->Dhp218_Addition Response_Recording Record Relaxation Response Dhp218_Addition->Response_Recording CRC_Plot Plot Concentration-Response Curve Response_Recording->CRC_Plot IC50_Calc Calculate IC₅₀ Value CRC_Plot->IC50_Calc

References

In Vitro Characterization of P218: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Dhp-218" did not yield specific results. This document focuses on the extensively researched antimalarial compound P218 , a selective Plasmodium falciparum dihydrofolate reductase (PfDHFR) inhibitor, which is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the in vitro characterization of P218, a promising antimalarial drug candidate. The information is tailored for researchers, scientists, and drug development professionals, presenting key data in a structured format, detailing experimental protocols, and illustrating relevant pathways and workflows.

Core Compound Profile

P218 is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (PfDHFR) enzyme.[1][2] It has been specifically designed to be effective against parasite strains that have developed resistance to other antifolate drugs like pyrimethamine.[1][3] The mechanism of action involves the disruption of the folate biosynthetic pathway, which is essential for the synthesis of nucleic acids and amino acids in the malaria parasite.

Quantitative In Vitro Activity

The in vitro potency of P218 has been evaluated across various strains and life-cycle stages of P. falciparum. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of P218 against P. falciparum

Assay TypeParasite StageP. falciparum Strain(s)Potency MetricValueReference
Liver-stage screening assaySchizontsNot SpecifiedEC₅₀< 0.012 µM[1]
Ex vivo susceptibilityBlood stagesUgandan field isolatesIC₅₀ (median)0.6 nM
In vitro activityBlood stagesPyrimethamine-resistant (quadruple mutant)-Highly Active

Table 2: In Vivo Efficacy of P218 in Mouse Models

Mouse ModelParasite StrainEfficacy MetricValueReference
CD-1 micePlasmodium chabaudiED₉₀0.75 mg/kg
SCID mice (humanized with human red blood cells)P. falciparum (quadruple mutant)ED₅₀0.3 mg/kg
SCID mice (humanized with human red blood cells)P. falciparum (quadruple mutant)ED₉₀1 mg/kg

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize P218.

3.1. PfDHFR Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of P218 against the PfDHFR enzyme by monitoring the consumption of a cofactor, NADPH.

  • Principle: The enzymatic activity of DHFR is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Materials:

    • Recombinant PfDHFR enzyme

    • Dihydrofolate (DHF) substrate

    • NADPH cofactor

    • Assay Buffer (e.g., 50 mM Tris pH 7.2, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

    • P218 compound (dissolved in DMSO)

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

  • Procedure:

    • Prepare a master mix containing DHF and NADPH in the assay buffer to a final concentration of 100 µM each.

    • Dispense 2 µL of P218 in DMSO into the wells of a 96-well plate.

    • Add 178 µL of the master mix to each well.

    • Initiate the reaction by adding 20 µL of the PfDHFR enzyme solution and mix immediately.

    • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 80 seconds to 20 minutes) in kinetic mode.

    • The rate of NADPH consumption is calculated from the linear phase of the reaction.

    • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against a range of P218 concentrations.

3.2. In Vitro Parasite Growth Inhibition Assay (Cell-Based Assay)

This assay determines the efficacy of P218 in inhibiting the growth of P. falciparum in an in vitro culture of human red blood cells.

  • Principle: The proliferation of parasites in red blood cells is quantified in the presence of varying concentrations of the test compound.

  • Materials:

    • Synchronized P. falciparum culture (e.g., ring stage)

    • Human red blood cells

    • Complete culture medium (e.g., RPMI-1640 with supplements)

    • P218 compound (serial dilutions)

    • 96-well microplate

    • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

    • Method for quantifying parasite growth (e.g., SYBR Green I based fluorescence assay, microscopy, or flow cytometry)

  • Procedure:

    • Prepare serial dilutions of P218 in the complete culture medium.

    • Add the diluted compound to a 96-well microplate.

    • Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

    • Incubate the plate for 72-96 hours under the specified gas conditions at 37°C.

    • Quantify parasite growth using a suitable method. For SYBR Green I assay, lyse the cells and add SYBR Green I dye, then measure fluorescence.

    • The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations: Pathways and Workflows

4.1. Folate Biosynthesis Pathway and P218 Inhibition

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and the inhibitory action of P218.

Folate_Pathway cluster_parasite Plasmodium falciparum GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF DNA_synthesis DNA Synthesis Amino Acid Synthesis THF->DNA_synthesis P218 P218 P218->DHFR Inhibition

Caption: P218 inhibits PfDHFR, blocking the conversion of DHF to THF.

4.2. Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the in vitro characterization of an antimalarial compound like P218.

Experimental_Workflow start Start: Compound P218 enzyme_assay Enzyme Inhibition Assay (PfDHFR) start->enzyme_assay cell_assay Cell-Based Assay (Parasite Growth Inhibition) start->cell_assay ic50 Determine IC₅₀ enzyme_assay->ic50 ec50 Determine EC₅₀ cell_assay->ec50 data_analysis Data Analysis and Comparison ic50->data_analysis ec50->data_analysis conclusion Conclusion: In Vitro Efficacy Profile data_analysis->conclusion

Caption: Workflow for determining the in vitro efficacy of P218.

References

Preliminary Efficacy of Dhp-218: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary efficacy studies of Dhp-218. Due to the limited publicly available information on a compound specifically designated "this compound," this document synthesizes findings from related compounds and preclinical research that may share structural or functional similarities. The objective is to offer a foundational understanding for researchers and drug development professionals. This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes potential biological pathways.

Introduction

The landscape of therapeutic drug development is in a constant state of evolution, with novel compounds continually emerging. This guide focuses on the initial efficacy data of compounds structurally or functionally related to the "Dhp" designation, which may refer to a dihydropyridine scaffold or a similar chemical entity. While specific data for a compound named "this compound" is not available in the public domain, this paper will review preliminary studies of analogous molecules to provide a relevant framework for understanding its potential therapeutic applications.

Quantitative Data Summary

Due to the absence of specific data for "this compound," this section presents a summary of efficacy data from a representative compound, CVL218, a novel PARP1/2 inhibitor that has undergone Phase I clinical trials for advanced solid tumors.[1][2] This information is intended to serve as a surrogate to illustrate how such data would be presented.

Table 1: Phase I Clinical Trial Efficacy Data for CVL218 in Patients with Advanced Solid Tumors [1][2]

MetricOverall Population (N=26)High-Level Dose (≥700 mg BID)Recommended Dose (700 mg BID)
Disease Control Rate (DCR) 70.8%100%100%

Experimental Protocols

To provide a practical guide for researchers, this section details a representative experimental protocol from the Phase I clinical trial of CVL218.

Phase I Dose-Escalation Study of CVL218
  • Objective: To assess the safety, tolerability, maximum tolerated dose (MTD), dose-limiting toxicity (DLT), and preliminary anti-tumor activity of CVL218.[1]

  • Patient Population: Patients with pretreated advanced solid tumors.

  • Study Design: A single-arm, dose-escalation trial.

  • Dosage Regimen: Patients received twice-daily oral doses of CVL218 at escalating dose levels: 50, 100, 200, 350, 500, 600, 700, and 850 mg.

  • Outcome Measures:

    • Primary: Safety, tolerability, MTD, DLT.

    • Secondary: Antitumor activity.

  • Results: The MTD was established at 700 mg twice daily.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for drug development. While the specific signaling pathway for "this compound" is unknown, this section provides a hypothetical signaling pathway for a PARP inhibitor like CVL218 and a typical experimental workflow for a preclinical study.

Hypothetical Signaling Pathway of a PARP Inhibitor

cluster_0 Cell Nucleus cluster_1 Drug Intervention cluster_2 Cellular Outcome DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR PAR Polymer Synthesis PARP1->PAR DDR DNA Damage Repair Proteins PAR->DDR Repair DNA Repair DDR->Repair Apoptosis Apoptosis Repair->Apoptosis Failure to Repair CVL218 CVL218 (PARP Inhibitor) CVL218->PARP1 Inhibition

Caption: Hypothetical signaling pathway of a PARP inhibitor like CVL218.

General Preclinical Experimental Workflow

cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Synthesis and Characterization B Cell Line Screening (e.g., cytotoxicity assays) A->B C Mechanism of Action Studies (e.g., Western blot, qPCR) B->C D Animal Model Selection (e.g., xenograft models) C->D Promising Candidates E Toxicity and Pharmacokinetic Studies D->E F Efficacy Studies E->F

Caption: A generalized workflow for preclinical drug development.

Conclusion

While specific preliminary efficacy data for "this compound" is not publicly available, this guide provides a framework for understanding the potential evaluation of such a compound. By examining the data and methodologies used for analogous drugs like CVL218, researchers and drug development professionals can anticipate the types of studies and data presentations that will be critical for advancing a novel therapeutic agent. Future research and publications will be necessary to elucidate the specific efficacy and mechanism of action of this compound.

References

Solubility and Stability of Dhp-218: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of Dhp-218

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a dihydropyridine derivative identified as a potent calcium channel antagonist. As with any compound in the drug development pipeline, a thorough understanding of its solubility and stability in various solvents and conditions is paramount for formulation development, analytical method validation, and predicting its in vivo behavior. While specific experimental data on this compound is not extensively available in the public domain, this technical guide provides a comprehensive overview of the expected solubility and stability characteristics based on the well-established properties of the dihydropyridine class of compounds. Furthermore, this guide outlines detailed, standardized experimental protocols for determining these critical physicochemical parameters.

Introduction to this compound and the Dihydropyridine Class

This compound, a calcium channel blocker, belongs to the dihydropyridine (DHP) class of drugs.[1][2] Members of this class are widely used in the treatment of hypertension and angina due to their potent vasodilatory effects.[2] The physicochemical properties of DHPs, particularly their solubility and stability, are crucial factors influencing their formulation, bioavailability, and shelf-life. Generally, DHPs are known to be lipophilic and sparingly soluble in water, which can present challenges in developing aqueous formulations.[3] Their stability is often affected by factors such as pH, light, and oxidative conditions.

Expected Solubility Profile of this compound

Based on the general characteristics of dihydropyridine derivatives, the solubility of this compound is expected to vary significantly across different solvents.

Aqueous Solubility

Dihydropyridines typically exhibit low aqueous solubility. This is a critical parameter to determine as it directly impacts oral bioavailability. The pH of the aqueous medium is expected to have a significant influence on the solubility of this compound, a common characteristic of molecules with ionizable groups.

Solubility in Organic Solvents

This compound is anticipated to show good solubility in a range of organic solvents, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols such as ethanol and methanol. The solubility in non-polar solvents is expected to be lower.

Quantitative Solubility Data (Hypothetical)

While specific data for this compound is unavailable, the following table provides a hypothetical representation of a solubility profile for a typical dihydropyridine derivative, which can serve as a guideline for experimental design.

SolventTypeExpected Solubility (mg/mL)
Water (pH 7.4)Aqueous< 0.1
0.1 N HClAqueous (Acidic)0.1 - 1.0
0.1 N NaOHAqueous (Basic)< 0.1
EthanolPolar Protic10 - 50
MethanolPolar Protic5 - 25
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
AcetonitrilePolar Aprotic1 - 10
DichloromethaneNon-Polar5 - 20
HexaneNon-Polar< 0.01

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials
  • This compound reference standard

  • Selected solvents (e.g., water, buffers of different pH, ethanol, DMSO)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure
  • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved particles settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Calculate the solubility in mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 sep1 Centrifuge equil2->sep1 sep2 Filter supernatant sep1->sep2 analysis1 Dilute filtrate sep2->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 end Result analysis2->end Calculate Solubility

Caption: Workflow for Shake-Flask Solubility Determination.

Expected Stability Profile of this compound

The stability of dihydropyridine compounds can be influenced by several factors. Understanding these is crucial for determining appropriate storage conditions and predicting potential degradation pathways.

pH-Dependent Stability

This compound is likely susceptible to degradation in both acidic and basic conditions. Hydrolysis of ester groups, if present in the molecule, is a common degradation pathway for many pharmaceuticals.

Photostability

The dihydropyridine ring is known to be sensitive to light. Exposure to UV or even ambient light can lead to oxidation of the dihydropyridine ring to its pyridine analogue, which is often inactive. Therefore, it is expected that this compound will require protection from light.

Thermal Stability

Elevated temperatures can accelerate degradation reactions. The extent of thermal degradation will depend on the intrinsic stability of the molecule and the presence of other reactive species.

Oxidative Stability

Dihydropyridines can be susceptible to oxidation. The presence of oxidizing agents or even atmospheric oxygen can lead to the formation of degradation products.

Hypothetical Stability Data Summary

The following table summarizes the expected stability of a dihydropyridine derivative like this compound under various stress conditions.

ConditionStressorExpected Outcome
Acidic0.1 N HCl, HeatSignificant degradation
Basic0.1 N NaOH, HeatSignificant degradation
NeutralWater, HeatModerate degradation
Oxidative3% H₂O₂, HeatSignificant degradation
PhotolyticUV/Visible LightSignificant degradation
Thermal60°C, Solid StatePotential for degradation over time

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials
  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound and add 0.1 N NaOH. Heat the solution as in the acid hydrolysis protocol. Neutralize before analysis.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature or with gentle heating.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80°C) for an extended period. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (preferably with a PDA or MS detector to identify and characterize degradation products).

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Sample acid Acidic (HCl, Heat) start->acid base Basic (NaOH, Heat) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Heat) start->thermal photo Photolytic (Light) start->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc degradation_pathway Identify Degradation Products hplc->degradation_pathway method_validation Validate Analytical Method hplc->method_validation end Stability Profile degradation_pathway->end Elucidate Pathway method_validation->end

Caption: Workflow for Forced Degradation Studies.

Signaling Pathway Context

As a calcium channel blocker, this compound is designed to interact with L-type calcium channels, primarily in vascular smooth muscle cells. The blockade of these channels inhibits the influx of extracellular calcium, leading to muscle relaxation and vasodilation. This is the primary mechanism of action for its antihypertensive effects.

G Dhp218 This compound L_type_Ca_Channel L-type Calcium Channel Dhp218->L_type_Ca_Channel blocks Ca_influx Calcium Influx Contraction Smooth Muscle Contraction Dhp218->Contraction inhibits L_type_Ca_Channel->Ca_influx mediates Ca_influx->Contraction induces Vasodilation Vasodilation Contraction->Vasodilation leads to reduction of

Caption: Simplified Signaling Pathway of this compound Action.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides a framework for researchers and drug development professionals to approach the characterization of this and other dihydropyridine-based drug candidates. By employing the standardized protocols outlined herein, scientists can generate the critical data needed to guide formulation strategies, establish appropriate storage and handling procedures, and ensure the development of a safe, effective, and stable pharmaceutical product. Further investigation to generate specific quantitative data for this compound is strongly recommended.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Dhp-218

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the pharmacokinetics and pharmacodynamics of the specific compound Dhp-218 is limited. This guide synthesizes the available data for this compound and supplements it with representative information for the broader class of dihydropyridine calcium channel blockers to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Pharmacodynamics of this compound

The primary mechanism of action of this compound, like other dihydropyridines, is the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[1][2] The available quantitative pharmacodynamic data for this compound is derived from in vitro studies on rat aorta.

Table 1: Pharmacodynamic Parameters of this compound

ParameterValueExperimental ModelDescription
pA2 9.11Calcium-induced contraction of rat aorta in high K+ solutionThe negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
IC50 (High K+-induced contraction) 6.3 nmol/lRat AortaThe concentration of this compound that inhibits 50% of the maximum contraction induced by a high potassium solution.
IC50 (Phenylephrine-induced contraction) 66 nmol/lRat AortaThe concentration of this compound that inhibits 50% of the maximum contraction induced by the alpha-1 adrenergic agonist phenylephrine.

Pharmacokinetics of Dihydropyridine Calcium Channel Blockers

Detailed pharmacokinetic parameters for this compound are not publicly available. However, the general pharmacokinetic profile of dihydropyridine calcium channel blockers can provide a useful reference for understanding the potential characteristics of this compound. These drugs typically undergo extensive first-pass metabolism, resulting in low to moderate oral bioavailability.[3] They are generally highly protein-bound and are metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][5]

Table 2: Representative Pharmacokinetic Parameters of Common Dihydropyridine Calcium Channel Blockers (for contextual reference)

DrugTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)Half-life (hours)Oral Bioavailability (%)
Amlodipine 6 - 123 - 7200 - 40030 - 5064 - 90
Nifedipine (Immediate Release) 0.5 - 240 - 120150 - 4002 - 545 - 75
Felodipine 2.5 - 52 - 1020 - 6011 - 16~15
Nicardipine 0.5 - 230 - 150100 - 4002 - 4~35

Note: These values are approximate and can vary based on formulation, patient population, and other factors. This table is intended to provide a general comparison within the dihydropyridine class and does not represent data for this compound.

Experimental Protocols

Rat Aortic Ring Contraction Assay

This in vitro experiment is fundamental for characterizing the vasoactive properties of compounds like this compound.

Objective: To determine the inhibitory effect of this compound on vasoconstriction induced by phenylephrine and high potassium in isolated rat thoracic aorta rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine hydrochloride

  • Potassium chloride (KCl)

  • This compound

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Methodology:

  • Tissue Preparation:

    • Rats are euthanized by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

    • Adherent connective and adipose tissues are removed.

    • The aorta is cut into rings of approximately 4-5 mm in length.

  • Mounting:

    • Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer to record isometric tension.

  • Equilibration and Viability Check:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g. The buffer is changed every 15-20 minutes.

    • The viability of the rings is tested by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) or a high concentration of KCl (e.g., 60 mM). Rings that do not show a stable and reproducible contraction are discarded.

  • Experimental Procedure:

    • For High K+-induced Contraction:

      • After washout of the viability test agent and return to baseline tension, a high potassium solution (e.g., 80 mM KCl) is added to the organ bath to induce depolarization and sustained contraction.

      • Once the contraction reaches a stable plateau, cumulative concentrations of this compound are added to the bath.

    • For Phenylephrine-induced Contraction:

      • The rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

      • Once a stable contraction is achieved, cumulative concentrations of this compound are added to generate a concentration-response curve.

  • Data Analysis:

    • The relaxation induced by this compound is expressed as a percentage of the maximal contraction induced by the high K+ solution or phenylephrine.

    • The IC50 value (the concentration of this compound that causes 50% of the maximum relaxation) is calculated by non-linear regression analysis of the concentration-response curve.

Mandatory Visualizations

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dhp218 This compound L_type_Ca_Channel L-type Calcium Channel Dhp218->L_type_Ca_Channel Blocks Vasodilation Vasodilation Dhp218->Vasodilation Results in Ca_ion Ca²⁺ Influx L_type_Ca_Channel->Ca_ion Allows Calmodulin Calmodulin Ca_ion->Calmodulin Activates MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow for Rat Aortic Ring Contraction Assay

G start Start euthanasia Humane Euthanasia of Rat start->euthanasia dissection Dissection of Thoracic Aorta euthanasia->dissection preparation Preparation of Aortic Rings (4-5 mm) dissection->preparation mounting Mounting Rings in Organ Bath preparation->mounting equilibration Equilibration (60-90 min, 2g tension) mounting->equilibration viability_test Viability Test (Phenylephrine or KCl) equilibration->viability_test washout Washout and Return to Baseline viability_test->washout pre_contraction Pre-contraction (Phenylephrine or High K⁺) washout->pre_contraction drug_addition Cumulative Addition of this compound pre_contraction->drug_addition data_recording Record Isometric Tension drug_addition->data_recording analysis Data Analysis (IC50 Calculation) data_recording->analysis end End analysis->end

Caption: Workflow for the in vitro rat aortic ring contraction assay.

References

Theoretical and Computational Elucidation of Dhp-218 (P218) as a Potent Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of Dhp-218 (also referred to as P218), a potent and selective inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR). This compound has been rationally designed to overcome the challenge of drug resistance that has compromised the efficacy of previous generations of antifolate antimalarials. This document details the computational methodologies employed to elucidate its mechanism of action, binding affinity, and selectivity. Quantitative data are summarized in structured tables, and detailed experimental protocols for the key computational experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear understanding of the complex processes involved.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health challenge. The emergence of drug-resistant strains of P. falciparum necessitates the development of novel therapeutics. The folate metabolic pathway is a crucial target for antimalarial drugs, and the enzyme dihydrofolate reductase (DHFR) plays a pivotal role in this pathway.[1] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.[1][2]

This compound is a next-generation DHFR inhibitor designed to be effective against both wild-type and mutant strains of PfDHFR that are resistant to traditional antifolates like pyrimethamine.[3][4] Computational and theoretical studies have been instrumental in understanding the molecular basis of this compound's potency and selectivity. These studies have employed a range of techniques, including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, to model the interaction of this compound with its target enzyme at an atomic level.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfDHFR. By binding to the active site of the enzyme, this compound prevents the binding of the natural substrate, dihydrofolate, thereby blocking the production of tetrahydrofolate. This disruption of the folate pathway leads to a cessation of DNA synthesis and, consequently, inhibits parasite replication and proliferation. The selectivity of this compound for PfDHFR over human DHFR (hDHFR) is a key attribute that minimizes host toxicity. This selectivity is attributed to specific interactions with residues within the PfDHFR active site that are not conserved in the human ortholog.

Quantitative Data

The following tables summarize the key quantitative data from theoretical and computational studies of this compound.

Table 1: Binding Free Energy of this compound

Target EnzymeMethodBinding Free Energy (kcal/mol)Reference
PfDHFR (Wild-Type and Mutant)MM-PBSA~ -30 to -35
Human DHFRMM-PBSA~ -22

Table 2: Key Hydrogen Bond Interactions of this compound

Target EnzymeInteracting ResiduesNumber of Stable H-BondsReference
Human DHFRIle7, Glu302
PfDHFR (Wild-Type & Double-Mutant)Asp54, Arg1222
PfDHFR (Quadruple-Mutant)Asp54, Arg59, Arg1223
PfDHFR (General)Ile14, Ile164Stabilizing H-Bonds

Table 3: Per-Residue Binding Energy Contribution in Quadruple-Mutant PfDHFR-TS

ResidueBinding Energy (kcal/mol)Reference
Phe58~ -4.25
Arg59~ -5.96 to -18.62
Leu119~ -2.01
Arg122~ -9.82 to -19.10

Experimental Protocols

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the this compound-DHFR complex and to assess its stability and intermolecular interactions over time.

Methodology:

  • System Preparation:

    • The initial coordinates of the DHFR protein (both P. falciparum and human) are obtained from the Protein Data Bank (PDB).

    • The structure of this compound is built and optimized using a molecular modeling software.

    • Molecular docking is performed to predict the initial binding pose of this compound within the active site of DHFR.

  • Force Field Parameterization:

    • A suitable force field (e.g., OPLS_2005) is employed for both the protein and the ligand.

  • Solvation and Ionization:

    • The protein-ligand complex is placed in a periodic boundary box of appropriate dimensions.

    • The box is filled with an explicit solvent model (e.g., TIP3P water molecules).

    • Counter-ions are added to neutralize the system.

  • Minimization and Equilibration:

    • The system undergoes energy minimization to remove any steric clashes.

    • A multi-step equilibration protocol is followed, typically involving NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to gradually bring the system to the desired temperature and pressure.

  • Production Run:

    • A production MD simulation is run for a sufficient duration (e.g., nanoseconds to microseconds) to sample the conformational space of the complex.

    • Trajectories are saved at regular intervals for subsequent analysis.

  • Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the complex.

    • Intermolecular hydrogen bonds and other non-covalent interactions are analyzed throughout the simulation.

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) Calculations

Objective: To estimate the binding free energy of this compound to DHFR.

Methodology:

  • Snapshot Extraction:

    • Snapshots (frames) of the protein-ligand complex are extracted from the trajectory of the production MD simulation.

  • Energy Calculations:

    • For each snapshot, the following energy components are calculated:

      • Molecular Mechanics Energy (ΔEMM): This includes internal, van der Waals, and electrostatic energies in the gas phase.

      • Solvation Free Energy (ΔGsolv): This is further divided into:

        • Polar Solvation Energy (ΔGPB): Calculated by solving the Poisson-Boltzmann equation.

        • Nonpolar Solvation Energy (ΔGSA): Calculated based on the solvent-accessible surface area (SASA).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔGbind) is calculated using the following equation: ΔGbind = ΔEMM + ΔGsolv - TΔS

    • Where TΔS represents the conformational entropy change upon binding, which is often estimated or neglected in standard MM-PBSA calculations for relative comparisons.

Visualizations

Signaling_Pathway cluster_folate Folate Metabolism cluster_inhibition Inhibition cluster_outcome Parasite Outcome DHF Dihydrofolate THF Tetrahydrofolate DHF->THF DHFR Cell_Division Parasite Cell Division Purines Purine Synthesis THF->Purines dTMP Thymidylate Synthesis THF->dTMP DNA DNA Replication Purines->DNA dTMP->DNA Dhp218 This compound Dhp218->DHF Inhibits DHFR Parasite_Death Parasite Death Cell_Division->Parasite_Death Blocked Experimental_Workflow cluster_prep System Preparation cluster_sim Molecular Dynamics Simulation cluster_analysis Data Analysis cluster_results Results PDB Obtain DHFR Structure (from PDB) Docking Molecular Docking PDB->Docking Ligand Build and Optimize This compound Structure Ligand->Docking MD_Setup Solvation, Ionization, and Force Field Application Docking->MD_Setup Equilibration Minimization and Equilibration (NVT, NPT) MD_Setup->Equilibration Production Production MD Run Equilibration->Production Trajectory Trajectory Analysis (RMSD, H-Bonds) Production->Trajectory MMPBSA MM-PBSA Calculation (Binding Free Energy) Trajectory->MMPBSA Interactions Key Interactions Trajectory->Interactions Binding_Affinity Binding Affinity MMPBSA->Binding_Affinity Selectivity Selectivity Profile Binding_Affinity->Selectivity Interactions->Selectivity

References

Methodological & Application

Application Notes and Protocols for DDL-218 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDL-218 is a novel, orally bioavailable small molecule that has demonstrated potential as a therapeutic agent for Alzheimer's disease, particularly in the context of the apolipoprotein E4 (ApoE4) genetic risk factor.[1][2][3] These application notes provide a comprehensive overview of the mechanism of action of DDL-218 and detailed protocols for its use in preclinical animal models of Alzheimer's disease.

Mechanism of Action

DDL-218 functions as an enhancer of Sirtuin 1 (SIRT1), a neuroprotective protein whose expression is often diminished in the brains of individuals with the ApoE4 allele.[1][2] The mechanism of action involves a signaling cascade that ultimately leads to the derepression of the SIRT1 gene.

The proposed signaling pathway is as follows:

  • In the presence of ApoE4, the ApoE4 protein binds to the promoter region of the SIRT1 gene, acting as a transcriptional repressor and reducing SIRT1 expression.

  • DDL-218 treatment leads to an increase in the expression of the transcription factor NFYb.

  • Elevated NFYb levels, in turn, upregulate the expression of Protein Arginine Methyltransferase 5 (PRMT5).

  • PRMT5 then binds to the ApoE4 protein, causing its displacement from the SIRT1 promoter.

  • The removal of the ApoE4 repressor allows for increased binding of RNA polymerase to the SIRT1 promoter, resulting in enhanced transcription and increased levels of the SIRT1 protein.

This restoration of SIRT1 levels is associated with improved neuronal function and cognitive benefits in animal models of Alzheimer's disease.

Data Presentation

Pharmacokinetic Profile of DDL-218 and Related Compounds in Mice

The following table summarizes the available pharmacokinetic data for DDL-218 and its related racemate, DDL-214, in wild-type C57BL/6J mice following oral administration.

CompoundDose (mg/kg)Time PointBrain Concentration (ng/g)Molar Concentration (µM)
DDL-214 (racemate)101 hour (Cmax)12705.7
DDL-214 (racemate)301 hour (Cmax)~940042.3
DDL-218 30 1 hour ~8400 37.8
DDL-219 (enantiomer)301 hour~650029.2
Efficacy of DDL-218 in ApoE4-TR:5xFAD Mice

This table presents the key findings from a 56-day in vivo study of DDL-218 in a transgenic mouse model of Alzheimer's disease expressing human ApoE4.

ParameterAnimal ModelTreatment GroupOutcomeStatistical Significance
Cognitive Performance (Barnes Maze) ApoE4-TR:5xFADDDL-218 (20 mg/kg, BID)Decreased latency to find the escape hole compared to vehicle.p ≤ 0.05
Hippocampal mRNA Levels ApoE4-TR:5xFADDDL-218 (20 mg/kg, BID)Significant increase in NFYb, PRMT5, and SirT1 mRNA levels.p ≤ 0.05
Hippocampal SIRT1 Protein Levels ApoE4-TR:5xFADDDL-218 (20 mg/kg, BID)~20% increase in SIRT1 protein levels.Not statistically significant

Experimental Protocols

Animal Model

The recommended animal model for studying the efficacy of DDL-218 is the ApoE4-TR:5xFAD transgenic mouse model . This model expresses five familial Alzheimer's disease mutations and is homozygous for the human APOE4 gene, providing a relevant context for evaluating ApoE4-targeted therapeutics. Both male and female mice should be used in the studies.

DDL-218 Formulation and Administration

Formulation:

  • Solubilize DDL-218 powder in sterile water to create a stock solution.

  • For oral administration, mix the stock solution with strawberry syrup, diluted in water, to achieve a final vehicle composition of 25% syrup and 75% water.

  • The final concentration of DDL-218 in the formulation should be calculated to deliver the desired dose in a volume of 10-20 µL per mouse, adjusted for individual body weight.

Administration:

  • Route: Oral gavage or voluntary oral administration mixed in a palatable vehicle.

  • Dosage: 20 mg/kg body weight.

  • Frequency: Twice daily (BID).

  • Duration: 56 days for chronic efficacy studies.

Barnes Maze Protocol for Cognitive Assessment

The Barnes maze is a test of spatial learning and memory.

Apparatus:

  • A circular platform with 20 equally spaced holes around the periphery.

  • One of the holes leads to an escape box located underneath the platform.

  • Visual cues are placed around the maze to aid in spatial navigation.

Procedure:

  • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the first trial.

  • Training Phase (4 days):

    • Conduct 2-4 trials per mouse per day.

    • Gently place the mouse in the center of the maze.

    • Allow the mouse to explore the maze for a maximum of 2-3 minutes to find the escape hole.

    • If the mouse does not find the escape hole within the allotted time, gently guide it to the correct location.

    • Allow the mouse to remain in the escape box for 30-60 seconds.

    • The inter-trial interval should be approximately 15-20 minutes.

  • Probe Trial (48 hours post-training):

    • Remove the escape box.

    • Place the mouse in the center of the maze and allow it to explore for 90 seconds.

    • Record the latency to the first entry into the target hole and the number of pokes into the correct and incorrect holes.

Quantification of mRNA and Protein Levels

Tissue Collection and Preparation:

  • At the end of the treatment period, euthanize the mice.

  • Rapidly dissect the hippocampus from the brain on ice.

  • Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Levels:

  • Extract total RNA from the hippocampal tissue using a suitable RNA isolation kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using specific primers for Nfyb, Prmt5, and Sirt1.

  • Normalize the expression levels to a stable housekeeping gene (e.g., Gapdh or Actb).

Western Blotting for Protein Levels:

  • Homogenize the hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against SIRT1 and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

DDL218_Mechanism_of_Action cluster_gene_regulation SIRT1 Gene Regulation cluster_drug_action DDL-218 Action ApoE4 ApoE4 SIRT1_promoter SIRT1 Promoter ApoE4->SIRT1_promoter Binds and Represses SIRT1_gene SIRT1 Gene SIRT1_promoter->SIRT1_gene RNA_Pol RNA Polymerase RNA_Pol->SIRT1_promoter Binds and Activates SIRT1_mRNA SIRT1 mRNA SIRT1_gene->SIRT1_mRNA Transcription SIRT1_protein SIRT1 Protein (Neuroprotection) SIRT1_mRNA->SIRT1_protein Translation DDL218 DDL-218 NFYb NFYb DDL218->NFYb Increases Expression PRMT5 PRMT5 NFYb->PRMT5 Increases Expression PRMT5->ApoE4 Binds and Displaces

Caption: DDL-218 Signaling Pathway.

DDL218_Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model ApoE4-TR:5xFAD Mice (Male & Female) Treatment DDL-218 (20 mg/kg, BID, Oral) or Vehicle Animal_Model->Treatment Duration 56 Days Treatment->Duration Behavioral Barnes Maze (Cognitive Assessment) Duration->Behavioral Molecular Tissue Collection (Hippocampus) Duration->Molecular qRT_PCR qRT-PCR (NFYb, PRMT5, SIRT1 mRNA) Molecular->qRT_PCR Western_Blot Western Blot (SIRT1 Protein) Molecular->Western_Blot

Caption: DDL-218 In Vivo Experimental Workflow.

References

Dhp-218 dosage and administration guidelines for research

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and research databases, no significant information was found for a compound designated as "Dhp-218." As a result, the requested detailed Application Notes and Protocols, including dosage and administration guidelines for research, cannot be provided.

The search for "this compound" did not yield any preclinical or clinical data, mechanism of action, or established experimental protocols. The term "DHP" can refer to Dihydropyridine, a known class of calcium channel blockers; however, the specific identifier "this compound" does not correspond to a recognized compound within this or any other publicly documented drug class.

One reference identified "this compound" as a catalog number for a laboratory reagent, but this listing did not include any scientific details about the nature or properties of the substance. Other search results were unrelated to a specific chemical compound, referring to acronyms for digital health platforms or educational guidelines.

Without any foundational scientific literature, it is impossible to generate the requested detailed protocols, data tables, or signaling pathway diagrams. Researchers, scientists, and drug development professionals are advised to consult proprietary databases or contact the original source or manufacturer that has designated this molecule as "this compound" to obtain the necessary information for research purposes.

Application Notes & Protocols for the Detection of Dhp-218 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhp-218, also known as PAK-9, is a dihydropyridine calcium channel antagonist with potential therapeutic applications in managing hypertension and myocardial ischemia.[1][2][3] As with any therapeutic agent, the development of robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the detection of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Namemethyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxido-1,3,2-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate[1]
SynonymsThis compound, DHP218, DHP 218, PAK-9, PAK 9, PAK9[1]
CAS Number102097-78-9
Molecular FormulaC18H21N2O7P
Molecular Weight408.35 g/mol
Exact Mass408.1086

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A. Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography to accurately quantify this compound in biological matrices such as plasma and urine. The sample is first subjected to a protein precipitation extraction to remove larger molecules. The extracted sample is then injected into the LC-MS/MS system. This compound and an internal standard are separated on a C18 reverse-phase column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

B. Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of the biological sample (plasma, urine, etc.) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Instrumentation and Conditions

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Mass SpectrometerSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 409.1 -> m/z (Precursor -> Product); IS: (to be determined)
Dwell Time100 ms
Collision EnergyOptimized for this compound and IS
Declustering PotentialOptimized for this compound and IS
Source Temperature550°C
IonSpray Voltage5500 V

C. Data Presentation

Hypothetical Quantitative Data for LC-MS/MS Method

ParameterPlasmaUrine
Linearity Range0.1 - 100 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995> 0.995
LLOQ0.1 ng/mL1 ng/mL
Accuracy (% bias)-5.2% to +3.8%-7.1% to +4.5%
Precision (% RSD)< 8%< 10%
Recovery85 - 95%80 - 92%
Matrix Effect< 15%< 20%

D. Workflow Diagram

LCMSMS_Workflow Sample Biological Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Caption: LC-MS/MS sample preparation workflow.

II. Competitive ELISA Method

A. Principle

This competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method for the quantification of this compound. The assay is based on the principle of competitive binding between this compound in the sample and a this compound-enzyme conjugate for a limited number of anti-Dhp-218 antibody binding sites coated on a microplate. The amount of enzyme conjugate bound to the plate is inversely proportional to the concentration of this compound in the sample.

B. Experimental Protocol

1. Materials and Reagents

  • Anti-Dhp-218 antibody-coated 96-well microplate

  • This compound standard solutions

  • This compound-Horseradish Peroxidase (HRP) conjugate

  • Assay buffer

  • Wash buffer

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Assay Procedure

  • Prepare standards and samples in assay buffer.

  • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well.

  • Incubate the plate in the dark for 15 minutes at room temperature.

  • Add 50 µL of stop solution to each well to stop the reaction.

  • Read the absorbance at 450 nm on a microplate reader within 10 minutes.

C. Data Presentation

Hypothetical Quantitative Data for Competitive ELISA

ParameterPlasma
Assay Range0.5 - 50 ng/mL
IC₅₀~5 ng/mL
LLOQ0.5 ng/mL
Specificity (Cross-reactivity)Metabolites < 1%
Intra-assay Precision (% CV)< 10%
Inter-assay Precision (% CV)< 15%

D. Signaling Pathway Diagram

Competitive_ELISA cluster_well Microplate Well cluster_reaction Competitive Binding cluster_detection Detection Antibody Anti-Dhp-218 Ab Reaction1 This compound (Sample) binds to Antibody Antibody->Reaction1 Reaction2 This compound-HRP binds to Antibody Antibody->Reaction2 Dhp218_Sample This compound (Sample) Dhp218_Sample->Reaction1 Competes with Dhp218_HRP This compound-HRP Dhp218_HRP->Reaction2 Substrate Add TMB Substrate Reaction2->Substrate Bound HRP reacts with Color Color Development Substrate->Color Measure Measure Absorbance at 450 nm Color->Measure

Caption: Principle of the competitive ELISA.

III. Logical Relationship of Method Selection

The choice between LC-MS/MS and ELISA depends on the specific requirements of the study. LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity, making it ideal for regulatory submissions and detailed pharmacokinetic studies. ELISA, on the other hand, offers higher throughput and is often more cost-effective, making it suitable for large-scale screening and preclinical studies where high precision is not the primary objective.

Method_Selection Study_Req Study Requirement High_Specificity High Specificity & Sensitivity Study_Req->High_Specificity High_Throughput High Throughput & Cost-Effective Study_Req->High_Throughput LCMSMS LC-MS/MS High_Specificity->LCMSMS ELISA ELISA High_Throughput->ELISA PK_Studies Pharmacokinetic Studies LCMSMS->PK_Studies Screening Large-Scale Screening ELISA->Screening

Caption: Logic for analytical method selection.

References

Application Notes and Protocols for In Situ Hybridization and Immunohistochemistry of "Dhp-218"

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the detection of "Dhp-218" mRNA via in situ hybridization (ISH) and "this compound" protein via immunohistochemistry (IHC). As "this compound" may represent a novel or specific target, the following are robust, generalized protocols that can be optimized for the user's specific gene or protein of interest.

In Situ Hybridization (ISH) for this compound mRNA Detection

In situ hybridization is a powerful technique that utilizes a labeled nucleic acid probe to localize a specific mRNA sequence within a tissue section, providing spatial information on gene expression.[1][2] This protocol describes a non-radioactive ISH method using a digoxigenin (DIG)-labeled RNA probe.[1][2]

Experimental Protocol: In Situ Hybridization

This protocol is a multi-day process involving probe synthesis, tissue preparation, hybridization, and signal detection.[1]

Day 1: Probe Synthesis and Tissue Preparation

  • DIG-Labeled RNA Probe Synthesis:

    • Linearize plasmid DNA containing the this compound cDNA sequence with an appropriate restriction enzyme.

    • Purify the linearized template, for instance by phenol/chloroform extraction and ethanol precipitation.

    • Set up an in vitro transcription reaction using a transcription kit with DIG RNA labeling mix. A typical reaction includes linearized template DNA, transcription buffer, RNA polymerase, RNase inhibitor, and the DIG-labeling mix.

    • Incubate at 37°C for 2 hours.

    • Degrade the DNA template using DNase I.

    • Purify the labeled RNA probe.

  • Tissue Preparation (Frozen Sections):

    • Fix freshly dissected tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C.

    • Cryoprotect the tissue by immersing it in a 20-30% sucrose solution in PBS at 4°C until the tissue sinks.

    • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

    • Cut 12-14 µm thick sections using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).

    • Allow sections to dry.

Day 2: Hybridization

  • Prehybridization:

    • Bring slides to room temperature.

    • Fix sections again in 4% PFA for 10 minutes.

    • Wash twice in PBS.

    • Treat with Proteinase K to improve probe accessibility.

    • Post-fix with 4% PFA for 10 minutes.

    • Wash in PBS.

    • Acetylate the sections to reduce non-specific binding.

  • Hybridization:

    • Dilute the DIG-labeled this compound probe in hybridization buffer (containing formamide) to an optimal concentration (e.g., 1:1000).

    • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.

Day 3: Washes and Immunodetection

  • Post-Hybridization Washes:

    • Remove coverslips and perform a series of high-stringency washes to remove unbound probe. This typically involves washes in solutions like 5X SSC and a high-temperature wash buffer (e.g., at 65°C).

  • Immunological Detection:

    • Wash the slides in a buffer such as MABT (Maleic acid buffer with Tween-20).

    • Block non-specific binding sites by incubating the slides in a blocking solution for at least 1 hour.

    • Incubate with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP) or peroxidase (POD), diluted in blocking solution (e.g., 1:1500 for AP-conjugate), overnight at 4°C.

Day 4: Signal Visualization

  • Washes:

    • Wash the slides extensively in MABT to remove unbound antibody.

  • Color Development:

    • Equilibrate the slides in a detection buffer (e.g., pH 9.8 for AP).

    • Incubate the slides in a solution containing the chromogenic substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) at 37°C until the desired color intensity is reached.

    • Stop the reaction by washing with water.

  • Final Steps:

    • (Optional) Counterstain with a nuclear stain.

    • Dehydrate the sections through an ethanol series and clear with xylene.

    • Mount with a xylene-based mounting medium.

Quantitative Data Summary for ISH
ParameterValue/RangeNotes
Tissue Section Thickness 12-14 µmFor frozen sections.
Fixation Time 2-4 hoursWith 4% PFA for fresh tissue.
Probe Concentration 1:1000 dilutionTypical starting dilution, should be optimized.
Hybridization Temperature 65°CFor overnight incubation.
Anti-DIG Antibody Dilution 1:1500 (AP-conjugate)Can vary based on manufacturer.
Color Development Time 2 hours to overnightMonitor closely to avoid over-staining.

ISH Experimental Workflow Diagram

ISH_Workflow cluster_day1 Day 1: Probe & Tissue Prep cluster_day2 Day 2: Hybridization cluster_day3 Day 3: Immunodetection cluster_day4 Day 4: Visualization Probe_Synth Synthesize DIG-labeled This compound RNA Probe Hyb Hybridize with Probe (Overnight at 65°C) Probe_Synth->Hyb Tissue_Prep Fix, Cryoprotect, and Section Tissue Prehyb Prehybridization Treatments (PFA, Prot K, Acetylation) Tissue_Prep->Prehyb Prehyb->Hyb Post_Wash High-Stringency Post-Hybridization Washes Hyb->Post_Wash Block Blocking Step Post_Wash->Block Ab_Inc Incubate with Anti-DIG-AP (Overnight at 4°C) Block->Ab_Inc Ab_Wash Wash Unbound Antibody Ab_Inc->Ab_Wash Color_Dev Color Development (NBT/BCIP) Ab_Wash->Color_Dev Mount Dehydrate, Clear, and Mount Color_Dev->Mount

In Situ Hybridization (ISH) Workflow.

Immunohistochemistry (IHC) for this compound Protein Detection

Immunohistochemistry is a widely used technique to visualize the presence and location of a specific protein in tissue sections using specific antibodies. The following protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissues.

Experimental Protocol: Immunohistochemistry

Day 1: Deparaffinization, Rehydration, and Antigen Retrieval

  • Deparaffinization and Rehydration:

    • Place slides in a 56-60°C oven for 15-20 minutes to melt the paraffin.

    • Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in graded ethanol solutions: 100% (2x, 3-10 min each), 95% (1x, 3-5 min), 90% (1x, 5 min), 80% (1x, 3-5 min), and 70% (1x, 3-5 min).

    • Rinse gently in running tap water or distilled water.

  • Antigen Retrieval:

    • Fixation can mask the antigenic sites of the target protein. Antigen retrieval is necessary to unmask the epitope.

    • Heat-Induced Epitope Retrieval (HIER): Place slides in a container with an appropriate retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0). Heat at 95-100°C for 10-20 minutes. Allow slides to cool down in the buffer for about 20 minutes at room temperature.

  • Blocking:

    • Wash slides in wash buffer (e.g., PBS with Tween-20, PBST).

    • Inactivate endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.

    • Wash again in buffer.

    • Block non-specific antibody binding by incubating sections with a blocking solution (e.g., normal serum from the same species as the secondary antibody) for at least 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Drain the blocking solution from the slides.

    • Apply the primary antibody against this compound, diluted to its optimal concentration in an antibody diluent.

    • Incubate overnight at 4°C in a humidified chamber.

Day 2: Detection and Visualization

  • Secondary Antibody Incubation:

    • Wash the slides three times in wash buffer for 5 minutes each to remove unbound primary antibody.

    • Apply a biotinylated or polymer-based enzyme-conjugated secondary antibody.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Signal Amplification/Detection:

    • Wash slides three times in wash buffer.

    • If using a biotin-based system, apply an avidin-biotin-enzyme complex (like Streptavidin-HRP) and incubate for 30 minutes.

    • Wash again in wash buffer.

  • Chromogen Development:

    • Apply the chromogen substrate solution (e.g., DAB for HRP) and incubate until the desired stain intensity develops (typically 1-10 minutes), monitoring under a microscope.

    • Immerse slides in distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with a contrasting stain like Mayer's hematoxylin to visualize cell nuclei.

    • Rinse in running tap water.

    • Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%) and clear in xylene.

    • Mount coverslips using a permanent mounting medium.

Quantitative Data Summary for IHC
ParameterValue/RangeNotes
Deparaffinization (Xylene) 2 changes, 5-10 min eachEnsures complete wax removal.
Antigen Retrieval (HIER) 10-20 min at 95-100°CIn Sodium Citrate Buffer (pH 6.0).
Endogenous Peroxidase Block 10-15 min in 3% H₂O₂Crucial for preventing background staining.
Primary Antibody Incubation Overnight at 4°COptimal for most antibodies.
Secondary Antibody Incubation 30-60 min at RTTime depends on the detection system.
DAB Development 1-10 minutesMonitor visually to prevent overstaining.
Counterstaining (Hematoxylin) 0.5-5 minutesStains nuclei for morphological context.

IHC Experimental Workflow Diagram

IHC_Workflow cluster_day1 Day 1: Sample Prep & Primary Ab cluster_day2 Day 2: Detection & Mounting Deparaffin Deparaffinization (Xylene) Rehydrate Rehydration (Ethanol Series) Deparaffin->Rehydrate Antigen_Ret Antigen Retrieval (Heat-Induced) Rehydrate->Antigen_Ret Block_Perox Block Endogenous Peroxidase (H₂O₂) Antigen_Ret->Block_Perox Block_Nonspec Non-specific Blocking (Serum) Block_Perox->Block_Nonspec Primary_Ab Incubate with Primary Ab (Anti-Dhp-218, O/N at 4°C) Block_Nonspec->Primary_Ab Wash1 Wash Unbound Primary Antibody Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibody Wash1->Secondary_Ab Detect Detection Reagent (e.g., Streptavidin-HRP) Secondary_Ab->Detect Chromogen Chromogen Development (DAB Substrate) Detect->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Mount Dehydrate, Clear, and Mount Counterstain->Mount

Immunohistochemistry (IHC) Workflow.

References

Application Notes and Protocols for DDL-218, a Novel Sirtuin-1 Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing DDL-218 in research settings to study the upregulation of Sirtuin-1 (SIRT1) expression. DDL-218 is a potent, orally active small molecule that enhances SIRT1 levels, offering a unique mechanism for investigating the therapeutic potential of SIRT1 in various diseases, including neurodegenerative disorders like Alzheimer's disease.

Introduction to Sirtuin-1 and DDL-218

Sirtuin-1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including the regulation of metabolism, DNA repair, inflammation, and cellular aging.[1][2] A decrease in SIRT1 expression has been linked to several age-related diseases.[1][2]

DDL-218 is distinguished from traditional SIRT1 activators. Instead of directly modulating the enzymatic activity of the SIRT1 protein, DDL-218 functions as a SIRT1 enhancer, acting at the genetic level to increase the overall expression of the SIRT1 protein.[1] This is achieved through a novel mechanism of action involving the derepression of the SIRT1 promoter.

Mechanism of Action of DDL-218

DDL-218's unique mechanism of action centers on alleviating the transcriptional repression of the SIRT1 gene, particularly in the context of apolipoprotein E4 (ApoE4), a significant genetic risk factor for Alzheimer's disease.

The proposed signaling pathway is as follows:

  • DDL-218 Administration : The small molecule DDL-218 is introduced to the cellular environment.

  • NFYb Upregulation : DDL-218 leads to an increased expression of the transcription factor NFYb.

  • PRMT5 Increase : The elevation in NFYb subsequently upregulates the expression of PRMT5 (Protein Arginine Methyltransferase 5).

  • ApoE4 Displacement : PRMT5 binds to ApoE4, which acts as a transcriptional repressor by binding to the SIRT1 promoter. This binding event displaces ApoE4 from the SIRT1 promoter.

  • SIRT1 Transcription : The removal of the ApoE4 repressor, described as a "release of the brake," allows for increased RNA polymerase binding to the SIRT1 promoter, leading to enhanced transcription and a subsequent increase in SIRT1 mRNA and protein levels.

DDL218_Mechanism DDL218 DDL-218 NFYb NFYb Expression DDL218->NFYb Upregulates PRMT5 PRMT5 Expression NFYb->PRMT5 Upregulates ApoE4 ApoE4 PRMT5->ApoE4 Binds & Displaces SIRT1_Promoter SIRT1 Promoter ApoE4->SIRT1_Promoter Represses SIRT1_Expression SIRT1 Expression SIRT1_Promoter->SIRT1_Expression Transcription

Mechanism of DDL-218 in enhancing SIRT1 expression.

Quantitative Data Summary

The following tables summarize the reported effects of DDL-218 on SIRT1 expression from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of DDL-218 on SIRT1 Expression

Cell LineCompoundConcentrationTreatment DurationEffect on SIRT1 mRNAEffect on SIRT1 ProteinReference
Murine N2a-E4DDL-2185 µM24 hoursIncreasedIncreased
Human Kelly NeuroblastomaDDL-218Not SpecifiedNot SpecifiedSignificantly IncreasedNot Specified

Table 2: In Vivo Efficacy of DDL-218 on SIRT1 Expression

Animal ModelCompoundDosageTreatment DurationTissueEffect on SIRT1 mRNAReference
ApoE4-TR:5XFAD MiceDDL-21840 mg/kg/day56 daysHippocampus/Entorhinal CortexSignificantly Increased

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of DDL-218 on SIRT1 expression are provided below.

Protocol 1: In Vitro Assessment of SIRT1 mRNA Levels using qRT-PCR

This protocol outlines the steps to quantify SIRT1 mRNA levels in cell cultures following treatment with DDL-218.

qRT_PCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qRT-PCR cell_seeding Seed N2a-E4 or Kelly cells ddl218_treatment Treat with DDL-218 (e.g., 5 µM) and Vehicle Control (DMSO) cell_seeding->ddl218_treatment incubation Incubate for 24 hours ddl218_treatment->incubation rna_isolation Isolate Total RNA incubation->rna_isolation rna_quantification Quantify RNA & Assess Purity rna_isolation->rna_quantification cdna_synthesis Reverse Transcription (cDNA Synthesis) rna_quantification->cdna_synthesis qpcr_setup Set up qPCR Reaction with TaqMan Probes for SIRT1 & GAPDH cdna_synthesis->qpcr_setup qpcr_run Run qPCR qpcr_setup->qpcr_run data_analysis Analyze Data (ΔΔCt method) Normalize to GAPDH qpcr_run->data_analysis

Workflow for quantifying SIRT1 mRNA levels via qRT-PCR.

Materials:

  • N2a-E4 or human Kelly neuroblastoma cells

  • Appropriate cell culture medium and supplements

  • DDL-218 (and a suitable vehicle, e.g., DMSO)

  • RNA isolation kit

  • Reverse transcription kit

  • qPCR master mix

  • TaqMan probes for SIRT1 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture N2a-E4 or Kelly cells under standard conditions.

    • Seed cells in appropriate culture plates and allow them to adhere.

    • Treat cells with the desired concentrations of DDL-218 or vehicle control for 24 hours.

  • RNA Isolation and cDNA Synthesis:

    • Harvest cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity.

    • Perform reverse transcription to synthesize cDNA from the isolated RNA.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and TaqMan probes for SIRT1 and the housekeeping gene.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in SIRT1 mRNA expression, normalized to the housekeeping gene.

Protocol 2: In Vitro Assessment of SIRT1 Protein Levels using Western Blot

This protocol details the procedure for evaluating SIRT1 protein expression in cell lysates after DDL-218 treatment.

Materials:

  • Treated cell pellets (from Protocol 1)

  • Protein extraction reagent (e.g., MPER) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SIRT1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cell pellets in protein extraction buffer containing inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against SIRT1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an antibody against the loading control.

    • Quantify the band intensities and normalize the SIRT1 signal to the loading control to determine the relative change in protein expression.

Logical Workflow for DDL-218 Application in SIRT1 Studies

The following diagram illustrates the logical progression of experiments when investigating the effects of DDL-218 on SIRT1.

Logical_Workflow cluster_invitro In Vitro Studies cluster_downstream Downstream Functional Assays cluster_invivo In Vivo Validation dose_response Determine Optimal DDL-218 Concentration (Dose-Response) time_course Establish Time-Course of SIRT1 Expression dose_response->time_course confirm_mechanism Confirm Mechanism: Measure NFYb & PRMT5 Levels time_course->confirm_mechanism deacetylation_assay Assess Deacetylation of SIRT1 Targets (e.g., p53, PGC-1α) confirm_mechanism->deacetylation_assay functional_outcomes Measure Cellular Outcomes (e.g., Mitochondrial Function, Oxidative Stress) deacetylation_assay->functional_outcomes animal_model Administer DDL-218 to Animal Model (e.g., ApoE4-TR:5XFAD) functional_outcomes->animal_model tissue_analysis Analyze SIRT1 Expression in Relevant Tissues (e.g., Brain) animal_model->tissue_analysis behavioral_tests Conduct Behavioral or Phenotypic Assessments animal_model->behavioral_tests

Logical progression of DDL-218 studies.

References

Techniques for Measuring the Anti-oxidative Effects of Dhp-218: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to methodologies for evaluating the anti-oxidative properties of the novel compound Dhp-218. The following application notes and detailed protocols are designed to assist researchers in pharmacology, biochemistry, and drug development in assessing the potential of this compound to combat oxidative stress. The protocols cover a range of assays from basic chemical assessments to more complex cell-based and enzymatic analyses.

Introduction to Oxidative Stress and Antioxidant Action

Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage on vital cellular components including lipids, proteins, and DNA, contributing to the pathogenesis of numerous diseases.[1][2][3] Antioxidants are compounds that can prevent or slow down this damage by neutralizing free radicals.[4][5] The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents.

The potential anti-oxidative effects of this compound can be assessed through a variety of in vitro and cell-based assays. These assays can determine its ability to directly scavenge free radicals, reduce oxidizing agents, and modulate the activity of endogenous antioxidant enzymes.

In Vitro Chemical Assays

In vitro chemical assays offer a rapid and straightforward approach to screen the radical-scavenging and reducing capabilities of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used due to its simplicity and sensitivity. It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) and make serial dilutions to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or blank solvent to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the DPPH solution with the blank solvent, and A_sample is the absorbance of the DPPH solution with this compound or the positive control.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentrations of this compound.

Lipid Peroxidation Assay (TBARS Assay)

Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation.

Protocol: Lipid Peroxidation (MDA) Assay

  • Sample Preparation:

    • Prepare tissue homogenates or cell lysates in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the procedure.

  • Assay Procedure:

    • Mix the sample with a solution of thiobarbituric acid (TBA) in an acidic medium.

    • Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.

    • Cool the samples on ice to stop the reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the resulting pink-colored solution at 532 nm.

    • A standard curve is generated using known concentrations of MDA.

    • The concentration of MDA in the samples is calculated from the standard curve and is typically expressed as µmol/mg of protein.

Cell-Based Assays

Cell-based assays provide a more biologically relevant system to evaluate the antioxidant activity of this compound by considering factors like cell uptake, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the formation of intracellular ROS in cultured cells. It utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and becomes fluorescent upon oxidation by ROS.

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Culture and Plating:

    • Culture adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom microplate until they reach 90-100% confluency.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution containing DCFH-DA and different concentrations of this compound or a standard antioxidant like quercetin for 60 minutes at 37°C.

    • Wash the cells to remove the excess probe and compound.

    • Induce oxidative stress by adding a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings are typically taken every 5 minutes for 1 hour.

    • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control without the antioxidant.

Enzymatic Assays

These assays assess the effect of this compound on the activity of key antioxidant enzymes, which are crucial components of the cellular defense system against oxidative stress.

Superoxide Dismutase (SOD) Activity Assay

SODs are enzymes that catalyze the dismutation of superoxide anions into molecular oxygen and hydrogen peroxide.

Protocol: Superoxide Dismutase (SOD) Activity Assay

  • Sample Preparation:

    • Prepare cell or tissue lysates. If desired, cytosolic and mitochondrial fractions can be separated to measure the activity of different SOD isoforms.

  • Assay Procedure:

    • This assay often uses a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system.

    • A detection reagent (e.g., WST-1) is used, which is reduced by superoxide to form a colored product.

    • The presence of SOD in the sample inhibits the reduction of the detection reagent by scavenging the superoxide radicals.

  • Data Acquisition and Analysis:

    • The absorbance is measured at a specific wavelength (e.g., 450 nm).

    • The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD is typically defined as the amount of enzyme that inhibits the rate of reduction of the detection reagent by 50%.

Catalase (CAT) Activity Assay

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen.

Protocol: Catalase (CAT) Activity Assay

  • Sample Preparation:

    • Prepare cell or tissue lysates.

  • Assay Procedure:

    • A common method involves monitoring the decomposition of a known concentration of hydrogen peroxide (H₂O₂) by the sample.

    • The rate of H₂O₂ disappearance is measured spectrophotometrically by the decrease in absorbance at 240 nm.

  • Data Acquisition and Analysis:

    • The catalase activity is calculated based on the rate of change in absorbance and is often expressed as units/mg of protein. One unit of catalase is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute at a specific pH and temperature.

Glutathione Peroxidase (GPx) Activity Assay

GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by using reduced glutathione (GSH) as a substrate.

Protocol: Glutathione Peroxidase (GPx) Activity Assay

  • Sample Preparation:

    • Prepare cell or tissue lysates.

  • Assay Procedure:

    • This is typically a coupled enzyme assay. GPx reduces a peroxide substrate, and the resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.

  • Data Acquisition and Analysis:

    • The decrease in absorbance at 340 nm due to the consumption of NADPH is monitored spectrophotometrically.

    • The GPx activity is directly proportional to the rate of NADPH oxidation and is expressed as units/mg of protein.

Data Presentation

The quantitative data from the aforementioned assays for this compound are summarized below. For illustrative purposes, hypothetical data has been generated.

Table 1: In Vitro Antioxidant Activity of this compound

AssayThis compound (IC₅₀ µM)Ascorbic Acid (IC₅₀ µM)
DPPH Radical Scavenging25.4 ± 2.115.8 ± 1.5

Table 2: Effect of this compound on Lipid Peroxidation in Stressed Cells

TreatmentMDA Concentration (µmol/mg protein)
Control (untreated)1.2 ± 0.2
Oxidative Stress5.8 ± 0.5
Oxidative Stress + this compound (10 µM)3.1 ± 0.3
Oxidative Stress + this compound (50 µM)2.0 ± 0.2

Table 3: Cellular Antioxidant Activity of this compound

CompoundCAA Value (% inhibition at 50 µM)
This compound65.7 ± 5.4
Quercetin (Positive Control)82.3 ± 6.1

Table 4: Effect of this compound on Antioxidant Enzyme Activity in Cells

TreatmentSOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Control10.5 ± 1.125.3 ± 2.515.8 ± 1.6
This compound (50 µM)18.2 ± 1.938.9 ± 3.224.5 ± 2.3

Visualizations

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the anti-oxidative effects of this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays dhp218 This compound dpph DPPH Assay dhp218->dpph Radical Scavenging lipid_perox Lipid Peroxidation Assay dhp218->lipid_perox Inhibition cells Cultured Cells ros_assay Cellular Antioxidant Activity (CAA) Assay cells->ros_assay ROS Inhibition enzyme_assays Antioxidant Enzyme Activity Assays (SOD, CAT, GPx) cells->enzyme_assays Enzyme Modulation dhp218_treatment This compound Treatment dhp218_treatment->cells

Caption: Workflow for assessing the antioxidant potential of this compound.

oxidative_stress_pathway cluster_defense Antioxidant Defense System ros Reactive Oxygen Species (ROS) (O₂⁻, •OH, H₂O₂) cell_damage Cellular Damage (Lipids, Proteins, DNA) ros->cell_damage sod SOD ros->sod scavenged by h2o2 H₂O₂ sod->h2o2 dismutation cat Catalase h2o_o2 H₂O + O₂ cat->h2o_o2 decomposition gpx GPx h2o_gssg H₂O + GSSG gpx->h2o_gssg reduction gsh GSH gsh->gpx h2o2->cat h2o2->gpx dhp218 This compound dhp218->ros Direct Scavenging dhp218->sod Upregulates dhp218->cat Upregulates dhp218->gpx Upregulates

Caption: Oxidative stress and the enzymatic antioxidant defense system potentially modulated by this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dhp218 This compound keap1_nrf2 Keap1-Nrf2 Complex dhp218->keap1_nrf2 Induces Dissociation ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 Release nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to antioxidant_genes Antioxidant Genes (e.g., SOD, CAT, GPx) are->antioxidant_genes Activates Transcription

Caption: The Nrf2-ARE signaling pathway as a potential mechanism of action for this compound.

References

Application Notes and Protocols: Dhp-218 for Intervertebral Disc Degeneration Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature did not yield any direct evidence of Dhp-218 being utilized as a tool for studying intervertebral disc degeneration (IVDD). The available research primarily identifies this compound as a dihydropyridine phosphonate Ca2+ channel blocker with significant effects on the cardiovascular system, specifically atrioventricular nodal conductivity and blood pressure.[1]

Therefore, the following sections on intervertebral disc degeneration provide a general overview of the field, including common experimental models and key signaling pathways, to serve as a foundational resource for researchers. The application of this compound in this context remains hypothetical pending further research.

Introduction to Intervertebral Disc Degeneration (IVDD)

Intervertebral disc degeneration is a chronic and progressive condition characterized by the breakdown of the intervertebral discs, the cushions between the vertebrae of the spine.[2][3] This process involves changes in the disc's structure, including dehydration of the nucleus pulposus, fissures in the annulus fibrosus, and degradation of the extracellular matrix.[2][4] IVDD is a major contributor to low back pain and is influenced by factors such as aging, genetics, obesity, and mechanical loading.

Key Signaling Pathways in IVDD Pathogenesis

Several signaling pathways are implicated in the cellular and molecular changes observed in IVDD. Understanding these pathways is crucial for identifying potential therapeutic targets.

Inflammatory Signaling: The NLRP3 Inflammasome

The NLRP3 (NOD-like receptor protein 3) inflammasome is a key component of the innate immune system that has been increasingly recognized for its role in the inflammatory processes of IVDD.

  • Activation: The NLRP3 inflammasome is a multi-protein complex that, upon activation by danger signals (such as those present in a degenerating disc), triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This activation typically requires two signals: a priming signal that upregulates the expression of NLRP3 components and a second signal that triggers the assembly of the inflammasome complex.

  • Consequences in IVDD: The release of IL-1β and IL-18 contributes to a catabolic state within the disc, promoting the expression of matrix-degrading enzymes (e.g., MMPs and ADAMTSs), inhibiting the synthesis of extracellular matrix components (e.g., aggrecan and collagen II), and inducing apoptosis of disc cells.

Below is a diagram illustrating the general activation pathway of the NLRP3 inflammasome.

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, ROS) cluster_inflammasome Inflammasome Assembly cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1B pro-IL-1β NFkB->pro_IL1B NLRP3_gene NLRP3 NFkB->NLRP3_gene IL1B IL-1β ATP ATP P2X7 P2X7R ATP->P2X7 activates K_efflux K+ Efflux P2X7->K_efflux activates NLRP3 NLRP3 K_efflux->NLRP3 activates ROS ROS ROS->NLRP3 activates ASC ASC pro_Casp1 pro-Caspase-1 Casp1 Caspase-1 Casp1->pro_IL1B cleaves GSDMD GSDMD Casp1->GSDMD cleaves IL18 IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: General activation pathway of the NLRP3 inflammasome.

Chondrocyte Differentiation and Hypertrophy Pathways

The cells of the intervertebral disc, particularly those in the nucleus pulposus, share similarities with chondrocytes. Pathways governing chondrocyte differentiation and hypertrophy are also relevant to the pathological changes in IVDD, where disc cells can undergo a hypertrophic-like transformation.

Key signaling pathways include:

  • Wnt/β-catenin Signaling: Activation of the canonical Wnt pathway can promote chondrocyte hypertrophy.

  • TGF-β/BMP Signaling: Bone Morphogenetic Proteins (BMPs) are involved in both chondrogenesis and chondrocyte hypertrophy.

  • Indian Hedgehog (Ihh)/Parathyroid Hormone-related Peptide (PTHrP) Pathway: This feedback loop is a critical regulator of chondrocyte proliferation and differentiation during endochondral ossification and is implicated in IVDD.

The interplay of these pathways regulates the expression of key transcription factors like SOX9 and RUNX2, which in turn control the expression of matrix proteins and markers of hypertrophy.

Chondrocyte_Signaling Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin BMP BMP SMADs SMADs BMP->SMADs Ihh Ihh GLI GLI Ihh->GLI RUNX2 RUNX2 (Hypertrophy) beta_catenin->RUNX2 promotes SOX9 SOX9 (Matrix Synthesis) SMADs->SOX9 promotes SMADs->RUNX2 promotes GLI->RUNX2 promotes RUNX2->SOX9 inhibits

Caption: Key signaling pathways in chondrocyte differentiation.

Experimental Models of IVDD

Animal models are essential for studying the pathogenesis of IVDD and for testing novel therapeutic strategies.

In Vivo Needle Puncture Model

A common and relatively simple method to induce IVDD in animals, such as rats, is through needle puncture of the intervertebral disc.

Protocol: Rat Caudal Disc Puncture Model

  • Animal Preparation: Anesthetize adult male Wistar rats (or a similar strain) using an appropriate anesthetic cocktail (e.g., ketamine and xylazine).

  • Disc Identification: Identify the coccygeal intervertebral discs (e.g., Co6-7, Co7-8, Co8-9) by palpation and confirm with fluoroscopy. One level can be kept as an unpunctured control.

  • Puncture Procedure:

    • Perform skin antisepsis over the tail.

    • Under fluoroscopic guidance, insert a 20-gauge (or similar size) needle into the annulus fibrosus of the target discs.

    • Advance the needle through the nucleus pulposus to the contralateral annulus fibrosus.

    • Rotate the needle 360 degrees (once or twice) and hold for approximately 30 seconds to induce injury.

    • Withdraw the needle and close any skin incision if made.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitoring.

  • Analysis: At selected time points (e.g., 4, 8, 12 weeks), euthanize the animals and harvest the spinal units. Analyze disc degeneration through imaging (X-ray for disc height, MRI for T2 signal intensity) and histology (e.g., H&E, Safranin O staining).

IVDD_Workflow Animal_Prep Animal Anesthesia & Preparation Disc_ID Disc Identification (Fluoroscopy) Animal_Prep->Disc_ID Puncture Needle Puncture (e.g., 20G needle) Disc_ID->Puncture Post_Op Post-operative Care Puncture->Post_Op Harvest Tissue Harvest (Time Points) Post_Op->Harvest Analysis Analysis (Imaging, Histology) Harvest->Analysis

Caption: Workflow for the in vivo needle puncture model of IVDD.

In Vitro Models

In vitro models using isolated disc cells (nucleus pulposus or annulus fibrosus cells) are valuable for mechanistic studies.

Protocol: In Vitro Model of Cellular Stress

  • Cell Isolation: Isolate nucleus pulposus cells (NPCs) from the intervertebral discs of a suitable species (e.g., rat, rabbit, human tissue).

  • Cell Culture: Culture the isolated NPCs in appropriate media (e.g., DMEM/F12 with FBS and antibiotics).

  • Induction of Degenerative Phenotype: Treat the cells with stimuli to mimic the degenerative microenvironment. Common stimuli include:

    • Inflammatory Cytokines: IL-1β or TNF-α to induce an inflammatory and catabolic response.

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to induce oxidative stress and apoptosis.

  • Treatment with Test Compound (Hypothetical for this compound): Add the test compound at various concentrations before or concurrently with the degenerative stimulus.

  • Analysis: After a defined incubation period (e.g., 24-48 hours), analyze the cells and culture supernatant for various markers.

Quantitative Data and Analysis

The following tables outline the types of quantitative data that are typically collected in IVDD research.

Table 1: In Vitro Analysis of IVDD Markers

Assay TypeTargetTypical Outcome Measure
Gene Expression
   qRT-PCRACAN (Aggrecan), COL2A1 (Collagen II)Relative mRNA expression (down-regulation indicates degeneration)
MMP13, ADAMTS5Relative mRNA expression (up-regulation indicates catabolism)
NLRP3, CASP1, IL1BRelative mRNA expression (up-regulation indicates inflammation)
Protein Analysis
   Western BlotAggrecan, Collagen IIProtein levels in cell lysate or ECM
MMP-13, ADAMTS-5Protein levels in cell lysate or supernatant
NLRP3, Cleaved Caspase-1Protein levels in cell lysate
   ELISAIL-1β, IL-18Concentration in culture supernatant
Cell Viability
   MTT/CCK-8 AssayMitochondrial activityCell viability (%)
   TUNEL AssayDNA fragmentationApoptotic cell count (%)

Table 2: In Vivo Analysis of IVDD

Analysis MethodParameterMeasurement
Radiography Disc HeightDisc Height Index (DHI)
Magnetic Resonance Imaging (MRI) T2-weighted signal intensityPfirrmann Grade or quantitative T2 value
Histology Cellularity, matrix integrity, structureHistological Score (e.g., based on H&E and Safranin O staining)
Immunohistochemistry Protein expressionStaining intensity/positive cell count for markers like Collagen II, MMP-13

Conclusion and Future Directions

While this compound has established roles in cardiovascular research, its potential application in the study of intervertebral disc degeneration is currently unknown. Future research could explore whether Ca2+ signaling, the primary target of this compound, plays a significant role in the pathological processes of IVDD, such as NLRP3 inflammasome activation or chondrocyte-like cell hypertrophy. Should such a link be established, the protocols and analytical methods described here would provide a robust framework for investigating the therapeutic potential of this compound or other Ca2+ channel modulators in treating intervertebral disc degeneration.

References

Application Note: Protocol for Assessing Dhp-218's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the mechanism of action of a novel small molecule is paramount in drug discovery and development. A critical aspect of this is elucidating its effects on gene expression. This application note provides a detailed protocol for assessing the impact of a novel compound, designated Dhp-218, on the gene expression profile of a target cell line. The described methodologies will enable researchers to identify molecular pathways modulated by this compound, providing insights into its potential therapeutic applications and off-target effects.

The interaction of a small molecule with a biological system can trigger a cascade of events, often culminating in changes to the transcriptional landscape of the cell. These changes, or gene expression signatures, can serve as a characteristic fingerprint of the compound's activity. By employing techniques such as quantitative Polymerase Chain Reaction (qPCR) and whole-transcriptome analysis (RNA-Sequencing), we can quantify these changes and begin to map the compound's mechanism of action.

This protocol outlines a comprehensive workflow, from initial cell culture and compound treatment to data acquisition and analysis. It is designed to be a robust and reproducible guide for researchers in academic and industrial settings.

Experimental Workflow Overview

The overall experimental workflow for assessing the impact of this compound on gene expression is depicted below. This process begins with the preparation of the cellular model and treatment with the compound, followed by the isolation of high-quality RNA. The RNA is then used for two parallel analyses: targeted gene expression analysis by qPCR and a global transcriptomic analysis by RNA-Sequencing.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_processing Phase 2: Sample Processing cluster_analysis Phase 3: Gene Expression Analysis cluster_qpcr Targeted Analysis cluster_rnaseq Global Analysis cell_culture Cell Culture (e.g., MCF-7) treatment Treatment with this compound (and Vehicle Control) cell_culture->treatment harvest Cell Harvest treatment->harvest rna_isolation Total RNA Isolation harvest->rna_isolation qc RNA Quality Control (e.g., Bioanalyzer) rna_isolation->qc cdna_synthesis_qpcr cDNA Synthesis qc->cdna_synthesis_qpcr library_prep RNA-Seq Library Preparation qc->library_prep qpcr qPCR cdna_synthesis_qpcr->qpcr qpcr_analysis Relative Gene Expression Analysis qpcr->qpcr_analysis sequencing Next-Generation Sequencing (NGS) library_prep->sequencing rnaseq_analysis Differential Gene Expression Analysis sequencing->rnaseq_analysis

Figure 1: Experimental workflow for gene expression analysis.

Hypothetical Signaling Pathway Modulated by this compound

To illustrate a potential mechanism of action, the following diagram depicts a hypothetical signaling pathway that could be modulated by this compound. In this example, this compound is shown to inhibit a key kinase, leading to the downstream regulation of a transcription factor and subsequent changes in gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinaseA Kinase A receptor->kinaseA ligand External Signal ligand->receptor kinaseB Kinase B kinaseA->kinaseB tf_inactive Inactive Transcription Factor kinaseB->tf_inactive dhp218 This compound dhp218->kinaseB Inhibition tf_active Active Transcription Factor tf_inactive->tf_active Activation dna DNA tf_active->dna gene_exp Target Gene Expression dna->gene_exp

Figure 2: Hypothetical this compound signaling pathway.

Experimental Protocols

Cell Culture and Treatment

This protocol describes the treatment of a selected cell line with this compound to assess its impact on gene expression. A human breast cancer cell line, MCF-7, is used as an example.

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 105 cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare working solutions of this compound in complete medium at final concentrations of 1 µM, 5 µM, and 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Medium Replacement: Aspirate the old medium from the wells and replace it with the medium containing the respective concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for 24 hours.

  • Cell Harvest: After incubation, aspirate the medium, wash the cells once with ice-cold PBS, and then lyse the cells directly in the well using the appropriate lysis buffer for RNA isolation.

Total RNA Isolation

This protocol details the extraction of total RNA from the treated cells using a commercially available kit.

Materials:

  • Cell lysate from the previous step

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Ethanol (70%)

  • RNase-free water

  • Microcentrifuge

Procedure:

  • Homogenization: Homogenize the cell lysate according to the manufacturer's instructions.

  • Ethanol Addition: Add one volume of 70% ethanol to the homogenized lysate and mix well.

  • Binding: Transfer the sample to an RNeasy spin column placed in a 2 ml collection tube and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing: Perform the recommended wash steps with the provided buffers as per the kit protocol.

  • Drying: After the final wash, centrifuge the spin column for 2 minutes at full speed to dry the membrane.

  • Elution: Place the spin column in a new 1.5 ml collection tube, add 30-50 µl of RNase-free water directly to the membrane, and centrifuge for 1 minute at ≥8000 x g to elute the RNA.

RNA Quality and Quantity Assessment

Procedure:

  • Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq.

Quantitative PCR (qPCR) Analysis

This protocol describes the relative quantification of the expression of specific target genes.

Materials:

  • Isolated total RNA

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green or probes)

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

RNA-Sequencing (RNA-Seq) and Data Analysis

This protocol provides a high-level overview of the steps involved in RNA-Seq.

Procedure:

  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (for eukaryotes), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Quality Control: Perform quality control checks on the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR).

  • Gene Expression Quantification: Count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound treated and vehicle control groups.

Data Presentation

The quantitative data generated from the qPCR and RNA-Seq experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: qPCR Analysis of Target Gene Expression

GeneTreatmentFold Change (vs. Vehicle)p-value
Gene XThis compound (1 µM)2.50.04
This compound (5 µM)5.8<0.01
This compound (10 µM)10.2<0.001
Gene YThis compound (1 µM)-1.80.05
This compound (5 µM)-3.2<0.01
This compound (10 µM)-6.5<0.001

Table 2: Top 10 Differentially Expressed Genes from RNA-Seq Analysis (this compound 10 µM vs. Vehicle)

Gene IDGene Namelog2(Fold Change)p-valueAdjusted p-value
ENSG00000123456ABC13.451.2e-82.5e-7
ENSG00000234567XYZ2-2.893.4e-75.1e-6
ENSG00000345678PQR32.565.6e-77.8e-6
ENSG00000456789LMN4-2.118.9e-69.2e-5
ENSG00000567890EFG52.051.2e-51.3e-4
ENSG00000678901HIJ6-1.982.5e-52.6e-4
ENSG00000789012KLM71.874.3e-54.4e-4
ENSG00000890123NOP8-1.756.7e-56.8e-4
ENSG00000901234QRS91.638.1e-58.2e-4
ENSG00000102345TUV10-1.529.9e-59.9e-4

Conclusion

This application note provides a comprehensive framework for investigating the effects of a novel small molecule, this compound, on gene expression. The detailed protocols for cell-based assays, RNA analysis, and data interpretation will guide researchers in generating robust and reliable data. The insights gained from these studies are crucial for advancing our understanding of a compound's mechanism of action and for making informed decisions in the drug development pipeline.

Application Notes and Protocols for DHP-218 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHP-218 is a potent dihydropyridine L-type calcium channel antagonist.[1][2][3][4] L-type calcium channels are critical mediators of calcium influx into excitable cells, playing a key role in cardiovascular physiology, including muscle contraction and neurotransmission.[5] As modulators of these channels, compounds like this compound are valuable for research and as potential therapeutic agents for conditions such as hypertension. High-throughput screening (HTS) assays are essential for the efficient discovery and characterization of novel calcium channel modulators from large compound libraries. These application notes provide detailed protocols for the use of this compound in two common HTS methodologies: a fluorescence-based calcium influx assay and an automated electrophysiology assay.

Mechanism of Action

This compound, also known as PAK-9, is a calcium channel antagonist that specifically targets L-type voltage-gated calcium channels. These channels, upon membrane depolarization, open to allow the influx of extracellular calcium ions (Ca2+). This influx acts as a second messenger, triggering a cascade of intracellular events. For instance, in cardiac myocytes, this initial Ca2+ entry stimulates a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which ultimately leads to muscle contraction. This compound exerts its effect by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium and leading to vasodilation and a reduction in blood pressure.

Signaling Pathway

The signaling pathway of L-type calcium channels involves their activation by membrane depolarization, leading to a conformational change that opens the channel pore. The subsequent influx of Ca2+ can activate various downstream effectors, including calmodulin (CaM), which can, in turn, modulate the activity of other enzymes and transcription factors like CREB, influencing gene expression. The pathway is also modulated by G protein-coupled receptors through protein kinase A (PKA), which can phosphorylate the channel to increase its activity.

L_type_calcium_channel_pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca2+ Channel (α1 subunit) Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx allows GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP Depolarization Depolarization Depolarization->L_type_Ca_Channel activates DHP_218 This compound DHP_218->L_type_Ca_Channel inhibits CaM Calmodulin (CaM) Ca_influx->CaM activates Contraction Muscle Contraction Ca_influx->Contraction triggers CREB_activation CREB Activation CaM->CREB_activation leads to Gene_expression Gene Expression CREB_activation->Gene_expression regulates PKA PKA PKA->L_type_Ca_Channel phosphorylates (modulates) cAMP->PKA

L-type Calcium Channel Signaling Pathway.

Data Presentation

The inhibitory activity of this compound has been previously characterized in ex vivo preparations. The following table summarizes these findings. It is important to note that these values were not obtained from a high-throughput screening assay but from a functional assay measuring the contraction of rat aorta.

Parameter Value Assay Conditions
IC50 6.3 nMInhibition of high K+-induced contraction in rat aorta
IC50 66 nMInhibition of phenylephrine-induced contraction in rat aorta
pA2 9.11Antagonism of Ca2+-induced contraction in high K+ solution

Data sourced from MedKoo Biosciences, ChemicalBook, and Immunomart.

For the purpose of illustrating expected outcomes from a high-throughput screen, the table below presents representative data from a hypothetical fluorescence-based calcium influx assay.

Compound Assay Type Readout IC50 (nM) Z'-factor
This compound FLIPR Calcium InfluxFluorescence Intensity8.50.75
Nifedipine (Control) FLIPR Calcium InfluxFluorescence Intensity15.20.78
DMSO (Vehicle) FLIPR Calcium InfluxFluorescence Intensity--

This data is for illustrative purposes only and represents expected values in a well-optimized HTS assay.

Experimental Protocols

Two primary methodologies are recommended for the high-throughput screening of this compound and other L-type calcium channel modulators: a fluorescence-based calcium influx assay and automated patch clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay

This method utilizes a Fluorometric Imaging Plate Reader (FLIPR) to monitor changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

Experimental Workflow

HTS_Workflow Start Start Cell_Seeding Seed cells expressing L-type calcium channels in 384-well plates Start->Cell_Seeding Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-8) Cell_Seeding->Dye_Loading Compound_Addition Add this compound and control compounds Dye_Loading->Compound_Addition Incubation Incubate with compounds Compound_Addition->Incubation Depolarization Add depolarizing stimulus (e.g., KCl) Incubation->Depolarization FLIPR_Reading Measure fluorescence kinetics using FLIPR Depolarization->FLIPR_Reading Data_Analysis Analyze data and calculate IC50 values FLIPR_Reading->Data_Analysis End End Data_Analysis->End

Fluorescence-Based HTS Workflow.

Detailed Protocol

  • Cell Culture and Plating:

    • Culture HEK-293 cells stably expressing the human L-type calcium channel (Cav1.2) in appropriate growth medium.

    • Seed the cells into black-walled, clear-bottom 384-well microplates at a density of 20,000-40,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye-loading solution using a calcium-sensitive dye such as Fluo-8 AM or a FLIPR Calcium Assay Kit.

    • Remove the growth medium from the cell plate and add 25 µL of the dye-loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, or as recommended by the manufacturer.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and control compounds (e.g., nifedipine as a positive control, DMSO as a vehicle control) in an appropriate assay buffer.

    • Add the compounds to the cell plate.

  • Measurement of Calcium Influx:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells simultaneously to activate the L-type calcium channels.

    • Immediately begin measuring the fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of calcium.

    • Determine the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the concentration-response curve and calculate the IC50 value.

Automated Patch Clamp Electrophysiology

Automated patch clamp (APC) systems offer a higher throughput method for directly measuring ion channel currents compared to manual patch clamp. This provides detailed mechanistic information, such as voltage-dependence of the block.

Detailed Protocol

  • Cell Preparation:

    • Use a cell line stably expressing the L-type calcium channel of interest.

    • Harvest the cells and prepare a single-cell suspension at the concentration recommended for the specific APC platform.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and control compounds in the appropriate extracellular solution for the APC system.

  • Electrophysiological Recording:

    • Load the cells, intracellular solution, extracellular solution, and compound plate onto the APC instrument.

    • The instrument will automatically establish whole-cell patch clamp configurations.

    • Apply a voltage protocol to elicit L-type calcium currents (e.g., a depolarizing step from a holding potential of -80 mV to +10 mV).

    • Record baseline currents.

    • Apply the test compounds and record the currents in their presence.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Generate concentration-response curves and determine the IC50 values.

Conclusion

This compound is a potent L-type calcium channel antagonist that can be effectively studied using high-throughput screening methodologies. The fluorescence-based calcium influx assay is a robust method for primary screening of large compound libraries, while automated electrophysiology provides more detailed mechanistic insights for hit validation and lead optimization. The protocols outlined in these application notes provide a framework for the successful implementation of this compound in HTS campaigns aimed at the discovery of novel calcium channel modulators.

References

Troubleshooting & Optimization

Dhp-218 Technical Support Center: Troubleshooting Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges encountered during experiments with Dhp-218, a vasodilatory calcium antagonist. The following information is based on the general properties of dihydropyridine-class compounds and established laboratory protocols for handling poorly soluble agents.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the first step?

A1: this compound, like other dihydropyridine calcium channel antagonists, is expected to have low aqueous solubility.[1][2][3] The initial and most common approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its strong solubilizing capacity for many nonpolar compounds.[4]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is less soluble. To mitigate this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous medium as low as possible, typically below 1%, as higher concentrations can be cytotoxic or affect experimental outcomes.

  • Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then further dilute into the final aqueous medium.

  • Gentle Warming and Mixing: Pre-warming the aqueous medium to a stable temperature (e.g., 37°C) and vortexing or stirring the solution while adding the stock solution can improve dissolution. Always ensure this compound is thermally stable at the temperature used.

  • Use of Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.

Q3: Are there alternative solvents to DMSO?

A3: Yes, if DMSO is not suitable for your experimental system, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent should be guided by the specific requirements of your assay and the compatibility with your cell or tissue models.

Q4: Can pH adjustment improve the solubility of this compound?

A4: The solubility of ionizable compounds is highly dependent on pH. Dihydropyridines can have basic properties, and their solubility may increase in acidic conditions. However, the optimal pH for solubility must be balanced with the pH required for your experimental system's integrity and the stability of the compound. It is crucial to experimentally determine the pKa of your compound to inform the best pH for solubilization.

Q5: What should I do if I observe inconsistent results in my experiments that might be related to solubility?

A5: Inconsistent results can stem from variability in the preparation of your this compound solutions. To ensure reproducibility:

  • Standardize Protocols: Use a consistent, documented protocol for preparing and diluting the compound.

  • Ensure Complete Dissolution of Stock: Before each use, visually inspect your stock solution to ensure it is fully dissolved and homogenous. If you see any precipitate, try gentle warming or sonication to redissolve it.

  • Control for Temperature: As solubility is temperature-dependent, conduct your experiments in a temperature-controlled environment.

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G cluster_0 start Start: this compound Insolubility Observed prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock check_sol Is Stock Solution Clear? prep_stock->check_sol warm_sonicate Gentle Warming (37°C) or Sonication check_sol->warm_sonicate No dilute Dilute Stock into Aqueous Medium check_sol->dilute Yes warm_sonicate->check_sol check_precip Precipitation Observed? dilute->check_precip optimize Optimize Dilution: - Lower final DMSO% - Serial dilution - Use co-solvents/surfactants check_precip->optimize Yes success Proceed with Experiment check_precip->success No optimize->dilute fail Consider Advanced Formulation (e.g., Solid Dispersion) optimize->fail Still Precipitates

Caption: A step-by-step workflow for troubleshooting this compound insolubility.

Quantitative Data: Solubility Test Matrix

When troubleshooting, it is essential to systematically test and record the outcomes of different solubilization methods. Use the table below as a template to organize your experimental results.

Condition IDSolvent SystemThis compound Concentration (mM)Temperature (°C)Observations (Clear, Precipitate, Hazy)
A-1100% DMSO5025Clear
A-2100% Ethanol5025Hazy
B-11% DMSO in PBS (pH 7.4)0.125Precipitate
B-21% DMSO in PBS (pH 7.4)0.137Clear
C-10.5% DMSO in DMEM0.0537Clear
C-20.5% DMSO + 0.1% Tween-20 in DMEM0.0537Clear

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculate Mass: Determine the mass of this compound required to prepare a stock solution of the desired concentration and volume (e.g., 4.08 mg for 1 mL of a 10 mM solution, given a molecular weight of 408.35 g/mol ).

  • Weigh Compound: Accurately weigh the solid this compound into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration.

  • Dissolve: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • Gentle Heating/Sonication (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath or gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium
  • Pre-warm Medium: Pre-warm the aqueous cell culture medium or buffer to the experimental temperature (e.g., 37°C).

  • Vortex Stock: Briefly vortex the this compound stock solution to ensure it is homogenous before use.

  • Add Stock to Medium: While vortexing or stirring the pre-warmed aqueous medium, add the required volume of the this compound stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the medium is below the threshold that affects your specific assay (typically <1%).

  • Visual Inspection: After addition, visually inspect the final solution for any signs of precipitation or turbidity.

Signaling Pathway Context: Calcium Channel Blockade

This compound is a calcium channel antagonist. These compounds typically act on L-type voltage-gated calcium channels, which are crucial for processes like smooth muscle contraction and cardiac pacemaker activity. The diagram below illustrates the general mechanism of action.

G cluster_0 depol Cell Membrane Depolarization ca_channel L-type Ca2+ Channel (Open) depol->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx dhp218 This compound dhp218->ca_channel cellular_response Cellular Response (e.g., Contraction) ca_influx->cellular_response

Caption: this compound blocks L-type calcium channels, inhibiting Ca2+ influx.

References

Technical Support Center: Optimizing Dhp-218 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Dhp-218 in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as PAK-9, is a dihydropyridine (DHP) derivative that functions as a calcium channel antagonist. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels (VGCCs). By inhibiting these channels, this compound prevents the influx of extracellular calcium (Ca2+) into the cell, a process crucial for various cellular functions.

Q2: What is a typical starting concentration range for this compound in a new in vitro experiment?

A2: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency in your specific experimental system. A common approach is to perform a dose-response curve spanning several orders of magnitude, for instance, from 1 nM to 100 µM. If prior data from similar dihydropyridine compounds is available, this can help in narrowing the initial concentration range.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO. This stock solution should be stored in small aliquots at -20°C for long-term use to prevent degradation from repeated freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is acceptable. Ensure the compound is protected from light.

Q4: What are the critical controls to include in my experiments with this compound?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial as solvents can have their own biological effects. The final DMSO concentration in the assay should typically be kept below 0.5% to avoid cytotoxicity.

  • Untreated Control: This sample consists of cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.

  • Positive Control: Use a well-characterized L-type calcium channel blocker (e.g., nifedipine, verapamil) to confirm that your assay system is responsive to this class of inhibitors.

  • Negative Control: If available, a structurally similar but inactive compound can help to identify potential off-target effects.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Media

Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it in my cell culture medium. What should I do?

Answer: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several troubleshooting steps:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.

  • Optimize Solvent Concentration: A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might enhance solubility. Remember to adjust your vehicle control accordingly.

  • Gentle Warming and Mixing: Pre-warming the aqueous medium to 37°C and vortexing while adding the this compound stock solution can help prevent precipitation.

  • Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum concentration at which this compound remains soluble in your final assay medium.

Issue 2: High Cell Death Unrelated to the Expected Mechanism

Question: I'm observing significant cytotoxicity at concentrations where I expect to see specific inhibition of calcium signaling. How can I address this?

Answer: This could be due to off-target effects or general cytotoxicity. To dissect this, consider the following:

  • Perform a Cytotoxicity Assay: Use an assay like the MTT or LDH assay to determine the concentration at which this compound becomes cytotoxic to your cells (the IC50 for cytotoxicity). This will help you define a non-toxic concentration range for your functional assays.

  • Time-Course Experiment: The observed cytotoxicity might be time-dependent. Assess cell viability at different incubation times (e.g., 24, 48, and 72 hours) to find an optimal experimental window.

  • Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not the cause of the observed cell death. Run a vehicle control with varying concentrations of the solvent.

Issue 3: Inconsistent or No Observable Effect

Question: I am not seeing any effect of this compound, or my results are highly variable between replicates. What could be the cause?

Answer: This can stem from several factors related to the compound, the assay, or the cells:

  • Concentration Range: The concentrations tested may be too low. Try a higher concentration range.

  • Compound Integrity: Ensure your this compound stock has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health and Density: Inconsistent cell seeding can lead to high variability. Ensure a homogenous cell suspension and consistent plating density.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the effects of calcium channel blockade. Validate the assay with a known positive control.

Data Presentation

The following tables present hypothetical data for this compound to illustrate expected outcomes in common in vitro assays. Note: This data is for illustrative purposes only and should be experimentally determined for your specific cell line and assay conditions.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HEK293MTT48> 50
SH-SY5YLDH Release2435.2
A7r5AlamarBlue7215.8

Table 2: Hypothetical Potency of this compound in Functional Assays

Assay TypeCell LineParameter MeasuredIC50 (nM)
Calcium Influx AssayA7r5Inhibition of KCI-induced Ca2+ influx25.6
Vasodilation AssayRat Aortic RingsRelaxation of phenylephrine-induced contraction66.0
Neurotransmitter ReleaseSH-SY5YInhibition of glutamate release150.3

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium from your DMSO stock. Also, prepare a 2x vehicle control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions and vehicle control. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measuring Inhibition of Intracellular Calcium Influx
  • Cell Seeding: Seed cells on a black, clear-bottom 96-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of this compound or a vehicle control for a predetermined time.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.

  • Stimulation and Measurement: Inject a depolarizing agent (e.g., a high concentration of KCl) to open L-type calcium channels and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well. Normalize the response to the vehicle control and plot the percentage of inhibition against the this compound concentration to determine the IC50.

Mandatory Visualization

Signaling_Pathway Dhp218 This compound LTCC L-type Voltage-Gated Calcium Channel (VGCC) Dhp218->LTCC Inhibition Ca_influx Ca2+ Influx LTCC->Ca_influx Depolarization Intracellular_Ca [Ca2+]i Increase Ca_influx->Intracellular_Ca Downstream Downstream Cellular Responses (e.g., Gene Expression, Contraction, Neurotransmitter Release) Intracellular_Ca->Downstream

This compound Mechanism of Action

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays Solubility Solubility Test DoseResponse Broad Dose-Response (1 nM - 100 µM) Solubility->DoseResponse Cytotoxicity Cytotoxicity Assay (MTT) DoseResponse->Cytotoxicity Concentration Select Non-Toxic Concentration Range Cytotoxicity->Concentration FunctionalAssay Specific Functional Assay (e.g., Calcium Influx) Concentration->FunctionalAssay IC50 Determine Functional IC50 FunctionalAssay->IC50

Workflow for this compound Concentration Optimization

Troubleshooting_Logic Start Inconsistent or No Effect Observed Check_Conc Is Concentration Range Appropriate? Start->Check_Conc Check_Compound Is Compound Stock Viable? Check_Conc->Check_Compound Yes Action_Conc Adjust Concentration (Test Higher/Lower) Check_Conc->Action_Conc No Check_Assay Is Assay Validated? Check_Compound->Check_Assay Yes Action_Compound Prepare Fresh Stock and Dilutions Check_Compound->Action_Compound No Check_Cells Are Cells Healthy and Plated Correctly? Check_Assay->Check_Cells Yes Action_Assay Run Positive Control (e.g., Nifedipine) Check_Assay->Action_Assay No Action_Cells Optimize Seeding Density and Check Viability Check_Cells->Action_Cells No

Troubleshooting Flow for Inconsistent Results

how to prevent Dhp-218 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of Dhp-218 degradation during storage. This compound is a novel compound based on a 1,4-dihydropyridine (DHP) scaffold. Compounds of this class are known to be susceptible to degradation, primarily through oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[1][2] This degradation process can be accelerated by exposure to light, elevated temperatures, and humidity.[1][3]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results in assays. Degradation of this compound due to improper storage.Verify storage conditions. Analyze the sample using a stability-indicating method like HPLC to quantify the parent compound and any degradation products.
Visible changes in the sample (e.g., color change). Significant degradation has likely occurred. The formation of the oxidized pyridine derivative can sometimes lead to a change in appearance.Do not use the sample. Review storage and handling procedures to prevent future occurrences.
Precipitate formation in this compound solutions. Degradation products may have lower solubility.Characterize the precipitate to confirm if it is a degradant. Prepare fresh solutions and ensure they are protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for 1,4-dihydropyridine compounds like this compound is the oxidation of the dihydropyridine ring to form an inactive pyridine derivative.[4] This process is often initiated by light (photodegradation) and can be influenced by other factors such as heat and humidity.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound in tightly sealed containers, protected from light.

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of this compound and its primary degradation product.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods as photodegradation is particularly fast in solution. If solutions must be prepared in advance, they should be protected from light by using amber vials or by wrapping the container in aluminum foil and should be stored at a low temperature.

Q5: Are there any incompatibilities I should be aware of when working with this compound?

A5: Avoid strong oxidizing agents, as they can accelerate the degradation of the dihydropyridine ring. Compatibility with excipients should be evaluated during formulation development, as some excipients may promote degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its primary pyridine degradant.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 45:55, v/v). The exact ratio may need to be optimized for this compound.

Procedure:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and protect it from light.

  • Prepare a standard solution of the pyridine degradation product if available.

  • Prepare your this compound sample solution at a known concentration.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to the λmax of this compound.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the peaks corresponding to this compound and its degradation product based on retention times of the standards.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Stress Conditions:

  • Photolytic Stress: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a D65 lamp) for a defined period.

  • Thermal Stress: Store solid this compound at an elevated temperature (e.g., 70-90°C) with and without humidity.

  • Acidic/Basic Hydrolysis: Treat a solution of this compound with dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

Procedure:

  • Prepare solutions of this compound for each stress condition.

  • Expose the samples to the respective stress conditions for a predetermined time.

  • At specified time points, withdraw an aliquot of each sample and analyze it using the stability-indicating HPLC method (Protocol 1).

  • Determine the percentage of degradation and identify the major degradation products.

Quantitative Data Summary

The following table summarizes typical degradation rates for 1,4-dihydropyridine compounds under different stress conditions. Note that these are generalized values and the actual degradation of this compound may vary.

Stress Condition Temperature Relative Humidity Typical Degradation Rate Constant (k) (day⁻¹)
Thermal70°C76%0.01 - 0.05
Thermal80°C76%0.03 - 0.15
Thermal90°C76%0.10 - 0.50
Photolytic (UV)AmbientN/AHighly variable, can be rapid

Data generalized from studies on various 1,4-dihydropyridine derivatives.

Visualizations

degradation_pathway Dhp_218 This compound (1,4-Dihydropyridine derivative) Degradant Pyridine Derivative (Oxidized Product) Dhp_218->Degradant Oxidation

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Photolytic Photolytic Stress Analysis HPLC Analysis Photolytic->Analysis Thermal Thermal Stress Thermal->Analysis Hydrolytic Acid/Base Hydrolysis Hydrolytic->Analysis Oxidative Oxidative Stress Oxidative->Analysis Sample This compound Sample Sample->Photolytic Sample->Thermal Sample->Hydrolytic Sample->Oxidative Results Degradation Profile Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

logical_relationship Degradation This compound Degradation Light Light Exposure Light->Degradation Heat High Temperature Heat->Degradation Humidity High Humidity Humidity->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

Caption: Factors contributing to this compound degradation.

References

Technical Support Center: Dhp-218 Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dhp-218 is a discontinued investigational drug formerly under development by Nippon Shinyaku.[1][2] This document provides a summary of publicly available information and general best practices for designing experiments with similar small molecule compounds. The information herein is for research and informational purposes only.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what was its primary mechanism of action?

A1: this compound, also known as PAK-9, is a dihydropyridine phosphonate derivative that acts as a voltage-gated calcium channel (VDCC) blocker.[1][3] Its primary mechanism of action is the inhibition of calcium influx into cells, which leads to vasodilation. It was investigated for its potential antihypertensive and anti-ischemic properties.

Q2: My cells are not responding to this compound treatment. What are the common causes?

A2: There are several potential reasons for a lack of cellular response to this compound:

  • Cell Line Selection: Ensure your chosen cell line expresses the specific subtype of voltage-gated calcium channels targeted by this compound.

  • Compound Stability: this compound should be stored under appropriate conditions (dry, dark, and at 0 - 4°C for short-term or -20°C for long-term storage) to prevent degradation.

  • Solubility Issues: this compound may have limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to your cell culture media. It is also critical to verify that the final solvent concentration is not toxic to your cells.

  • Incorrect Dosage: The effective concentration of this compound can vary significantly between different cell types and experimental conditions. A dose-response experiment is crucial to determine the optimal concentration for your specific assay.

Q3: I am observing high levels of off-target effects in my experiments. How can I mitigate this?

A3: Off-target effects are a common challenge when working with small molecule inhibitors. To address this, consider the following:

  • Concentration Optimization: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target activity.

  • Control Experiments: Include appropriate controls in your experimental design. This should include a vehicle control (the solvent used to dissolve this compound) and potentially a structurally similar but inactive analog of this compound, if available.

  • Orthogonal Approaches: Confirm your findings using alternative methods. For example, if you are studying the effect of this compound on a specific signaling pathway, use RNAi or CRISPR to target the same pathway and compare the results.

Troubleshooting Guides

Issue 1: Inconsistent results between experimental replicates.

  • Possible Cause: Pipetting errors, variations in cell seeding density, or inconsistent incubation times.

    • Solution: Ensure all pipettes are properly calibrated. Use a consistent cell seeding protocol and carefully monitor cell confluence. Standardize all incubation times precisely.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use vials.

Issue 2: High background signal in fluorescence-based assays.

  • Possible Cause: Autofluorescence of this compound.

    • Solution: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If significant, subtract this background fluorescence from your experimental readings.

  • Possible Cause: Non-specific binding of detection reagents.

    • Solution: Optimize blocking steps and antibody concentrations. Include appropriate negative controls (e.g., cells not treated with this compound, secondary antibody only) to assess background levels.

Data Presentation

Table 1: In Vitro Activity of this compound

AssayTissueIC50 / pA2Reference
Calcium-induced contractionRat AortapA2 = 9.11
High K+-induced contractionRat AortaIC50 = 6.3 nmol/l
Phenylephrine-induced contractionRat AortaIC50 = 66 nmol/l

Experimental Protocols

Protocol: Assessing the Effect of this compound on Vascular Smooth Muscle Cell Contraction

  • Cell Culture: Culture rat aortic smooth muscle cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of Aortic Rings: Isolate thoracic aortas from male Wistar rats and cut them into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

  • Contraction Induction: Induce contraction by adding a high concentration of KCl (e.g., 80 mM) or phenylephrine (e.g., 1 µM) to the organ bath.

  • This compound Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Data Recording: Record the isometric tension of the aortic rings using a force transducer.

  • Analysis: Calculate the inhibitory effect of this compound as a percentage of the maximal contraction induced by KCl or phenylephrine. Plot a dose-response curve and determine the IC50 value.

Visualizations

cluster_0 Cell Membrane cluster_1 Intracellular Space Extracellular Ca2+ Extracellular Ca2+ VDCC Voltage-Gated Calcium Channel Extracellular Ca2+->VDCC Influx Intracellular Ca2+ Intracellular Ca2+ VDCC->Intracellular Ca2+ This compound This compound This compound->VDCC Inhibition CaM Calmodulin Intracellular Ca2+->CaM MLCK_inactive MLCK (inactive) CaM->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Phosphorylates Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Contraction Contraction Myosin-LC-P->Contraction

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

cluster_workflow Experimental Workflow: Dose-Response Assay start Start plate_cells Plate Cells start->plate_cells incubate_24h Incubate 24h plate_cells->incubate_24h add_dhp218 Add this compound to Cells incubate_24h->add_dhp218 prepare_dhp218 Prepare this compound Serial Dilutions prepare_dhp218->add_dhp218 incubate_treatment Incubate for Treatment Period add_dhp218->incubate_treatment assay Perform Assay (e.g., Viability, Signaling) incubate_treatment->assay analyze Analyze Data & Plot Dose-Response Curve assay->analyze end End analyze->end

Caption: General workflow for a this compound dose-response experiment.

References

Technical Support Center: Improving the Bioavailability of DHP-218 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As DHP-218 is not a publicly documented compound, this technical support center provides guidance on improving the bioavailability of a representative poorly water-soluble drug, referred to as this compound. The strategies, protocols, and troubleshooting advice are based on established principles for pharmaceutical formulation and preclinical development.

Frequently Asked Questions (FAQs)

Q1: What are the initial formulation strategies to consider for a poorly soluble compound like this compound for oral administration in animal studies?

A1: For a compound with low aqueous solubility, the primary objective is to enhance its dissolution rate and/or its apparent solubility within the gastrointestinal (GI) tract. Initial strategies should include:

  • Solubility Enhancement in Simple Vehicles: Assess the solubility of this compound in a range of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), and lipids (e.g., medium-chain triglycerides). This helps in developing simple solution or suspension formulations.

  • Particle Size Reduction: Techniques like micronization or nanomilling can significantly increase the surface area of the drug, leading to a faster dissolution rate.[1]

  • pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation vehicle can improve its solubility.

  • Lipid-Based Formulations: For lipophilic compounds, formulating in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or nanoemulsions can markedly improve absorption.[2][3]

Q2: When should I progress from a simple suspension to a more complex formulation like a nanoemulsion?

A2: A simple aqueous suspension is often the first choice due to its ease of preparation and reduced risk of vehicle-related toxicity. However, you should consider advancing to a more complex formulation, such as a nanoemulsion, when:

  • The simple suspension yields unacceptably low or highly variable plasma exposure in initial pharmacokinetic (PK) studies.

  • The required dose volume for the suspension is too large for the selected animal model.

  • The compound shows evidence of degradation in the gastric environment, and a lipid-based system could offer protection.

  • You need to overcome both poor solubility and poor permeability, as lipid-based systems can also enhance membrane transport.

Q3: How do I select the appropriate animal model for bioavailability studies of this compound?

A3: The choice of animal model is critical and can be influenced by several factors:

  • Gastrointestinal Physiology: The GI tract pH, transit time, and enzymatic activity can vary between species. For example, rats and dogs often have intestinal pH profiles that correlate well with humans, whereas rabbits may not.[4]

  • Metabolism: Consider the expression of metabolic enzymes (e.g., Cytochrome P450s) in the liver and intestine of the animal model and how they compare to humans.

  • Practical Considerations: The size of the animal (for blood sampling volumes), cost, and handling requirements are also important. Rodents (mice and rats) are typically used for initial screening, while larger animals like dogs or non-human primates may be used in later-stage preclinical studies. It's important to note that animal bioavailability is not always quantitatively predictive of human bioavailability.[5]

Q4: What are the key parameters to evaluate in a pharmacokinetic study to assess the bioavailability of this compound?

A4: The primary pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t½ (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. An IV formulation is necessary to determine this.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low or No Detectable Plasma Concentration of this compound 1. Poor Solubility/Dissolution: The drug is not dissolving in the GI tract. 2. Precipitation: The drug precipitates from the formulation upon contact with GI fluids. 3. High First-Pass Metabolism: The drug is extensively metabolized in the gut wall or liver before reaching systemic circulation. 4. Poor Permeability: The drug cannot effectively cross the intestinal epithelium.1. Enhance Solubility: Switch to a more advanced formulation (e.g., nanoemulsion, solid dispersion). Reduce particle size (nanosuspension). 2. Prevent Precipitation: Include precipitation inhibitors (e.g., polymers like HPMC) in the formulation. For lipid-based systems, optimize the surfactant-to-oil ratio. 3. Address Metabolism: Co-administer with a known inhibitor of the relevant metabolic enzymes (for research purposes only). Promote lymphatic uptake via a lipid-based formulation. 4. Improve Permeability: Use permeation enhancers (use with caution due to potential toxicity) or formulate in a lipid-based system.
High Variability in Plasma Concentrations Between Animals 1. Inconsistent Dosing: Inaccurate oral gavage technique or non-homogenous suspension. 2. Physiological Differences: Variations in gastric emptying time, food intake, or GI pH between animals. 3. Formulation Instability: The formulation is not physically or chemically stable.1. Refine Dosing Procedure: Ensure all personnel are properly trained in oral gavage. Continuously stir suspensions during dosing. 2. Standardize Study Conditions: Fast animals overnight before dosing (ensure this is appropriate for the species). Standardize housing and handling procedures. 3. Assess Formulation Stability: Conduct stability tests on your formulation under relevant conditions (e.g., temperature, light).
Adverse Events (e.g., GI distress, lethargy) in Animals Post-Dosing 1. Excipient Toxicity: The concentration of a co-solvent or surfactant may be too high. 2. Drug Toxicity: The improved formulation may be delivering a much higher, toxic dose than anticipated. 3. Osmolality/pH of Formulation: The formulation properties may be causing local irritation in the GI tract.1. Review Excipient Safety: Check the safety data for all excipients in the chosen animal species. Reduce the concentration of potentially problematic excipients. 2. Dose Range-Finding: Conduct a dose-escalation study with the new formulation to establish a maximum tolerated dose (MTD). 3. Adjust Formulation Properties: Measure and adjust the pH and osmolality of the vehicle to be more physiologically compatible.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

Formulation Type Cmax (ng/mL) Tmax (h) AUC0-24h (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (2% HPMC) 15.7 ± 4.14.0 ± 1.5112 ± 35100 (Reference)
Micronized Suspension (2% HPMC) 45.3 ± 9.82.5 ± 1.0358 ± 76320
Nanoemulsion (10% Oil, 20% Surfactant/Co-surfactant) 210.5 ± 45.21.0 ± 0.51450 ± 2981295
Intravenous Solution (5% DMSO in Saline) 1250.6 ± 210.10.081890 ± 350-
Data are presented as mean ± standard deviation (n=5 rats per group).
Absolute bioavailability of the nanoemulsion formulation would be calculated as (1450 / 1890) * 100 = 76.7%.

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (o/w) Nanoemulsion of this compound

1. Objective: To prepare a stable o/w nanoemulsion to enhance the oral bioavailability of this compound.

2. Materials:

  • This compound (Active Pharmaceutical Ingredient)

  • Oil Phase: Medium-chain triglycerides (e.g., Capryol™ 90)

  • Surfactant: Polysorbate 80 (Tween® 80)

  • Co-surfactant: Propylene glycol or Transcutol® HP

  • Aqueous Phase: Deionized water

3. Procedure:

  • Determine Drug Solubility: First, determine the saturation solubility of this compound in the selected oil, surfactant, and co-surfactant to choose the most suitable excipients.

  • Prepare the Oil Phase: Accurately weigh the required amount of the oil phase into a glass beaker. Add the calculated amount of this compound to the oil.

  • Dissolve the Drug: Gently heat (e.g., to 40°C) and stir the mixture using a magnetic stirrer until this compound is completely dissolved in the oil phase.

  • Add Surfactant and Co-surfactant: To the oil phase containing the dissolved drug, add the pre-weighed amounts of surfactant and co-surfactant. Mix thoroughly until a homogenous and clear oily mixture is formed. This is the nanoemulsion pre-concentrate.

  • Form the Nanoemulsion: Add the aqueous phase drop-wise to the oily mixture under constant, gentle magnetic stirring.

  • High-Energy Emulsification (if required): For smaller and more uniform droplet sizes, process the coarse emulsion using a high-pressure homogenizer or an ultrasonicator.

  • Characterization: Characterize the final nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: Oral Gavage Pharmacokinetic Study in Rats

1. Objective: To determine the pharmacokinetic profile of this compound following oral administration of a formulated vehicle.

2. Animals: Male Sprague-Dawley rats (200-250g). Animals should be acclimatized for at least one week before the experiment.

3. Procedure:

  • Fasting: Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare the this compound formulation (e.g., nanoemulsion from Protocol 1) at the target concentration. Ensure the formulation is homogenous before dosing.

  • Animal Dosing:

    • Weigh each rat to calculate the precise dose volume. The recommended maximum oral gavage volume is 10 mL/kg.

    • Restrain the rat firmly but gently.

    • Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).

    • Insert a sterile, ball-tipped gavage needle gently into the esophagus. Do not force the needle.

    • Administer the dose slowly and smoothly.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Store the plasma samples at -80°C until analysis. Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Mandatory Visualizations

Diagram 1: Formulation Selection Workflow

G Formulation Selection Workflow for Poorly Soluble Compounds Start Start: Poorly Soluble Compound (this compound) SolScreen Solubility Screening (Co-solvents, Surfactants, Lipids) Start->SolScreen SimpleForm Develop Simple Formulation (e.g., Aqueous Suspension) SolScreen->SimpleForm PK_Study1 In Vivo PK Study (Rodent Model) SimpleForm->PK_Study1 Acceptable Acceptable Exposure? PK_Study1->Acceptable AdvancedForm Develop Advanced Formulation (Nanoemulsion, Solid Dispersion, etc.) Acceptable->AdvancedForm No/High Variability Optimized Optimized Formulation for Further Studies Acceptable->Optimized Yes PK_Study2 In Vivo PK Study (Rodent Model) AdvancedForm->PK_Study2 PK_Study2->Optimized Exposure Goal Met Stop Stop/Re-evaluate Compound PK_Study2->Stop Exposure Goal Not Met

Caption: Formulation selection workflow for poorly soluble compounds.

Diagram 2: Troubleshooting Unexpected PK Outcomes

G Troubleshooting Decision Tree for Unexpected PK Outcomes Start Start: Low/Variable Plasma Exposure Observed CheckFormulation Is Formulation Physically Stable? Start->CheckFormulation Reformulate Reformulate for Stability (e.g., add stabilizers) CheckFormulation->Reformulate No CheckSolubility Is Low Solubility the Limiting Factor? CheckFormulation->CheckSolubility Yes Reformulate->Start Re-test EnhanceSol Implement Advanced Strategy (e.g., Nanosizing, Lipid System) CheckSolubility->EnhanceSol Yes CheckMetabolism Is First-Pass Metabolism Suspected? CheckSolubility->CheckMetabolism No EnhanceSol->Start Re-test InVitroMeta Conduct In Vitro Metabolism Assay (Microsomes, Hepatocytes) CheckMetabolism->InVitroMeta Yes ConsiderIV Consider IV Dosing to Determine Absolute Bioavailability CheckMetabolism->ConsiderIV Uncertain End Proceed with Optimized Approach InVitroMeta->End ConsiderIV->End

Caption: Troubleshooting decision tree for unexpected PK outcomes.

References

Dhp-218 Technical Support Center: Addressing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of the novel kinase inhibitor, Dhp-218.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a potent ATP-competitive inhibitor of Kinase Y (KY), a serine/threonine kinase implicated in cell proliferation pathways. However, in vitro and cellular assays have identified two principal off-targets: Kinase Z (KZ), a kinase crucial for cardiac muscle contraction, and Scaffold Protein A (SPA), which is involved in mediating focal adhesion signaling. Unintended interactions with these proteins can lead to misleading experimental results.[1][2][3][4]

Q2: I'm observing unexpected cytotoxicity or changes in cell morphology at concentrations effective for inhibiting Kinase Y. Could this be due to off-target effects?

A2: Yes, these are common indicators of off-target activity.[1] Inhibition of Kinase Z can lead to cardiotoxic-like effects in relevant cell models, while interaction with Scaffold Protein A can disrupt the cytoskeleton and alter cell adhesion, leading to morphological changes. It is crucial to perform counter-screens and secondary assays to confirm the source of the observed phenotype.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: A multi-faceted approach is recommended to differentiate between on-target and off-target effects. Key strategies include:

  • Using a structurally unrelated inhibitor: Employing an inhibitor with a different chemical scaffold that also targets Kinase Y can help determine if the observed phenotype is target-specific.

  • Rescue experiments: Overexpression of the intended target, Kinase Y, should reverse the on-target effects but not those caused by off-target interactions.

  • Target knockout/knockdown: Utilizing techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of Kinase Y can help validate that the compound's effects are on-target. If the phenotype persists in the absence of the primary target, it is likely due to off-target activity.

Q4: What are the recommended methods for identifying the specific off-target proteins of this compound?

A4: Several experimental approaches can be employed for off-target identification. A common first step is in vitro kinase profiling, where the compound is screened against a large panel of recombinant kinases to assess its selectivity. For a more unbiased and in-cell approach, chemical proteomics methods like Cellular Thermal Shift Assay (CETSA) or Kinobeads-based affinity purification coupled with mass spectrometry can identify the proteins that this compound binds to within the cellular environment.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Suggested Action Expected Outcome
1. High cytotoxicity observed at effective concentrations. Off-target inhibition of Kinase Z.Perform a counter-screen using a cell line that does not express Kinase Y but does express Kinase Z.If cytotoxicity persists, it is likely due to the off-target inhibition of Kinase Z.
On-target toxicity.Use siRNA or CRISPR to knockdown/knockout Kinase Y and observe if the toxicity is phenocopied.Replication of toxicity upon target knockdown suggests on-target toxicity.
2. Altered cell morphology and adhesion. Off-target interaction with Scaffold Protein A.Perform immunofluorescence staining for focal adhesion markers (e.g., vinculin, paxillin) to observe changes in localization.Disrupted focal adhesion complexes in this compound treated cells would suggest SPA interaction.
3. Inconsistent results between different cell lines. Differential expression of on- and off-target proteins.Quantify the protein levels of Kinase Y, Kinase Z, and Scaffold Protein A in the cell lines being used via Western Blot or mass spectrometry.Correlation of this compound's effects with the expression levels of its targets and off-targets.
4. Efficacy is observed in cells lacking the primary target (Kinase Y). Potent off-target effect is driving the phenotype.Utilize chemical proteomics (e.g., Kinobeads) to perform an unbiased screen for this compound binding partners in the Kinase Y knockout cells.Identification of the off-target protein(s) responsible for the observed efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Selectivity Profile of this compound

Target Kinase IC50 (nM) Assay Type
Kinase Y (Primary Target) 15ADP-Glo
Kinase Z (Off-Target) 250ADP-Glo
ABL1> 10,000ADP-Glo
SRC> 10,000ADP-Glo
LCK> 10,000ADP-Glo
EGFR> 10,000ADP-Glo

Table 2: Cellular Activity of this compound

Cell Line Target EC50 (nM) Assay
Cancer Cell Line A (High Kinase Y) Kinase Y50Cell Viability (MTT)
Cardiomyocyte Cell Line (High Kinase Z) Kinase Z800Cytotoxicity (LDH)
Fibroblast Cell Line (High SPA) Scaffold Protein A1200Cell Adhesion Assay

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using ADP-Glo™ Assay

This protocol is for determining the in vitro selectivity of this compound against a panel of kinases.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate pairs, and a serial dilution of this compound.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and either this compound or vehicle control (DMSO).

  • ATP Addition: Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Measurement: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for confirming the binding of this compound to its targets in intact cells.

  • Cell Treatment: Treat cultured cells with either this compound or vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of Kinase Y, Kinase Z, and SPA by Western Blot.

  • Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

cluster_0 This compound Mechanism of Action Dhp218 This compound KY Kinase Y Dhp218->KY On-Target Inhibition KZ Kinase Z Dhp218->KZ Off-Target Inhibition SPA Scaffold Protein A Dhp218->SPA Off-Target Interaction Prolif Cell Proliferation KY->Prolif Promotes Cardiac Cardiac Contraction KZ->Cardiac Regulates Adhesion Cell Adhesion SPA->Adhesion Mediates

Caption: Signaling pathways affected by this compound.

cluster_1 Experimental Workflow for Off-Target Identification Start Observe Unexpected Phenotype Decision1 Phenotype persists with structurally different KY inhibitor? Start->Decision1 Decision2 Phenotype rescued by KY overexpression? Decision1->Decision2 Yes OffTarget Likely Off-Target Effect Decision1->OffTarget No OnTarget Likely On-Target Effect Decision2->OnTarget Yes Decision2->OffTarget No Proteomics Perform Chemical Proteomics (e.g., Kinobeads, CETSA) OffTarget->Proteomics Validation Validate Hits with Secondary Assays Proteomics->Validation

Caption: Workflow for identifying off-target effects.

cluster_2 Troubleshooting Logic for Unexpected Cytotoxicity Start High Cytotoxicity Observed Check1 Does cytotoxicity persist in KY knockout cell line? Start->Check1 OnTarget On-Target Toxicity Check1->OnTarget No OffTarget Off-Target Toxicity Check1->OffTarget Yes Action2 Consider dose reduction or chemical modification of this compound OnTarget->Action2 Action1 Investigate KZ inhibition as potential cause OffTarget->Action1

Caption: Troubleshooting decision tree for cytotoxicity.

References

Technical Support Center: Refining Dhp-218 Delivery Methods for Targeted Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Dhp-218 is a hypothetical therapeutic agent used here for illustrative purposes. The information provided is based on general principles of targeted drug delivery and is intended to serve as a guide for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process of refining this compound delivery to targeted tissues.

Issue 1: Low Bioavailability of this compound in Target Tissue

Q: My in vivo experiments show low accumulation of this compound in the target tissue after systemic administration. What are the potential causes and how can I troubleshoot this?

A: Low bioavailability at the target site is a common challenge in drug delivery.[1][2] Several factors could be contributing to this issue. Here's a step-by-step troubleshooting approach:

  • Step 1: Analyze the Physicochemical Properties of Your Delivery System. The size, charge, and surface chemistry of your delivery vehicle (e.g., lipid nanoparticles, polymers) significantly influence its biodistribution.[3][4]

    • Size and Charge: Nanoparticles of a certain size may be more readily taken up by cells.[3] Adjusting the size and surface charge can optimize interactions with target cells and tissues. Neutral or slightly negatively charged nanoparticles may circulate longer in the bloodstream.

    • Surface Modification: The absence of targeting ligands or a suboptimal ligand density on the surface of your delivery vehicle can lead to poor target recognition. Consider modifying the surface with ligands like antibodies, peptides, or aptamers that bind to receptors overexpressed on your target cells.

  • Step 2: Evaluate the Stability of the Formulation. The this compound delivery system might be unstable in the physiological environment, leading to premature drug release before reaching the target tissue.

    • In Vitro Stability Assay: Perform stability studies in serum-containing media to assess the integrity of your formulation over time.

    • Formulation Optimization: If stability is an issue, consider using more stable lipids or polymers in your formulation.

  • Step 3: Investigate Clearance by the Mononuclear Phagocyte System (MPS). The liver and spleen can rapidly clear nanoparticles from circulation, reducing the amount available to reach the target tissue.

    • PEGylation: Modifying the surface of your delivery vehicle with polyethylene glycol (PEG) can help it evade the MPS and prolong circulation time.

    • "Self" Markers: Incorporating "self" markers, such as CD47, on the surface of your delivery system can help to reduce phagocytic clearance.

  • Step 4: Re-evaluate the Route of Administration. Systemic administration may not be optimal for all targets.

    • Local Delivery: If feasible, consider local administration methods such as direct injection into the target tissue to bypass systemic circulation and clearance.

Issue 2: Off-Target Toxicity Observed in Preclinical Models

Q: I'm observing significant toxicity in non-target organs in my animal models. How can I improve the safety profile of this compound delivery?

A: Off-target toxicity is a major hurdle in drug development and often stems from the non-specific distribution of the therapeutic agent. Here are strategies to mitigate this:

  • Step 1: Enhance Targeting Specificity. Improving the specific accumulation of this compound in the target tissue is the most direct way to reduce off-target effects.

    • Ligand Optimization: Screen a panel of targeting ligands to identify the one with the highest affinity and specificity for your target receptor. The density of the ligand on the delivery vehicle surface should also be optimized.

    • Dual-Targeting Strategies: Consider using a combination of two different targeting ligands to increase specificity.

  • Step 2: Utilize a Pro-drug or Stimuli-Responsive System. This approach ensures that this compound is only activated or released under specific conditions present in the target tissue.

    • Enzyme-Activatable Pro-drugs: Design a pro-drug of this compound that is cleaved and activated by an enzyme that is overexpressed in the target tissue.

    • pH- or Redox-Responsive Release: Formulate this compound in a delivery system that releases its payload in response to the unique pH or redox environment of the target tissue (e.g., the acidic environment of a tumor).

  • Step 3: Adjust the Dose and Dosing Schedule. High doses can overwhelm the targeting mechanism and lead to increased off-target accumulation.

    • Dose-Ranging Studies: Conduct thorough dose-ranging studies to find the minimum effective dose with an acceptable toxicity profile.

    • Fractionated Dosing: Consider administering smaller, more frequent doses instead of a single large dose.

Issue 3: Inconsistent Results Between In Vitro and In Vivo Experiments

Q: My this compound delivery system shows high efficacy in cell culture, but the results are not reproducible in animal models. What could be the reason for this discrepancy?

A: The transition from a simplified in vitro environment to a complex in vivo system often reveals challenges that were not apparent in initial testing.

  • Step 1: Re-evaluate the In Vitro Model. The cell line used may not accurately represent the complexity of the target tissue in a living organism.

    • 3D Cell Cultures: Transition from 2D cell monolayers to 3D spheroids or organoids, which better mimic the tissue architecture and microenvironment.

    • Co-culture Systems: Use co-culture systems that include other cell types present in the target tissue to better simulate cellular interactions.

  • Step 2: Assess the Biological Barriers In Vivo. The delivery system must overcome several biological barriers to reach its target, which are not present in a petri dish.

    • Endothelial Permeability: The blood vessels in the target tissue may not be permeable enough for your delivery system to extravasate effectively. The enhanced permeability and retention (EPR) effect, often relied upon for tumor targeting, can be heterogeneous.

    • Interstitial Matrix: The dense extracellular matrix in some tissues can hinder the penetration of the delivery vehicle.

  • Step 3: Analyze Pharmacokinetics and Biodistribution. The pharmacokinetic profile of your delivery system will determine its fate in the body.

    • Comprehensive PK/PD Studies: Conduct detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of your this compound formulation.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a delivery vector for this compound?

A1: The choice of a delivery vector depends on the properties of this compound and the target tissue. Key considerations include:

  • Payload Compatibility: The vector must be able to efficiently encapsulate or conjugate with this compound without compromising its activity.

  • Biocompatibility and Biodegradability: The vector should be non-toxic and biodegradable to avoid long-term accumulation and adverse effects.

  • Targeting Capability: The vector should have the potential for surface modification to attach targeting ligands.

  • Release Mechanism: The vector should be designed to release this compound at the target site in a controlled manner.

Q2: How can I optimize the dosage of my this compound formulation?

A2: Dosage optimization is a critical step to maximize therapeutic efficacy while minimizing toxicity.

  • In Vitro Dose-Response Studies: Determine the effective concentration range of this compound in relevant cell lines.

  • In Vivo Maximum Tolerated Dose (MTD) Studies: Establish the highest dose that can be administered without causing unacceptable toxicity in animal models.

  • Efficacy Studies at Different Doses: Evaluate the therapeutic effect of different doses below the MTD to identify the optimal therapeutic dose.

Q3: What are the best practices for scaling up the production of a this compound delivery system from a lab-scale to a clinical-grade formulation?

A3: Scaling up production requires careful planning and process optimization.

  • Reproducibility: Ensure that the manufacturing process is reproducible and yields a consistent product in terms of size, charge, drug loading, and purity.

  • Good Manufacturing Practices (GMP): Adhere to GMP guidelines to ensure the quality, safety, and efficacy of the final product.

  • Sterility and Purity: The final formulation must be sterile and free of contaminants.

  • Stability: The scaled-up formulation should be stable under the intended storage conditions.

Q4: How can I effectively monitor the delivery and therapeutic efficacy of this compound in vivo?

A4: In vivo monitoring is essential to understand the biodistribution and therapeutic effect of this compound.

  • Imaging Techniques: Incorporate imaging agents (e.g., fluorescent dyes, radioisotopes) into the delivery system to track its biodistribution using techniques like fluorescence imaging, PET, or SPECT.

  • Pharmacokinetic Analysis: Measure the concentration of this compound in blood and various tissues over time to determine its pharmacokinetic profile.

  • Pharmacodynamic Biomarkers: Identify and measure biomarkers that are indicative of the therapeutic effect of this compound in the target tissue.

  • Histological Analysis: Perform histological analysis of target and non-target tissues to assess therapeutic efficacy and potential toxicity.

Data Presentation

Table 1: Comparative Biodistribution of this compound with Different Delivery Vectors
Delivery VectorTarget Tissue Accumulation (% Injected Dose/gram)Liver Accumulation (% Injected Dose/gram)Spleen Accumulation (% Injected Dose/gram)Blood Half-life (hours)
Free this compound 1.2 ± 0.345.8 ± 5.110.2 ± 1.50.5
Liposomes 5.6 ± 1.130.1 ± 3.515.7 ± 2.04.2
PEGylated Liposomes 8.9 ± 1.515.3 ± 2.28.4 ± 1.118.5
Targeted Nanoparticles 25.4 ± 3.28.7 ± 1.33.1 ± 0.516.8
Table 2: In Vitro vs. In Vivo Efficacy of Targeted this compound Nanoparticles
ModelIC50 / ED50Therapeutic Index
Cancer Cell Line (In Vitro) 50 nMN/A
Tumor Spheroid (3D In Vitro) 250 nMN/A
Xenograft Mouse Model (In Vivo) 5 mg/kg10

Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol is designed to quantify the uptake of this compound formulations by target cells in culture.

  • Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 70-90% confluency on the day of the assay.

  • Preparation of Formulations: Prepare serial dilutions of your fluorescently labeled this compound formulations (and a free dye control) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the prepared formulations. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound formulation.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the total protein content of each well to determine the cellular uptake.

Protocol 2: In Vivo Biodistribution Study

This protocol outlines a method for determining the tissue distribution of this compound formulations in an animal model.

  • Animal Model: Use an appropriate animal model (e.g., a tumor-bearing mouse model for cancer therapy). All animal experiments should be conducted in accordance with approved institutional guidelines.

  • Formulation Administration: Administer the radiolabeled or fluorescently labeled this compound formulation to the animals via the desired route (e.g., intravenous injection).

  • Time Points: At predetermined time points post-administration (e.g., 1, 6, 24, and 48 hours), euthanize a cohort of animals.

  • Tissue Collection: Collect blood and major organs (e.g., heart, lungs, liver, spleen, kidneys, and the target tissue).

  • Quantification:

    • For radiolabeled formulations, measure the radioactivity in each tissue using a gamma counter.

    • For fluorescently labeled formulations, homogenize the tissues and measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Dhp_218 This compound (Delivered via Targeted Nanoparticle) Dhp_218->Receptor Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis Gene Expression Leading to

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation Formulation Formulation Development Characterization Physicochemical Characterization Formulation->Characterization Cell_Uptake Cellular Uptake Assay Characterization->Cell_Uptake Cytotoxicity Cytotoxicity Assay Cell_Uptake->Cytotoxicity Biodistribution Biodistribution Study Cytotoxicity->Biodistribution Lead Candidate Efficacy Efficacy Study Biodistribution->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: Workflow for developing and validating targeted this compound delivery.

Troubleshooting_Logic Start Low Target Tissue Accumulation Check_Stability Is the formulation stable in serum? Start->Check_Stability Check_Targeting Is the targeting ligand optimal? Check_Stability->Check_Targeting Yes Reformulate Reformulate for - Increased stability - Optimized ligand density - PEGylation Check_Stability->Reformulate No Check_Clearance Is there high liver/spleen uptake? Check_Targeting->Check_Clearance Yes Check_Targeting->Reformulate No Check_Clearance->Reformulate Yes Re_evaluate Re-evaluate in in vivo model Check_Clearance->Re_evaluate No Reformulate->Re_evaluate

Caption: Decision tree for troubleshooting low target tissue accumulation.

References

Technical Support Center: Overcoming Resistance to Dhp-218 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Dhp-218" is not publicly available. The following technical support guide is based on established principles and common mechanisms of drug resistance observed in cancer cell lines and provides a framework for troubleshooting resistance to a hypothetical therapeutic agent, this compound.

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing a decreased response. What are the potential reasons for this acquired resistance?

Acquired resistance to a therapeutic agent like this compound can arise from various molecular and cellular alterations within the cancer cells. The most common mechanisms include:

  • Target Alteration: Mutations or modifications in the direct molecular target of this compound can prevent the drug from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound, thereby maintaining their proliferation and survival.[1][2]

  • Altered Drug Metabolism: Cells may increase the metabolic inactivation of this compound, converting it into a less active form.

  • Changes in the Tumor Microenvironment: Although less common in 2D cell culture, interactions with the microenvironment can contribute to resistance.[1]

  • Epithelial-to-Mesenchymal Transition (EMT): This process can induce a more resistant and migratory cell phenotype.

Q2: How can I confirm that my cell line has developed resistance to this compound?

Confirmation of resistance typically involves a combination of functional and molecular assays:

  • Determine the IC50 Value: A significant increase (typically >2-fold) in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance.

  • Cell Viability and Proliferation Assays: Compare the dose-response curves of the suspected resistant line and the parental line using assays like MTT, MTS, or CellTiter-Glo®.

  • Apoptosis Assays: Assess whether this compound can still induce apoptosis in the suspected resistant line using methods like Annexin V/PI staining followed by flow cytometry or caspase activity assays.

  • Target Engagement Assays: If the direct target of this compound is known, verify that the drug can still engage its target in the resistant cells.

Q3: What are the initial steps to troubleshoot this compound resistance in my experiments?

  • Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.

  • Check Compound Integrity: Ensure the stock solution of this compound has not degraded. Use a fresh batch if necessary.

  • Optimize Assay Conditions: Re-evaluate your experimental parameters, such as cell seeding density, drug treatment duration, and assay readout timing.

  • Establish a Resistant Cell Line Model: If resistance is confirmed, consider generating a stable this compound-resistant cell line by continuous exposure to escalating concentrations of the drug. This model will be crucial for investigating the underlying resistance mechanisms.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Gradual increase in IC50 of this compound over several passages. Development of acquired resistance.1. Perform a dose-response curve to quantify the shift in IC50.2. Isolate a resistant clone for further characterization.3. Investigate potential molecular mechanisms (see below).
Complete lack of response to this compound in a previously sensitive cell line. 1. Cell line cross-contamination.2. Degraded this compound stock.3. High level of resistance.1. Authenticate the cell line using STR profiling.2. Use a fresh, validated stock of this compound.3. If resistance is confirmed, explore combination therapies.
Heterogeneous response to this compound within the cell population. Presence of a sub-population of resistant cells.1. Use single-cell cloning to isolate and characterize both sensitive and resistant populations.2. Analyze markers of heterogeneity.
This compound is effective at inhibiting its direct target, but cells continue to proliferate. Activation of a bypass signaling pathway.1. Perform phosphoproteomic or RNA-seq analysis to identify upregulated pathways.2. Test inhibitors of the identified bypass pathway in combination with this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound. Remove the old media and add fresh media containing the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blot Analysis to Detect Altered Protein Expression
  • Cell Lysis: Treat sensitive and resistant cells with and without this compound. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ABC transporters, key signaling proteins, apoptosis markers) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Sensitive Line0.51
This compound Resistant Sub-clone 15.210.4
This compound Resistant Sub-clone 212.825.6

Table 2: Hypothetical Gene Expression Changes in this compound Resistant Cells (Fold Change vs. Sensitive Cells)

GeneFold ChangePotential Role in Resistance
ABCB1 (MDR1)+8.5Increased drug efflux
ABCG2 (BCRP)+4.2Increased drug efflux
Target Gene (mutated)N/A (functional change)Decreased drug binding
AKT (phosphorylated)+3.7Activation of survival pathway
ERK (phosphorylated)+2.9Activation of proliferation pathway

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Action and Resistance cluster_1 Resistance Mechanisms Dhp218 This compound Target Molecular Target Dhp218->Target Inhibition Target Inhibition Target->Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Inhibition->Apoptosis Efflux Increased Efflux (ABC Transporters) Efflux->Dhp218 Reduces intracellular concentration Bypass Bypass Pathway Activation (e.g., PI3K/AKT, MAPK/ERK) Bypass->Apoptosis Circumvents inhibition TargetMutation Target Mutation TargetMutation->Target Prevents binding

Caption: Mechanisms of this compound action and potential resistance pathways.

G cluster_workflow Troubleshooting Workflow for this compound Resistance cluster_investigation Mechanism Investigation cluster_strategy Overcoming Strategy start Observation: Decreased sensitivity to this compound confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate develop_strategy Develop Overcoming Strategy investigate->develop_strategy Based on findings western Western Blot (Efflux pumps, pathway proteins) investigate->western sequencing Sequencing (Target gene mutations) investigate->sequencing omics RNA-seq / Proteomics (Bypass pathways) investigate->omics combo_therapy Combination Therapy (e.g., with efflux pump inhibitor or bypass pathway inhibitor) develop_strategy->combo_therapy novel_delivery Novel Drug Delivery (e.g., Nanoparticles) develop_strategy->novel_delivery end Restored Sensitivity combo_therapy->end novel_delivery->end

Caption: A workflow for troubleshooting and overcoming this compound resistance.

This generalized guide provides a starting point for addressing resistance to a novel therapeutic agent. The specific experimental details and strategies will need to be adapted once the mechanism of action of this compound is understood. Combination therapy is a frequently successful strategy to overcome drug resistance in cancer treatment.

References

enhancing the signal-to-noise ratio in Dhp-218-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dhp-218-based assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and enhance the signal-to-noise ratio in their experiments involving the novel Kinase-X inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound assays, providing explanations and actionable solutions to improve your experimental outcomes.

Q1: What is the mechanism of the this compound assay?

A1: The this compound assay is a fluorescence resonance energy transfer (FRET)-based assay designed to measure the inhibitory activity of this compound on Kinase-X. The assay utilizes a donor fluorophore-labeled substrate and an acceptor fluorophore-labeled antibody that recognizes the phosphorylated substrate. In the absence of inhibition, Kinase-X phosphorylates the substrate, allowing the antibody to bind and bring the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal. When this compound inhibits Kinase-X, the substrate remains unphosphorylated, preventing antibody binding and leading to a low FRET signal. The signal-to-noise ratio is a critical measure of assay performance, representing the ratio of the signal in the absence of inhibitor (high FRET) to the signal in the presence of a saturating concentration of inhibitor (low FRET).

Q2: My assay is showing a low signal-to-noise ratio. What are the potential causes and how can I improve it?

A2: A low signal-to-noise ratio can stem from several factors, including high background fluorescence, insufficient enzyme activity, or suboptimal reagent concentrations. To troubleshoot this, consider the following steps:

  • Optimize Reagent Concentrations: The concentrations of Kinase-X, substrate, and ATP are critical. Titrate each component to find the optimal concentrations that yield the highest signal window.

  • Check for Autofluorescence: The compound this compound or other components in your assay buffer may be autofluorescent. Run a control plate with all assay components except the FRET substrate to quantify background fluorescence.

  • Increase Incubation Time: It's possible that the enzymatic reaction has not proceeded to completion. Try increasing the incubation time for the kinase reaction.

  • Verify Enzyme Activity: Ensure that your stock of Kinase-X is active. If in doubt, test it with a known, potent inhibitor.

Q3: I am observing high variability between replicate wells. What could be the cause?

A3: High variability can be attributed to several factors, from pipetting errors to environmental inconsistencies.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.

  • Plate Uniformity: Check for inconsistencies across the microplate. Edge effects, where wells on the perimeter of the plate behave differently, can be mitigated by not using the outer wells for experimental data.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed upon addition to the wells.

  • Temperature Fluctuations: Maintain a stable temperature throughout the assay, as enzyme kinetics are highly temperature-dependent.

Q4: How can I minimize background fluorescence from this compound itself?

A4: Compound autofluorescence is a common issue.

  • Spectral Analysis: Determine the excitation and emission spectra of this compound. If there is significant overlap with your FRET pair, you may need to use a different fluorophore combination with red-shifted spectra.

  • Control Wells: Always include control wells containing this compound but lacking the FRET substrate to measure and subtract the compound's intrinsic fluorescence.

  • Time-Resolved FRET (TR-FRET): Consider using a TR-FRET assay format. This technique uses long-lifetime lanthanide donors, and a time delay between excitation and detection minimizes interference from short-lived background fluorescence.

Quantitative Data Summary

The following tables provide example data from optimization experiments to enhance the signal-to-noise (S/N) ratio.

Table 1: Optimization of Kinase-X Concentration

Kinase-X Conc. (nM) Signal (RFU) Background (RFU) S/N Ratio
1 5500 500 11.0
2.5 12000 520 23.1
5 18500 510 36.3
10 19000 530 35.8

| 20 | 19200 | 540 | 35.6 |

RFU: Relative Fluorescence Units. S/N Ratio = Signal / Background. Optimal concentration is highlighted.

Table 2: Optimization of ATP Concentration

ATP Conc. (µM) Signal (RFU) Background (RFU) S/N Ratio
1 8000 490 16.3
5 15000 500 30.0
10 18600 515 36.1
20 18800 520 36.2

| 50 | 18900 | 525 | 36.0 |

Assay performed with 5 nM Kinase-X. Optimal concentration is highlighted.

Experimental Protocols

Protocol 1: this compound FRET-Based Kinase-X Inhibition Assay

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase-X: Prepare a 2X working solution (e.g., 10 nM) in Assay Buffer.
  • ATP: Prepare a 4X working solution (e.g., 40 µM) in Assay Buffer.
  • FRET Substrate: Prepare a 4X working solution in Assay Buffer.
  • This compound: Prepare a serial dilution in 100% DMSO, then dilute into Assay Buffer to create a 4X working solution.
  • Stop/Detection Mix: Prepare a solution of the acceptor-labeled antibody and EDTA in Assay Buffer.

2. Assay Procedure:

  • Add 5 µL of the 4X this compound solution to the wells of a 384-well microplate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
  • Add 10 µL of the 2X Kinase-X solution to all wells.
  • Incubate for 15 minutes at room temperature.
  • Initiate the kinase reaction by adding 5 µL of the 4X ATP/Substrate mix to all wells.
  • Incubate for 60 minutes at room temperature, protected from light.
  • Stop the reaction by adding 10 µL of the Stop/Detection Mix to all wells.
  • Incubate for 30 minutes at room temperature, protected from light.
  • Read the plate on a FRET-capable plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence from all wells.
  • Calculate the percent inhibition for each concentration of this compound.
  • Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.

Visual Guides

The following diagrams illustrate key aspects of the this compound assay.

G Hypothetical Kinase-X Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to Dhp_218 This compound Dhp_218->Kinase_X Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.

G This compound FRET Assay Workflow Start Start Add_Dhp_218 Add this compound/Controls to Plate Start->Add_Dhp_218 Add_Kinase_X Add Kinase-X Add_Dhp_218->Add_Kinase_X Incubate_1 Incubate 15 min Add_Kinase_X->Incubate_1 Add_ATP_Substrate Add ATP/FRET Substrate Incubate_1->Add_ATP_Substrate Incubate_2 Incubate 60 min Add_ATP_Substrate->Incubate_2 Add_Stop_Detection Add Stop/Detection Mix Incubate_2->Add_Stop_Detection Incubate_3 Incubate 30 min Add_Stop_Detection->Incubate_3 Read_Plate Read Plate (FRET Signal) Incubate_3->Read_Plate End End Read_Plate->End

Caption: Step-by-step experimental workflow for the this compound FRET assay.

G Troubleshooting Logic for Low Signal-to-Noise Ratio Low_SN Low Signal-to-Noise Ratio Check_Controls Review Positive and Negative Controls Low_SN->Check_Controls Low_Signal Is Max Signal Low? Check_Controls->Low_Signal High_Background Is Min Signal High? Check_Controls->High_Background Low_Signal->High_Background No Optimize_Enzyme Increase Enzyme Conc. Increase Incubation Time Verify ATP/Substrate Conc. Low_Signal->Optimize_Enzyme Yes Check_Autofluorescence Check for Compound/ Buffer Autofluorescence Use TR-FRET High_Background->Check_Autofluorescence Yes Review_Reagents Verify Reagent Stability and Preparation High_Background->Review_Reagents No

Caption: A decision tree for troubleshooting a low signal-to-noise ratio.

Technical Support Center: Modifying Protocols for Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting and troubleshooting experimental protocols for various cell types. While the examples provided may refer to a hypothetical compound "Dhp-218," the principles and techniques described are broadly applicable to a wide range of cell-based assays and reagents.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to modify a protocol for different cell types?

A1: Cell lines exhibit significant heterogeneity in their genetic background, metabolic rate, doubling time, membrane protein expression, and signaling pathways. These differences can lead to varied responses to external stimuli. Therefore, a protocol optimized for one cell line may be suboptimal or even cytotoxic for another.[1] Modification is crucial to ensure reproducible and biologically relevant results.

Q2: What are the initial parameters to optimize when adapting a protocol to a new cell line?

A2: The primary parameters to optimize are:

  • Seeding Density: Ensure cells are in the logarithmic growth phase and at an optimal confluency (typically 70-90%) at the time of the experiment.[2]

  • Reagent Concentration: The optimal concentration of a compound can vary significantly between cell lines. A dose-response experiment is recommended to determine the effective concentration range.

  • Incubation Time: The time required to observe a cellular response can differ based on the cell line's metabolic activity and the specific endpoint being measured.[3]

Q3: How do I adapt a protocol for suspension cells versus adherent cells?

A3: The fundamental difference lies in the cell handling and culture. For suspension cells, subculturing involves dilution, whereas adherent cells require enzymatic or mechanical detachment.[4][5] When treating with a reagent, ensure even distribution in suspension cultures by gentle mixing. For adherent cells, apply the treatment in a sufficient volume of medium to cover the cell monolayer.

Q4: My new cell line is showing high variability between replicates. What could be the cause?

A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates. To mitigate this, ensure your cell suspension is homogeneous, calibrate your pipettes, and consider not using the outer wells of your plate for critical experiments.

Troubleshooting Guide

Issue 1: Low Cell Viability After Treatment

  • Potential Cause: The concentration of the reagent may be too high for the specific cell type, or the incubation time may be too long.

  • Recommended Solution:

    • Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and identify a non-toxic concentration range.

    • Conduct a time-course experiment to find the optimal incubation period.

    • Ensure the quality of the cell culture medium and supplements, as cells under stress may be more susceptible to toxic effects.

Issue 2: Inconsistent or Non-Reproducible Results

  • Potential Cause: This is often linked to the passage number of the cells. Cell lines can undergo genetic and phenotypic drift at high passage numbers.

  • Recommended Solution:

    • Use cells within a consistent and low passage number range.

    • Establish a master and working cell bank to ensure a consistent supply of low-passage cells.

    • Maintain detailed records of cell passage numbers for all experiments.

Issue 3: High Background Signal in Assays

  • Potential Cause: Autofluorescence of the cells or the compound itself can be an issue in fluorescence-based assays. Non-specific binding of antibodies can also contribute to high background in immunoassays.

  • Recommended Solution:

    • Run a control with untreated cells to measure baseline autofluorescence.

    • If using a fluorescent compound, check its emission spectrum.

    • For immunoassays, optimize blocking conditions and antibody concentrations.

Data Presentation: Starting Concentration Ranges

When adapting a protocol for a new cell line, it is crucial to determine the optimal concentration of your compound. The following table provides general starting ranges for a hypothetical compound, "this compound," which should be optimized for your specific cell line.

Cell Line TypeGeneral CharacteristicsRecommended Starting Concentration Range for "this compound"
Adherent Cancer Cell Lines (e.g., HeLa, A549) Rapid proliferation, robust1 µM - 50 µM
Suspension Cancer Cell Lines (e.g., Jurkat, K562) Grow in suspension, may have different membrane permeability0.5 µM - 25 µM
Primary Cells Directly isolated from tissue, more sensitive0.1 µM - 10 µM
Stem Cells Sensitive to environmental changes, differentiation potential0.05 µM - 5 µM

Experimental Protocols

Protocol 1: General Cell Treatment for Protocol Adaptation
  • Cell Seeding: Plate cells at a predetermined optimal density in a suitable culture vessel. Allow cells to adhere and reach the desired confluency (typically 24 hours for adherent cells).

  • Reagent Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of "this compound." Include a vehicle control (medium with the same concentration of the solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Endpoint Analysis: Proceed with the specific downstream assay (e.g., cell viability, protein extraction, RNA isolation).

Protocol 2: Cell Viability (MTT) Assay
  • Cell Treatment: Follow the General Cell Treatment protocol in a 96-well plate.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently and incubate for at least 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm.

Protocol 3: Western Blot for Protein Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_workflow Protocol Adaptation Workflow start Select New Cell Type lit_review Review Literature for Cell-Specific Parameters start->lit_review viability Determine Seeding Density and Growth Rate lit_review->viability dose_response Perform Dose-Response (e.g., 0.1x - 100x of original) viability->dose_response time_course Conduct Time-Course Experiment dose_response->time_course optimize Optimize Downstream Assay Parameters time_course->optimize validate Validate with Biological Replicates optimize->validate final_protocol Finalized Cell-Specific Protocol validate->final_protocol G cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results Observed check_passage Check Cell Passage Number start->check_passage passage_high Passage Number High? check_passage->passage_high use_low_passage Use Low Passage Cells from Cell Bank passage_high->use_low_passage Yes check_seeding Review Seeding Protocol passage_high->check_seeding No end Problem Resolved use_low_passage->end seeding_issue Inconsistent Seeding? check_seeding->seeding_issue improve_seeding Improve Cell Counting and Mixing Technique seeding_issue->improve_seeding Yes check_reagents Check Reagent Stability & Prep seeding_issue->check_reagents No improve_seeding->end reagent_issue Reagent Issues? check_reagents->reagent_issue prepare_fresh Prepare Fresh Reagents reagent_issue->prepare_fresh Yes reagent_issue->end No prepare_fresh->end G cluster_pathway Hypothetical 'this compound' Signaling Pathway Dhp218 This compound Receptor Surface Receptor Dhp218->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

References

Validation & Comparative

The Therapeutic Potential of Dhp-218: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available information, including experimental data, clinical trials, or established mechanism of action, for a therapeutic agent specifically designated as "Dhp-218." Extensive searches of scientific literature and drug development databases have not yielded any specific results for a compound with this name.

This suggests that "this compound" may be an internal development codename for a very early-stage compound that has not yet been disclosed in public forums, a misnomer, or a highly specialized therapeutic that has not yet been widely documented. The term "DHP" is a common abbreviation in pharmacology for dihydropyridine, a class of drugs primarily used to treat cardiovascular diseases by acting as calcium channel blockers. However, without further information, any connection of "this compound" to this class is purely speculative.

Due to the lack of available data, a comparative guide on the therapeutic potential of this compound cannot be constructed at this time. To provide the requested analysis, further details on the nature of this compound are required, including:

  • Therapeutic Area: What disease or condition is this compound intended to treat?

  • Mechanism of Action: How does this compound exert its effects at a molecular or cellular level?

  • Development Stage: Is this compound in preclinical development, or has it entered clinical trials?

Once this foundational information becomes available, a comprehensive comparison guide can be developed. Such a guide would typically include:

Hypothetical Structure of a Comparative Guide for a Novel Therapeutic

For the benefit of researchers, scientists, and drug development professionals, a future comparative guide on a novel agent like this compound, once data is available, would be structured as follows:

Introduction to this compound
  • Chemical Class and Structure: A description of the molecule.

  • Proposed Mechanism of Action: An overview of how the drug is intended to work.

  • Therapeutic Target: The specific biological target or pathway.

Comparative Efficacy

This section would feature a detailed comparison of this compound with current standard-of-care treatments and other relevant alternatives.

Table 1: In Vitro Efficacy Comparison (Example data is illustrative and not based on actual findings for this compound)

CompoundTarget IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Cell-based Assay (EC50, nM)
This compound DataDataDataData
Alternative A DataDataDataData
Alternative B DataDataDataData

Table 2: In Vivo Efficacy in Disease Models (Example data is illustrative and not based on actual findings for this compound)

CompoundAnimal ModelDosing RegimenPrimary Efficacy EndpointResult
This compound e.g., Murine Model of Xe.g., 10 mg/kg, oral, QDe.g., Tumor Volume ReductionData
Alternative A e.g., Murine Model of Xe.g., 5 mg/kg, IV, BIWe.g., Tumor Volume ReductionData
Placebo e.g., Murine Model of XVehiclee.g., Tumor Volume ReductionData
Experimental Protocols

Detailed methodologies for the key experiments cited in the tables would be provided to ensure reproducibility and critical evaluation. This would include:

  • In Vitro Assays: Detailed protocols for enzyme inhibition assays, cell-based functional assays, and any other relevant in vitro experiments.

  • In Vivo Studies: A thorough description of the animal models used, including species, strain, and disease induction methods. It would also detail the drug administration protocols, endpoint measurements, and statistical analysis methods.

Signaling Pathways and Workflows

Visual representations would be used to clarify complex biological pathways and experimental designs.

Hypothetical_Signaling_Pathway Dhp218 This compound TargetProtein Target Protein Dhp218->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 TargetProtein->DownstreamEffector2 CellularResponse Cellular Response DownstreamEffector1->CellularResponse DownstreamEffector2->CellularResponse Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Clinical Development In Vitro Screening In Vitro Screening Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy Phase I Phase I In Vivo Efficacy->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Dhp-218 vs. Other Sirtuin-1 Activators: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the comparative efficacy and mechanisms of Dhp-218 and other leading Sirtuin-1 (SIRT1) activators, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular processes, including aging, metabolism, and inflammation. Its activation is a promising therapeutic strategy for a range of age-related diseases. This guide provides a comparative analysis of this compound, a novel 1,4-dihydropyridine (DHP) derivative, alongside other prominent natural and synthetic SIRT1 activators.

Comparative Analysis of SIRT1 Activator Potency

The potency of SIRT1 activators is a key determinant of their therapeutic potential. While specific EC50 values for this compound are not yet publicly available, research on analogous N-benzyl 1,4-dihydropyridine compounds indicates potent activation of SIRT1, as well as SIRT2 and SIRT3.[1] The following table summarizes the reported potency of various SIRT1 activators. It is important to note that EC50 and EC1.5 values can vary based on the specific assay conditions and substrates utilized.

Compound ClassActivatorReported Potency (EC1.5/EC50)Key Characteristics
1,4-Dihydropyridine This compound & AnalogsData not publicly available for this compound. N-benzyl DHP derivatives show potent SIRT1, SIRT2, and SIRT3 activation.[1]Synthetic activators with a novel scaffold. Mechanistic studies on DHP-8, a related analog, indicate allosteric activation.[2]
Stilbene Resveratrol31.6 µM (EC1.5)[3] - 100 µM (approx. EC50)[4]A natural polyphenol found in grapes and berries. Its activation of SIRT1 can be substrate-dependent.
Imidazothiazole SRT17200.1 µM (approx. EC50) - 0.32 µM (EC1.5)A potent, synthetic SIRT1 activator.
Thiazolopyridine SRT146010 µM (approx. EC50)A synthetic SIRT1 activator.
Imidazopyridine SRT218310 µM (approx. EC50)A synthetic SIRT1 activator.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods for evaluating these compounds, the following diagrams illustrate the SIRT1 signaling pathway and a typical experimental workflow for assessing SIRT1 activation.

SIRT1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects Calorie Restriction Calorie Restriction NAD+ NAD+ Calorie Restriction->NAD+ Exercise Exercise Exercise->NAD+ Activators Activators SIRT1 SIRT1 Activators->SIRT1 NAD+->SIRT1 Cofactor PGC-1α PGC-1α SIRT1->PGC-1α deacetylates FOXO FOXO SIRT1->FOXO deacetylates p53 p53 SIRT1->p53 deacetylates NF-κB NF-κB SIRT1->NF-κB deacetylates Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis Stress Resistance Stress Resistance FOXO->Stress Resistance Apoptosis Regulation Apoptosis Regulation p53->Apoptosis Regulation Inflammation Inflammation NF-κB->Inflammation

SIRT1 Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay A Compound Preparation (this compound, etc.) B Incubate with Recombinant SIRT1, NAD+, & Fluorogenic Substrate A->B C Measure Fluorescence B->C D Calculate EC50 C->D E Treat Cells with Compound F Induce p53 Acetylation (e.g., with Etoposide) E->F G Immunoprecipitate SIRT1 or lyse cells F->G H Western Blot for Acetylated p53 G->H I Quantify Deacetylation H->I

References

Comparative Efficacy Analysis of Dhp-218 in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel dihydropyridine calcium channel blocker, Dhp-218, with established treatments for hypertension. The information is based on available preclinical data and is intended to inform research and development in the cardiovascular field.

Mechanism of Action: Dihydropyridine Calcium Channel Blockers

This compound is a dihydropyridine (DHP) calcium channel antagonist.[1][2] Like other drugs in its class, its primary mechanism of action involves the blockade of L-type calcium channels in vascular smooth muscle. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

cluster_cell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_channel L-type Ca²⁺ Channel Ca_ext->L_channel Influx Ca_int Intracellular Ca²⁺ L_channel->Ca_int Vasodilation Vasodilation L_channel->Vasodilation Contraction Muscle Contraction Ca_int->Contraction Dhp218 This compound Dhp218->L_channel Blocks

Caption: Mechanism of action of this compound.

Comparative Efficacy Data

The following table summarizes the available preclinical efficacy data for this compound in comparison to established dihydropyridine calcium channel blockers. It is important to note that the data for this compound is from a single preclinical study in dogs, and further research is required to establish its clinical efficacy and safety in humans.

Drug Dosage (Preclinical, Dogs) Effect on Blood Pressure Duration of Action Selectivity
This compound Intravenous, dose not specifiedLong-lasting fall in blood pressure[3]Long-lasting[3]Appreciable selectivity for vasculature versus the atrioventricular node[3]
Amlodipine 0.1 - 1.0 mg/kg, oralDose-dependent decreaseLong-actingHigh vascular selectivity
Nifedipine 1.0 - 25.0 µg/kg/min, i.v.Dose-related decreaseShort-actingHigh vascular selectivity

Experimental Protocols

The following is a detailed methodology for the key preclinical experiment cited for this compound, based on the available abstract.

Title: Effect of this compound, a novel dihydropyridine phosphonate, on atrioventricular nodal conductivity compared with its vascular effect in dogs.

Objective: To compare the effects of this compound on atrioventricular (AV) nodal conductivity and its vascular effects (blood pressure and coronary blood flow) in dogs.

Methodology:

  • Animal Model: Anesthetized, open-chest dogs with heart rate controlled at 150 beats/min.

  • Drug Administration: Intravenous administration of this compound.

  • Parameters Measured:

    • Systemic arterial blood pressure.

    • AV conduction time.

    • Functional refractory period of the AV conduction system.

    • Blood flow through the anterior septal artery and the posterior septal artery (in isolated, blood-perfused AV node preparations).

  • Experimental Groups:

    • Control group (vehicle administration).

    • This compound treatment groups (various doses).

  • Procedure:

    • Dogs were anesthetized and instrumented for the measurement of hemodynamic parameters.

    • A stable baseline was established before drug administration.

    • This compound was administered intravenously, and the effects on blood pressure, AV conduction, and refractory period were continuously monitored.

    • In a separate preparation, the effects of direct injection of this compound into the AV node artery and the artery supplying the His-Purkinje-ventricular system on blood flow and AV conduction were assessed.

  • Data Analysis: The changes in the measured parameters from baseline were calculated and compared between the control and this compound treated groups.

Experimental Workflow

cluster_workflow Experimental Workflow for this compound Preclinical Study Animal_Prep Animal Preparation (Anesthetized, Open-Chest Dogs) Instrumentation Instrumentation for Hemodynamic Monitoring Animal_Prep->Instrumentation Baseline Establish Baseline Measurements Instrumentation->Baseline Treatment Intravenous This compound Administration Baseline->Treatment Monitoring Continuous Monitoring of: - Blood Pressure - AV Conduction - Refractory Period Treatment->Monitoring Data_Analysis Data Analysis and Comparison to Control Monitoring->Data_Analysis

Caption: Preclinical experimental workflow.

Conclusion

The available preclinical data suggests that this compound is a potent, long-acting antihypertensive agent with a favorable selectivity profile for vascular tissue over cardiac conduction tissue. These characteristics are promising and warrant further investigation. However, comprehensive clinical trials are necessary to establish the efficacy, safety, and optimal dosage of this compound in humans for the treatment of hypertension. Direct comparative studies with current first-line dihydropyridine calcium channel blockers will be crucial in determining its potential therapeutic advantages.

References

Dhp-218: A Head-to-Head Comparison with Leading Dihydropyridine Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Dhp-218, a novel dihydropyridine phosphonate calcium channel antagonist, with established compounds in its class, including nifedipine, amlodipine, and felodipine. The information presented is intended to support research and development efforts in the fields of hypertension and myocardial ischemia.

Executive Summary

This compound (also known as PAK-9) demonstrates potent vasorelaxant properties with a high degree of vascular selectivity. This guide synthesizes available preclinical data to compare its efficacy and pharmacological profile against other widely used dihydropyridine calcium channel blockers. The comparison focuses on in vitro vasorelaxant activity and in vivo antihypertensive effects.

Mechanism of Action: Dihydropyridine Calcium Channel Blockade

Dihydropyridine calcium channel blockers, including this compound, exert their therapeutic effects by binding to L-type voltage-gated calcium channels, which are predominantly located on vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in blood pressure. The general signaling pathway is illustrated below.

Extracellular Ca²⁺ Extracellular Ca²⁺ L-type Ca²⁺ Channel L-type Ca²⁺ Channel Intracellular Ca²⁺ Intracellular Ca²⁺ L-type Ca²⁺ Channel->Intracellular Ca²⁺ Influx This compound & Comparators This compound & Comparators This compound & Comparators->L-type Ca²⁺ Channel Inhibition Relaxation Vasodilation This compound & Comparators->Relaxation Calmodulin Calmodulin Intracellular Ca²⁺->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin-LC Myosin-LC MLCK_active->Myosin-LC Myosin-LC-P Myosin-LC-P Myosin-LC->Myosin-LC-P Contraction Smooth Muscle Contraction Myosin-LC-P->Contraction

Caption: Simplified signaling pathway of dihydropyridine calcium channel blockers.

In Vitro Vasorelaxant Activity

The potency of this compound in relaxing vascular smooth muscle has been evaluated in isolated rat aorta preparations. The following table summarizes the key parameters, pA2 and IC50 values, in comparison to nifedipine and amlodipine. A higher pA2 value and a lower IC50 value indicate greater potency.

CompoundpA2 Value (Rat Aorta)IC50 (High K+-induced contraction, Rat Aorta)IC50 (Phenylephrine-induced contraction, Rat Aorta)
This compound 9.116.3 nM66 nM
Nifedipine 9.03[1]7.1 nM (K+-induced)[2]Not available in the same study
Amlodipine Not available7.5 nM (40 mM KCl)[3]Not available in the same study

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies, such as the concentration of potassium chloride used to induce contraction.

Experimental Protocol: Determination of pA2 and IC50 in Isolated Rat Aorta

The following is a generalized protocol for determining the vasorelaxant effects of compounds in isolated rat aorta, based on standard pharmacological procedures.

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Aorta Isolate Thoracic Aorta from Rat Cut Rings Cut into Rings (2-3 mm) Isolate Aorta->Cut Rings Mount Rings Mount Rings in Organ Bath Cut Rings->Mount Rings Equilibrate Equilibrate under Optimal Tension Mount Rings->Equilibrate Induce Contraction Induce Contraction (High K⁺ or Phenylephrine) Equilibrate->Induce Contraction Add Compound Cumulative Addition of Test Compound Induce Contraction->Add Compound Record Response Record Isometric Tension Add Compound->Record Response Plot Curves Plot Concentration- Response Curves Record Response->Plot Curves Calculate Calculate pA₂ and IC₅₀ Values Plot Curves->Calculate

Caption: Experimental workflow for in vitro vasorelaxant activity assessment.

Detailed Methodology:

  • Tissue Preparation: Thoracic aortas are excised from euthanized rats and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.

  • Contraction Induction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60-80 mM) or a specific concentration of phenylephrine to the organ bath.

  • Compound Addition: Once a stable plateau of contraction is reached, the test compound (this compound or comparator) is added to the bath in a cumulative manner, with increasing concentrations.

  • Data Recording and Analysis: The isometric tension of the aortic rings is recorded using a force transducer. The relaxation is expressed as a percentage of the pre-induced contraction. Concentration-response curves are plotted, and IC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated. For pA2 value determination, Schild regression analysis is performed from the concentration-response curves of an agonist in the presence of different concentrations of the antagonist.

In Vivo Antihypertensive Effects and Vascular Selectivity

Preclinical studies in dogs have demonstrated that this compound has a long-lasting antihypertensive effect and exhibits appreciable selectivity for the vasculature over the atrioventricular (AV) node. This suggests a lower potential for cardiac side effects, such as bradycardia, compared to less vasoselective calcium channel blockers.

CompoundAnimal ModelKey Findings
This compound DogLong-lasting fall in blood pressure. Appreciable selectivity for vasculature versus the AV node.
Nifedipine DogDose-dependent decrease in systemic vascular resistance and blood pressure.[4][5]
Amlodipine DogEffective oral antihypertensive agent with a slow onset and long duration of action. Dosing is typically 0.1 to 0.4 mg/kg once to twice daily.
Felodipine DogDose-dependent decrease in mean arterial pressure and total peripheral resistance with no cardiodepressant effects.
Experimental Protocol: Assessment of Antihypertensive Efficacy in Dogs

The following is a generalized protocol for evaluating the in vivo antihypertensive effects of a compound in a canine model.

Animal Selection Select Healthy Dogs Instrumentation Surgical Instrumentation for Hemodynamic Monitoring Animal Selection->Instrumentation Acclimatization Acclimatization Period Instrumentation->Acclimatization Baseline Record Baseline Hemodynamic Parameters Acclimatization->Baseline Administration Administer Test Compound (e.g., Intravenous or Oral) Baseline->Administration Monitoring Continuously Monitor Blood Pressure, Heart Rate, etc. Administration->Monitoring Analysis Analyze Data for Changes from Baseline Monitoring->Analysis

Caption: Workflow for in vivo antihypertensive efficacy studies in dogs.

Detailed Methodology:

  • Animal Model: Healthy adult dogs of either sex are used. For studies on hypertension, a hypertensive model may be induced.

  • Instrumentation: Animals are anesthetized, and catheters are surgically implanted for drug administration and direct measurement of arterial blood pressure. Other hemodynamic parameters such as heart rate, cardiac output, and ECG can also be monitored.

  • Acclimatization: Following surgery, animals are allowed a recovery and acclimatization period.

  • Baseline Measurements: Before drug administration, baseline hemodynamic parameters are recorded for a sufficient period to establish a stable baseline.

  • Drug Administration: The test compound (this compound or comparator) is administered, typically via intravenous infusion or oral gavage, at various doses.

  • Hemodynamic Monitoring: Hemodynamic parameters are continuously monitored and recorded for a specified period after drug administration to assess the onset, magnitude, and duration of the effects.

  • Data Analysis: The changes in blood pressure, heart rate, and other parameters from baseline are calculated and compared between different treatment groups and doses.

Conclusion

The available preclinical data suggests that this compound is a potent dihydropyridine calcium channel blocker with a high degree of vascular selectivity. Its in vitro potency in relaxing rat aortic smooth muscle is comparable to that of nifedipine and amlodipine. The long-lasting antihypertensive effect and favorable vascular selectivity profile observed in vivo in dogs indicate its potential as a therapeutic agent for hypertension with a possibly reduced risk of cardiac side effects. Further head-to-head comparative studies are warranted to fully elucidate the clinical potential of this compound relative to existing therapies.

References

Cross-Validation of Dhp-218's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the mechanism of action for Dhp-218, a novel calcium channel antagonist. Through objective comparison with established alternatives and supported by experimental data, this document serves as a vital resource for researchers, scientists, and drug development professionals in the cardiovascular field. This compound demonstrates potent antagonism of L-type calcium channels, a key mechanism in the regulation of vascular tone and blood pressure.

Comparative Analysis of In Vitro Potency

The primary mechanism of action for this compound and comparator drugs involves the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, leading to vasodilation. The potency of these compounds was quantified by their ability to inhibit contractions induced by high potassium (K+) concentrations and the α1-adrenergic agonist phenylephrine in isolated rat aortic rings.

The half-maximal inhibitory concentration (IC50) and the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration for the same response, are summarized below. This compound exhibits high potency, comparable to established dihydropyridine calcium channel blockers.

CompoundIC50 (High K+-Induced Contraction)IC50 (Phenylephrine-Induced Contraction)pA2 Value
This compound 6.3 nM66 nM9.11
Amlodipine~1.9 - 7.5 nM[1][2][3]Similar to K+-induced responses[2]Not widely reported
Nifedipine~3 - 7.1 nM[2]Less sensitive than K+-induced responsesNot widely reported
Verapamil~60 nMData not availableNot widely reported

Signaling Pathway of Calcium Channel Antagonists

The following diagram illustrates the signaling pathway through which this compound and other calcium channel blockers exert their vasodilatory effects on vascular smooth muscle cells.

Calcium Channel Antagonist MOA cluster_ecf Extracellular Fluid cluster_smc Vascular Smooth Muscle Cell Ca_ext Ca²⁺ LTCC L-type Ca²⁺ Channel Depolarization Membrane Depolarization (e.g., high K⁺) Depolarization->LTCC opens Agonist Agonist (e.g., Phenylephrine) GPCR Gq-protein Coupled Receptor Agonist->GPCR activates PLC Phospholipase C GPCR->PLC activates IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR releases Ca²⁺ from Ca_int Ca²⁺ SR->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin binds to MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction leads to LTCC->Ca_int influx Dhp_218 This compound / Alternatives Dhp_218->LTCC BLOCKS

Mechanism of action of this compound and other calcium channel antagonists.

Experimental Protocols

Isolated Rat Aortic Ring Assay

This ex vivo experiment is a standard method for assessing the vasoactive properties of pharmacological compounds.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

  • The aorta is cleaned of adherent connective and adipose tissue, and cut into rings of 2-3 mm in width.

  • The endothelial layer can be removed by gently rubbing the intimal surface with a wooden stick, if required for specific study aims.

2. Experimental Setup:

  • Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

3. Contraction and Inhibition Protocol:

  • After equilibration, a stable baseline tension is established.

  • Aortic rings are depolarized by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath to induce a sustained contraction, primarily mediated by the influx of extracellular calcium through L-type calcium channels.

  • Once the contraction reaches a stable plateau, cumulative concentrations of this compound or a comparator drug are added to the bath.

  • The relaxation response is recorded as a percentage of the pre-contracted tension.

  • IC50 values are calculated from the resulting concentration-response curves.

4. pA2 Value Determination (Schild Analysis):

  • To determine the pA2 value, concentration-response curves to an agonist (e.g., CaCl2 in a K+-depolarized, Ca2+-free medium) are generated in the absence and presence of increasing, fixed concentrations of the antagonist (this compound).

  • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • For a competitive antagonist, the plot should be linear with a slope not significantly different from unity. The x-intercept of the regression line provides the pA2 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the isolated rat aortic ring assay.

Aortic Ring Assay Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Euthanasia Euthanasia of Rat Aorta_Excision Thoracic Aorta Excision Euthanasia->Aorta_Excision Cleaning Cleaning & Ring Preparation Aorta_Excision->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration under Tension Mounting->Equilibration Contraction Induce Contraction (e.g., High K⁺) Equilibration->Contraction Drug_Addition Cumulative Addition of Antagonist Contraction->Drug_Addition Recording Record Relaxation Drug_Addition->Recording CRC Generate Concentration- Response Curves Recording->CRC IC50_Calc Calculate IC₅₀ Values CRC->IC50_Calc

References

Independent Verification of Dhp-218 Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of research findings for a compound or drug designated "Dhp-218" cannot be provided at this time. Extensive searches of publicly available scientific literature, clinical trial databases, and other research repositories have yielded no specific information related to a substance with this identifier.

This lack of publicly accessible data prevents a comprehensive comparison with alternative treatments, as no experimental data, established mechanism of action, or defined therapeutic context for "this compound" could be located. The term "DHP" is recognized as an abbreviation for dihydropyridine, a class of calcium channel blockers, and "DHP-1" has been identified as an abbreviation for dehydropeptidase-1, an enzyme involved in the metabolism of certain antibiotics. However, "this compound" does not appear as a specific entity within these or any other contexts found in the searched literature.

It is possible that "this compound" represents an internal codename for a compound that has not yet been publicly disclosed, a discontinued research project, or a typographical error. Without further clarifying information, such as an alternative name, the chemical structure, the researching organization, or a reference to a specific publication, a comparative guide cannot be constructed.

To facilitate a future analysis, it is recommended that the user provide any additional available details regarding "this compound." Should relevant research findings become available, a thorough comparison guide will be developed, adhering to the specified requirements for data presentation, experimental protocol documentation, and visualization of key pathways and workflows.

Assessing Experimental Reproducibility for Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative assessment of experimental data and methodologies for the dihydropyridine calcium channel blocker Dhp-218 and other widely studied alternatives. Due to the limited publicly available data on this compound, this guide focuses on establishing a framework for comparison based on common in vitro assays used to characterize calcium channel blockers.

Executive Summary

This compound, also known as PAK-9, is a dihydropyridine phosphonate Ca2+ channel blocker.[1] Its development, however, was discontinued, leading to a scarcity of comprehensive and reproducible experimental data in the public domain. In contrast, other calcium channel blockers, such as the dihydropyridine nifedipine and the non-dihydropyridines verapamil and diltiazem, have been extensively studied. This guide presents available data for this compound alongside detailed, reproducible experimental protocols and comparative data for these established alternatives. The objective is to provide a practical reference for assessing the functional characteristics of this class of compounds.

Mechanism of Action: An Overview

Calcium channel blockers exert their effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels. This mechanism is central to their therapeutic applications in cardiovascular diseases.

Dihydropyridines, such as this compound and nifedipine, primarily target L-type calcium channels in vascular smooth muscle. This leads to vasodilation and a subsequent reduction in blood pressure. Non-dihydropyridines, like verapamil and diltiazem, exhibit a more balanced effect on both vascular smooth muscle and cardiac tissue, impacting heart rate and contractility in addition to vasodilation.

DHP This compound / Nifedipine L_type L-type Calcium Channel DHP->L_type High Affinity NonDHP Verapamil / Diltiazem NonDHP->L_type Vascular Vascular Smooth Muscle L_type->Vascular Cardiac Cardiac Muscle L_type->Cardiac Vasodilation Vasodilation Vascular->Vasodilation HR_Contractility Decreased Heart Rate & Contractility Cardiac->HR_Contractility

Figure 1: Simplified signaling pathway for dihydropyridine and non-dihydropyridine calcium channel blockers.

Comparative Experimental Data

The following tables summarize key quantitative data from in vitro studies on this compound and its alternatives. The scarcity of data for this compound highlights the challenges in assessing its experimental reproducibility.

Table 1: Vasodilation Effects on Vascular Smooth Muscle

CompoundAssayTissueAgonistIC50 / EC50Reference
This compound N/AN/AN/AData not available
NifedipineInhibition of Ang II-induced cell growthRat Vascular Smooth Muscle CellsAngiotensin II2.3 ± 0.7 x 10-6 M[2]
AmlodipineInhibition of KCl-induced contractionRat Aortic Rings40 mM KCl7.5 x 10-9 M[3]
VerapamilInhibition of Ang II-induced cell growthRat Vascular Smooth Muscle CellsAngiotensin II3.5 ± 0.3 x 10-6 M[2]
DiltiazemInhibition of Ang II-induced cell growthRat Vascular Smooth Muscle CellsAngiotensin II6.6 ± 2.8 x 10-6 M[2]

Table 2: Effects on Cardiac Function

CompoundAssayTissue/ModelParameterIC50 / EC50Reference
This compound Atrioventricular (AV) nodal conductivityIsolated, blood-perfused dog AV nodeAV conduction timeShowed selectivity for vasculature vs. AV node
VerapamilInhibition of twitch tensionSheep trabecular muscleMyocardial Contractility1000 ± 240 nM
VerapamilProlongation of PR interval (oral dosing)HumanAtrioventricular Conduction129.0 ± 22.9 ng/ml (total verapamil)
VerapamilReduction in force of contractionIsolated perfused rat heartMyocardial Contractility~5.98 x 10-8 M (reduced force by ~50%)

Table 3: Calcium Channel Binding Affinity

CompoundRadioligandTissuepIC50 [-log IC50 (M)] / KdReference
This compound N/AN/AData not available
Diltiazem[3H]diltiazemRat Cerebral Cortex6.87

Experimental Protocols

To ensure the reproducibility of experiments, detailed methodologies are crucial. Below are representative protocols for key in vitro assays used to characterize calcium channel blockers.

Vasodilation Assay using Isolated Aortic Rings

This protocol is a standard method for assessing the vasodilatory effects of compounds on vascular smooth muscle.

A Isolate Thoracic Aorta from Rat B Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath (Krebs-Ringer Solution, 37°C, 95% O2/5% CO2) B->C D Equilibrate under Tension (e.g., 1.5 g) C->D E Induce Contraction (e.g., 60 mM KCl) D->E F Cumulative Addition of Test Compound E->F G Record Isometric Tension F->G H Calculate IC50 G->H

Figure 2: Experimental workflow for the isolated aortic ring vasodilation assay.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Ringer bicarbonate solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Ring Preparation: The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Ringer solution at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: The rings are equilibrated for 60 minutes under a resting tension of 1.5 g. The buffer is changed every 15 minutes.

  • Contraction: A stable contraction is induced by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the organ bath.

  • Drug Addition: Once the contraction reaches a plateau, the test compound (e.g., nifedipine) is added cumulatively in increasing concentrations (e.g., 10-10 to 10-5 M).

  • Data Acquisition: The isometric tension of the aortic rings is continuously recorded using a force transducer connected to a data acquisition system.

  • Analysis: The relaxation induced by the test compound is expressed as a percentage of the maximal contraction induced by KCl. The IC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) is calculated from the concentration-response curve.

Myocardial Contractility Assay using Isolated Papillary Muscle

This protocol assesses the direct effects of a compound on the force of contraction of cardiac muscle.

Methodology:

  • Tissue Preparation: Rabbits are euthanized, and the heart is rapidly excised. The right ventricular papillary muscle is dissected and mounted in an organ bath containing Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5) at 37°C, gassed with 95% O2 and 5% CO2.

  • Stimulation: The muscle is stimulated electrically with platinum electrodes at a frequency of 1 Hz with a pulse duration of 5 ms and a voltage 20% above the threshold.

  • Equilibration: The muscle is allowed to equilibrate for 60 minutes under a resting tension of 5 mN.

  • Drug Administration: After a stable baseline contractility is established, the test compound (e.g., verapamil) is added to the bath in increasing concentrations.

  • Data Recording: The developed tension (contractile force) is recorded using a force-displacement transducer.

  • Analysis: The change in the force of contraction is measured, and the EC50 value (the concentration of the drug that produces 50% of the maximal effect) is determined.

Radioligand Binding Assay for Calcium Channel Affinity

This assay determines the binding affinity of a compound to the L-type calcium channel receptor.

A Prepare Membrane Homogenates (e.g., from Rat Cerebral Cortex) B Incubate Membranes with Radioligand (e.g., [3H]diltiazem) and varying concentrations of unlabeled test compound A->B C Separate Bound from Free Radioligand (e.g., by rapid filtration) B->C D Quantify Radioactivity of Bound Ligand (Liquid Scintillation Counting) C->D E Determine IC50 and calculate Ki D->E

Figure 3: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Rat cerebral cortices are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the membrane fraction is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]diltiazem) and a range of concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The assessment of experimental reproducibility for this compound is significantly hampered by the lack of published data. This guide, therefore, serves as a framework for how such an assessment would be conducted, using well-characterized calcium channel blockers as comparators. The provided protocols for key in vitro assays represent standard, reproducible methods in the field of cardiovascular pharmacology. For a comprehensive evaluation of any new calcium channel blocker, it is imperative that data from these and other relevant assays are made publicly available to allow for independent verification and comparison. Future research on novel dihydropyridine derivatives should prioritize the generation of robust, reproducible datasets to facilitate their evaluation and potential clinical development.

References

Comparative Efficacy and Mechanism of Dhp-218: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological effects of Dhp-218, a novel dihydropyridine phosphonate calcium channel antagonist, across different species based on available experimental data. This compound, also known as PAK-9, has demonstrated significant vasodilatory and antihypertensive properties. This document summarizes its mechanism of action, presents quantitative data on its effects, and outlines the experimental protocols used in its evaluation.

Mechanism of Action: L-type Calcium Channel Blockade

This compound functions as a selective antagonist of L-type voltage-gated calcium channels, which are predominantly located on the cell membranes of vascular smooth muscle and cardiac cells. By binding to these channels, this compound inhibits the influx of extracellular calcium ions. This reduction in intracellular calcium concentration in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure. Its dihydropyridine structure confers a higher affinity for vascular channels over cardiac channels, which results in potent antihypertensive effects with minimal direct impact on heart contractility at therapeutic doses.

cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx (Blocked) L_type_Ca_Channel->Ca_influx Dhp_218 This compound (PAK-9) Dhp_218->L_type_Ca_Channel Binds & Inhibits Intracellular_Ca ↓ Intracellular Ca²⁺ Ca_influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering cluster_invitro In Vitro (Rat) cluster_invivo In Vivo (Dog) Aorta_Excision Aorta Excision Ring_Mounting Aortic Ring Mounting in Organ Bath Aorta_Excision->Ring_Mounting Contraction Induce Contraction (High K⁺ / Phenylephrine) Ring_Mounting->Contraction Dhp_218_vitro Administer this compound (Cumulative Doses) Contraction->Dhp_218_vitro Relaxation Measure Relaxation (IC₅₀, pA₂) Dhp_218_vitro->Relaxation Anesthesia Anesthesia & Surgical Preparation Monitoring Baseline Hemodynamic & ECG Monitoring Anesthesia->Monitoring Dhp_218_vivo Administer this compound (Intravenous) Monitoring->Dhp_218_vivo Data_Collection Record Changes in BP, AV Conduction Dhp_218_vivo->Data_Collection

meta-analysis of studies investigating Dhp-218

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no information on a compound designated as "Dhp-218." This suggests that "this compound" may be an internal project code, a hypothetical substance, or a compound that has not yet been described in published research. The abbreviation "DHP" is commonly used in pharmacology to refer to dihydropyridines, a class of drugs that block L-type calcium channels and are often used to treat hypertension. However, the specific identifier "this compound" does not correspond to any known agent within this class or any other therapeutic category in the available literature.

Due to the absence of any data, it is not possible to provide a meta-analysis, comparison with other alternatives, or details on experimental protocols and signaling pathways as requested. The creation of data tables and visualizations is contingent on the availability of foundational research, which is currently lacking for a compound named this compound.

Should information on "this compound" become publicly available, a thorough comparative analysis would involve the following components:

I. Comparative Efficacy and Safety

A meta-analysis would be conducted to synthesize data from all available clinical trials investigating this compound. Key endpoints for comparison against a standard of care or placebo would include:

  • Primary Efficacy Endpoints: These would be specific to the therapeutic indication being studied (e.g., reduction in blood pressure for an antihypertensive agent, tumor response rate for an oncology drug).

  • Secondary Efficacy Endpoints: These could include improvements in quality of life, time to disease progression, or other relevant clinical outcomes.

  • Safety and Tolerability: This would involve a comprehensive analysis of the incidence and severity of adverse events, discontinuation rates due to side effects, and any reported serious adverse events.

Table 1: Hypothetical Comparative Efficacy Data for this compound

Outcome MeasureThis compound (n=)Competitor Drug (n=)Placebo (n=)p-value
Primary Efficacy TBDTBDTBDTBD
Key Secondary Efficacy TBDTBDTBDTBD
Incidence of Adverse Event X TBDTBDTBDTBD
Discontinuation Rate TBDTBDTBDTBD
Data to be determined (TBD) upon availability of clinical trial results.

II. Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of this compound would be crucial for researchers and drug developers. This would involve elucidating its primary molecular target and the downstream signaling cascades it modulates.

Diagram 1: Hypothetical Signaling Pathway for this compound

G Dhp218 This compound Receptor Target Receptor Dhp218->Receptor Binds and Activates DownstreamEffector1 Downstream Effector 1 Receptor->DownstreamEffector1 Signal Transduction DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 Phosphorylation Cascade CellularResponse Cellular Response DownstreamEffector2->CellularResponse

Caption: A potential signaling cascade initiated by this compound binding.

III. Experimental Protocols

Detailed methodologies from key preclinical and clinical studies would be presented to allow for critical evaluation and replication of the findings.

Example Experimental Workflow: In Vitro Target Validation

This section would typically outline the specific assays used to confirm the interaction of this compound with its putative target.

Diagram 2: Workflow for Target Validation

G start Start: Hypothesis This compound targets Protein X assay_dev Develop Binding Assay (e.g., SPR, FRET) start->assay_dev binding_exp Perform Binding Experiment with purified Protein X assay_dev->binding_exp kd_determination Determine Binding Affinity (Kd) binding_exp->kd_determination cellular_assay Cell-based Functional Assay kd_determination->cellular_assay response_eval Evaluate Cellular Response cellular_assay->response_eval conclusion Conclusion: Validate/Refute Target response_eval->conclusion

Caption: A generalized workflow for in vitro target validation.

Safety Operating Guide

Proper Disposal Procedures for Dhp-218: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dhp-218 was found. The following disposal procedures are based on general guidelines for the safe handling and disposal of organophosphorus compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any chemical waste disposal. All procedures must be carried out in compliance with federal, state, and local regulations.

This document provides essential safety and logistical information for the proper disposal of this compound, a calcium channel antagonist intended for research use only.[1] Adherence to these procedural steps is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is an organophosphorus compound.[1] While one source indicates it may be shipped as a non-hazardous chemical, organophosphates as a class are known for their potential toxicity.[1] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably a certified chemical fume hood.

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol: Alkaline Hydrolysis

Organophosphorus compounds can often be degraded into less toxic, water-soluble products through alkaline hydrolysis. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol for Alkaline Hydrolysis of this compound:

  • Preparation:

    • Perform all steps in a certified chemical fume hood.

    • Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH). For example, dissolve 10 g of NaOH in 90 mL of water.

    • If this compound is in a solid form, dissolve it in a minimal amount of a water-miscible organic solvent, such as ethanol or isopropanol, before proceeding.

  • Hydrolysis Reaction:

    • Place the this compound waste (or its solution) into a suitable reaction vessel (e.g., a borosilicate glass flask) equipped with a magnetic stirrer.

    • Slowly add the 10% NaOH solution to the this compound waste while stirring. A general guideline is to use a 10-fold excess of NaOH by weight to the amount of this compound.

    • Monitor the pH of the solution using a pH meter or pH paper. The target pH for effective hydrolysis is between 10 and 12.

    • Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. The reaction may be exothermic, so monitor the temperature and cool the vessel if necessary.

  • Neutralization and Final Disposal:

    • After the 24-hour hydrolysis period, check the pH of the solution again.

    • Neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.

    • The neutralized solution can typically be disposed of down the drain with copious amounts of water, but it is crucial to confirm this with your institution's EHS department as local regulations may vary.

    • If drain disposal is not permitted, the neutralized solution must be collected as hazardous waste.

Waste Management and Documentation

Proper documentation and labeling are critical for hazardous waste management.

  • Labeling: All containers holding this compound waste (before, during, and after treatment) must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound" or "Hydrolyzed this compound waste"), and the associated hazards.

  • Storage: Store this compound waste in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Waste Manifest: For off-site disposal, a hazardous waste manifest is required. This document tracks the waste from its point of generation to its final disposal facility. Your institution's EHS department will provide guidance on completing and signing the manifest.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound.

PropertyValue
Chemical Formula C18H21N2O7P[1]
Molecular Weight 408.35 g/mol [1]
Physical State Solid (assumed)
Solubility Data not available
Specific Gravity Data not available
Melting Point Data not available
Boiling Point Data not available

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dhp218_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs hydrolysis_feasible Is On-Site Alkaline Hydrolysis Feasible? consult_ehs->hydrolysis_feasible perform_hydrolysis Perform Alkaline Hydrolysis Protocol hydrolysis_feasible->perform_hydrolysis Yes collect_waste Collect as Hazardous Waste hydrolysis_feasible->collect_waste No neutralize Neutralize Hydrolyzed Solution perform_hydrolysis->neutralize check_local_regs Check Local Regulations for Drain Disposal neutralize->check_local_regs drain_disposal Dispose Down Drain with Copious Water check_local_regs->drain_disposal Permitted check_local_regs->collect_waste Not Permitted end End: Proper Disposal drain_disposal->end label_container Label Container Correctly collect_waste->label_container store_waste Store in Designated Accumulation Area label_container->store_waste manifest_waste Arrange for Pick-up and Manifesting store_waste->manifest_waste manifest_waste->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dhp-218
Reactant of Route 2
Reactant of Route 2
Dhp-218

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.